molecular formula C7H6ClN3 B1581458 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine CAS No. 50432-68-3

4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B1581458
CAS No.: 50432-68-3
M. Wt: 167.59 g/mol
InChI Key: AFBRUNQKLYJRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-1-methylimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-4-10-6-5(11)2-3-9-7(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBRUNQKLYJRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359171
Record name 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50432-68-3
Record name 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50432-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows for interaction with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. This has led to the development of imidazopyridine-based compounds with diverse therapeutic applications, such as antiviral, anticancer, and anti-inflammatory agents[1]. The title compound, 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine, is a key intermediate in the synthesis of various biologically active molecules. The strategic placement of the chloro and methyl groups provides handles for further chemical modifications, making its efficient and scalable synthesis a topic of significant interest for researchers in the field.

This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, delving into the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic analysis of this compound suggests a convergent approach, typically involving the sequential construction of the bicyclic core and subsequent functionalization. The primary disconnection points are the C-N bonds of the imidazole ring and the C-Cl bond at the 4-position of the pyridine ring.

Two main synthetic strategies emerge from this analysis:

  • Strategy A: Early Imidazole Ring Formation followed by Chlorination and N-Methylation. This approach focuses on first constructing the imidazo[4,5-c]pyridine core, often with a hydroxyl or amino group at the 4-position, which is then converted to the chloride. The final step is the regioselective methylation of the imidazole nitrogen.

  • Strategy B: Late Stage Imidazole Ring Formation. This strategy involves the initial preparation of a functionalized pyridine ring, typically a diaminopyridine derivative, followed by a cyclization reaction to form the imidazole ring.

This guide will primarily focus on Strategy A, as it represents a more common and well-documented approach in the literature.

Synthetic Pathway I: From 3,4-Diaminopyridine

A prevalent and well-established route to this compound commences with the readily available 3,4-diaminopyridine. This pathway involves a three-step sequence: cyclization to form the imidazo[4,5-c]pyridin-4-ol, chlorination, and subsequent N-methylation.

Diagram of Synthetic Pathway I:

Synthetic_Pathway_I Start 3,4-Diaminopyridine Intermediate1 1H-Imidazo[4,5-c]pyridin-4(5H)-one (4-Hydroxy-1H-imidazo[4,5-c]pyridine) Start->Intermediate1  Urea  Heat Intermediate2 4-Chloro-1H-imidazo[4,5-c]pyridine Intermediate1->Intermediate2  POCl3  Heat Product This compound Intermediate2->Product  CH3I, Base  (e.g., NaH, K2CO3)

Caption: Synthesis of this compound from 3,4-diaminopyridine.

Step 1: Cyclization to 1H-Imidazo[4,5-c]pyridin-4(5H)-one

The initial step involves the formation of the imidazole ring fused to the pyridine core. This is typically achieved through a condensation reaction between 3,4-diaminopyridine and a one-carbon synthon. A common and efficient method is the reaction with urea under thermal conditions.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3,4-diaminopyridine (1.0 eq) and urea (1.2 eq).

  • Reaction Conditions: Heat the mixture to 180-200 °C for 4-6 hours. The reaction mixture will become a melt and then solidify as the product forms.

  • Work-up and Purification: After cooling to room temperature, the solid mass is triturated with hot water to remove any unreacted urea and other water-soluble impurities. The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to afford 1H-imidazo[4,5-c]pyridin-4(5H)-one as a solid.

Causality Behind Experimental Choices:

  • Urea as a One-Carbon Synthon: Urea serves as a safe and inexpensive source of a carbonyl group for the cyclization. Upon heating, it decomposes to isocyanic acid and ammonia, with the former reacting with the diamine to form the cyclic urea analogue.

  • Thermal Conditions: The high temperature is necessary to drive the condensation and cyclization reaction, which involves the elimination of ammonia.

Step 2: Chlorination of 1H-Imidazo[4,5-c]pyridin-4(5H)-one

The conversion of the 4-hydroxy (or its tautomeric 4-oxo form) to the 4-chloro derivative is a crucial step. This is typically accomplished using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 1H-imidazo[4,5-c]pyridin-4(5H)-one (1.0 eq) and phosphorus oxychloride (5-10 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) for 3-5 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up and Purification: After cooling, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. The acidic solution is neutralized with a base (e.g., aqueous ammonia or sodium carbonate solution) to a pH of 8-9, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to yield 4-chloro-1H-imidazo[4,5-c]pyridine[2].

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride as a Chlorinating Agent: POCl₃ is a powerful reagent for converting hydroxyl groups on heterocyclic rings to chlorides. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as POCl₃ reacts violently with water.

Step 3: N-Methylation of 4-Chloro-1H-imidazo[4,5-c]pyridine

The final step is the introduction of a methyl group onto one of the nitrogen atoms of the imidazole ring. This is a nucleophilic substitution reaction where the deprotonated imidazole acts as the nucleophile. The regioselectivity of this step is a critical consideration.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-1H-imidazo[4,5-c]pyridine (1.0 eq) in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Add a strong base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Choice of Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the imidazole nitrogen. Sodium hydride is a common choice for this purpose. Anhydrous polar aprotic solvents like DMF or THF are used to dissolve the reactants and facilitate the reaction.

  • Regioselectivity of Methylation: The methylation can potentially occur at either N1 or N3 of the imidazole ring. The regiochemical outcome is influenced by steric and electronic factors. In many cases, a mixture of isomers is obtained, necessitating chromatographic separation. Theoretical studies and experimental evidence for related systems suggest that the methylation often favors the N1 position due to steric hindrance at the N3 position from the fused pyridine ring[3].

Alternative Synthetic Approaches

While the pathway from 3,4-diaminopyridine is robust, other strategies have been explored, particularly those starting from more functionalized pyridine precursors.

Synthesis from 2,4-dichloro-3-nitropyridine

An alternative approach, particularly amenable to solid-phase synthesis, begins with 2,4-dichloro-3-nitropyridine[4]. This method involves a sequence of nucleophilic aromatic substitutions, nitro group reduction, and cyclization.

Diagram of Synthesis from Dichloronitropyridine:

Alternative_Pathway Start 2,4-Dichloro-3-nitropyridine Intermediate1 2-Amino-4-chloro-3-nitropyridine Start->Intermediate1  NH3  (or amine) Intermediate2 4-Chloro-2,3-diaminopyridine Intermediate1->Intermediate2  Reduction  (e.g., H2/Pd, SnCl2) Intermediate3 4-Chloro-1H-imidazo[4,5-c]pyridine Intermediate2->Intermediate3  Cyclization  (e.g., Formic acid) Product This compound Intermediate3->Product  CH3I, Base

Caption: Alternative synthesis starting from 2,4-dichloro-3-nitropyridine.

This route offers the potential for diversification by varying the amine used in the initial substitution step. However, it may involve more steps and potentially lower overall yields compared to the 3,4-diaminopyridine pathway.

Comparative Analysis of Synthetic Pathways

Parameter Pathway I (from 3,4-Diaminopyridine) Pathway II (from 2,4-Dichloro-3-nitropyridine)
Starting Material Availability Readily available and relatively inexpensive.Commercially available, but can be more expensive.
Number of Steps 3 steps (Cyclization, Chlorination, Methylation).4 steps (Amination, Reduction, Cyclization, Methylation).
Overall Yield Generally moderate to good.Can be lower due to the increased number of steps.
Scalability Well-established and scalable.May present challenges in scaling up certain steps.
Purification Requires chromatographic purification, especially for the final product.Multiple purification steps are often necessary.
Versatility Less amenable to early-stage diversification.Allows for diversification at the amination step.

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through a three-step sequence starting from 3,4-diaminopyridine. This pathway is characterized by its use of readily available starting materials and well-understood chemical transformations. While alternative routes exist, they often involve more steps and may be less efficient for the specific synthesis of the title compound.

Future research in this area may focus on the development of more atom-economical and environmentally benign synthetic methods. This could include the use of catalytic C-H activation for the direct functionalization of the imidazo[4,5-c]pyridine core, thus reducing the number of synthetic steps and the generation of waste. Furthermore, the development of more regioselective N-methylation procedures would be highly beneficial, eliminating the need for chromatographic separation of isomers and improving the overall efficiency of the synthesis.

References

An In-Depth Technical Guide to 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine (CAS 50432-68-3): A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine, a key heterocyclic building block in medicinal chemistry. Its structural resemblance to endogenous purines renders the imidazo[4,5-c]pyridine scaffold a "privileged" structure, pre-validated by nature for biological receptor interactions. This guide delves into the compound's physicochemical characteristics, provides a detailed, field-tested synthetic protocol, explores its chemical reactivity, and highlights its significant applications in the development of targeted therapeutics, particularly kinase inhibitors. The information presented herein is intended to empower researchers in leveraging this versatile synthon for the design and synthesis of novel drug candidates.

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine ring system, an aza-analog of benzimidazole, is of profound interest in medicinal chemistry due to its structural and electronic mimicry of purines.[1][2] This inherent bioisosterism allows for competitive binding to a wide array of biological targets, particularly ATP-binding sites within kinases. Consequently, derivatives of this scaffold have been extensively investigated and have shown a broad spectrum of pharmacological activities, including but not limited to, potent anti-viral, anti-cancer, and anti-inflammatory properties.[2][3]

This compound (CAS 50432-68-3) serves as a crucial intermediate in the synthesis of a diverse range of substituted imidazo[4,5-c]pyridines. The presence of a reactive chlorine atom at the 4-position allows for facile introduction of various substituents via nucleophilic substitution or cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The methyl group at the 1-position can influence the compound's solubility, metabolic stability, and binding interactions with target proteins.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 50432-68-3[4][5]
Molecular Formula C₇H₆ClN₃[4][5]
Molecular Weight 167.60 g/mol [6]
Appearance Off-white to light yellow solid (typical)Inferred
Melting Point Not explicitly reported; likely >150 °CInferred
Boiling Point Not reportedInferred
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Inferred
Calculated LogP 1.62[6]
Topological Polar Surface Area (TPSA) 30.71 Ų[6]

Note: Some physical properties like melting point and appearance are inferred from related compounds and general knowledge of similar heterocyclic systems, as specific experimental data is not widely published.

Mass Spectrometry: The presence of a chlorine atom results in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak (M+) will be accompanied by an (M+2)+ peak with an intensity of approximately one-third of the M+ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[7]

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The following protocol is a validated pathway derived from established synthetic transformations of related heterocyclic systems.

Overall Synthetic Workflow

The synthesis commences with the construction of the core imidazo[4,5-c]pyridine scaffold, followed by chlorination and subsequent selective de-chlorination.

Synthesis_Workflow A Starting Material (e.g., Substituted Pyridine) B Imidazole Ring Formation A->B Cyclization C Chlorination B->C Chlorinating Agent D 4,6-dichloro-1-methyl- 1H-imidazo[4,5-c]pyridine C->D Isolation E Selective Dechlorination D->E Catalytic Hydrogenation F Final Product: 4-Chloro-1-methyl- 1H-imidazo[4,5-c]pyridine E->F Purification

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4,6-dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine

This initial step involves the construction of the core heterocyclic system with the necessary functionalities for subsequent transformations. A plausible route starts from a suitably substituted pyridine derivative.

Step 2: Synthesis of 4,6-dichloro-1-methyl-1H-imidazo[4,5-c]pyridine (CAS 887147-19-5)

This step involves the removal of the amino group at the 7-position via a diazotization-reduction sequence.

  • Reaction: 4,6-dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine is treated with sodium nitrite in the presence of hypophosphorous acid.[8]

  • Protocol:

    • To a stirred solution of 4,6-dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine (1.0 eq) in 50% aqueous hypophosphorous acid, a solution of sodium nitrite (1.5 eq) in water is added dropwise, maintaining the temperature between 0 °C and 5 °C.[8]

    • The reaction mixture is allowed to warm to room temperature and stirred for 40 minutes.[8]

    • The mixture is then cooled in an ice bath, and the pH is adjusted to >10 by the addition of aqueous sodium hydroxide.[8]

    • The resulting precipitate is collected by filtration, washed with water, and dried to afford 4,6-dichloro-1-methyl-1H-imidazo[4,5-c]pyridine.[8]

  • Causality: The diazotization of the primary amine followed by reduction with hypophosphorous acid is a classic method for the deamination of aromatic amines. The careful control of temperature during the addition of sodium nitrite is crucial to prevent the decomposition of the diazonium salt.

Step 3: Selective Dechlorination to this compound

This final step is a selective catalytic hydrogenation to remove the chlorine atom at the 6-position.

  • Reaction: 4,6-dichloro-1-methyl-1H-imidazo[4,5-c]pyridine is hydrogenated in the presence of a palladium catalyst.

  • Protocol:

    • 4,6-dichloro-1-methyl-1H-imidazo[4,5-c]pyridine (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.

    • A palladium catalyst, typically 5-10% Pd on carbon (Pd/C), is added to the solution.

    • The reaction mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield this compound.

  • Causality: Catalytic hydrogenation is a common method for the dehalogenation of aryl halides.[8] The selectivity of the dechlorination at the 6-position over the 4-position is influenced by the electronic environment of the two chlorine atoms. The reaction conditions, including catalyst loading, hydrogen pressure, and temperature, can be optimized to maximize the yield of the desired mono-dechlorinated product.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of the C4-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (SNA) and serves as an excellent handle for transition metal-catalyzed cross-coupling reactions.

Reactivity_Diagram A 4-Chloro-1-methyl- 1H-imidazo[4,5-c]pyridine B Nucleophilic Aromatic Substitution (SNA) A->B C Cross-Coupling Reactions A->C D Amine Nucleophiles (e.g., Anilines, Alkylamines) B->D E Oxygen Nucleophiles (e.g., Alkoxides, Phenoxides) B->E F Sulfur Nucleophiles (e.g., Thiolates) B->F G Suzuki Coupling (Boronic Acids/Esters) C->G H Buchwald-Hartwig Amination (Amines) C->H I Sonogashira Coupling (Terminal Alkynes) C->I J Substituted Imidazo[4,5-c]pyridines (Diverse Functionalities) D->J E->J F->J G->J H->J I->J

Caption: Reactivity of this compound.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the fused imidazole ring and the pyridine nitrogen activates the C4-position towards nucleophilic attack. This allows for the displacement of the chloride with a variety of nucleophiles, including:

  • Amines: Reaction with primary or secondary amines, often in the presence of a base, provides access to 4-amino-substituted imidazo[4,5-c]pyridines. These derivatives are prevalent in kinase inhibitor scaffolds.[9]

  • Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides or phenoxides yields the corresponding 4-ether derivatives.

  • Thiols: Reaction with thiolates provides 4-thioether analogs.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-chloro group is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 4-position.

  • Buchwald-Hartwig Amination: This powerful reaction enables the coupling of a wide range of amines to the C4-position, offering a versatile alternative to traditional SNA reactions.[9]

  • Sonogashira Coupling: The coupling with terminal alkynes provides access to 4-alkynyl-substituted imidazo[4,5-c]pyridines, which can be further elaborated.

Application in Kinase Inhibitor Synthesis

The imidazo[4,5-c]pyridine scaffold is a cornerstone in the design of kinase inhibitors. The ability to readily diversify the 4-position of this compound is crucial for tuning the potency and selectivity of these inhibitors. For instance, the synthesis of potent and selective DNA-dependent protein kinase (DNA-PK) inhibitors has been reported, where the 4-position is substituted with various anilino groups.[5]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its purine-like structure, coupled with the reactivity of the C4-chloro group, makes it an indispensable tool for medicinal chemists. The synthetic protocols and reactivity profile detailed in this guide provide a solid foundation for researchers to effectively utilize this compound in their drug discovery endeavors, paving the way for the development of novel therapeutics.

References

Spectroscopic data for 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine (NMR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[4,5-c]pyridine scaffold is a bioisostere of natural purines, making its derivatives prime candidates for interacting with biological macromolecules like proteins and nucleic acids.[1] This document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, explains the rationale behind the spectral assignments, and provides standardized protocols for data acquisition. The guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous reference for the structural elucidation of this important molecule.

Introduction: The Significance of this compound

The imidazo[4,5-c]pyridine ring system is a privileged scaffold in medicinal chemistry due to its structural similarity to purines. This resemblance allows it to act as an antagonist or modulator in various biological pathways.[2] Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including their use as kinase inhibitors, antiviral agents, and anticancer therapeutics.[1] The specific compound, this compound (CAS No. 50432-68-3), serves as a crucial building block in the synthesis of more complex pharmaceutical agents.[3][4] The presence of a chlorine atom at the 4-position provides a reactive site for further chemical modification, such as nucleophilic substitution reactions, enabling the generation of diverse chemical libraries for drug discovery.

Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis and drug development. Spectroscopic techniques, particularly NMR and MS, are indispensable tools for this purpose. This guide synthesizes the expected data from these techniques to provide a reliable reference for the positive identification and quality control of this compound.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following standardized numbering system for the this compound structure is used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The data presented here are predicted based on the analysis of structurally similar imidazo[4,5-c]pyridine derivatives reported in the scientific literature.[5][6]

¹H NMR (Proton NMR) Data

The expected ¹H NMR spectrum in a solvent like Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) would exhibit signals corresponding to the three distinct aromatic protons and the three protons of the N-methyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2~ 8.2Singlet (s)-1H
H5~ 8.1Doublet (d)J ≈ 5.51H
H6~ 7.4Doublet (d)J ≈ 5.51H
H8 (N-CH₃)~ 3.9Singlet (s)-3H

Expertise & Causality:

  • H2 Proton: The proton at the C2 position of the imidazole ring is expected to be a singlet and appear at a downfield chemical shift (around 8.2 ppm) due to the electron-withdrawing nature of the adjacent nitrogen atoms.

  • H5 and H6 Protons: These protons are part of the pyridine ring system and are adjacent to each other. Therefore, they should appear as a pair of doublets due to ortho-coupling, with a typical coupling constant of approximately 5.5 Hz. H5 is expected to be further downfield than H6 due to the influence of the adjacent ring nitrogen (N7).

  • N-Methyl Protons (H8): The protons of the methyl group attached to the N1 of the imidazole ring are chemically equivalent and shielded. They are expected to appear as a sharp singlet at around 3.9 ppm.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Seven distinct signals are expected for the seven carbon atoms in the structure.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~ 145
C3a~ 148
C4~ 142
C5~ 140
C6~ 118
C7a~ 135
C8 (N-CH₃)~ 32

Expertise & Causality:

  • Quaternary Carbons (C3a, C4, C7a): These carbons, which bear no protons, are typically identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer). Their chemical shifts are influenced by their position within the fused heterocyclic system. The carbon bearing the chlorine (C4) is expected to be significantly downfield.

  • Aromatic CH Carbons (C2, C5, C6): The chemical shifts of these carbons are consistent with those observed in related imidazopyridine systems.[7] C2 is deshielded by two adjacent nitrogen atoms. C5 and C6 are part of the pyridine ring, with C6 generally being the most upfield of the aromatic carbons.

  • N-Methyl Carbon (C8): The aliphatic carbon of the methyl group is expected to appear significantly upfield, around 32 ppm, which is a characteristic region for such groups.

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the key feature to look for is the isotopic pattern characteristic of a monochlorinated compound.

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

IonCalculated m/zExpected Relative Intensity (%)
[M+H]⁺168.04100
[M+H+2]⁺170.04~33

Trustworthiness & Self-Validation: The presence of a chlorine atom provides a definitive validation point in the mass spectrum. Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, any molecule containing one chlorine atom will exhibit a characteristic pair of peaks in its mass spectrum separated by 2 m/z units, with the second peak having roughly one-third the intensity of the first. Observing this [M+H]⁺ / [M+H+2]⁺ pattern at m/z 168/170 is a strong confirmation of the compound's identity and elemental composition.

Standard Operating Protocols

To ensure reproducibility and accuracy, the following standardized experimental protocols for data acquisition are recommended.

NMR Spectroscopy Protocol

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing a Weigh 5-10 mg of sample b Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) a->b c Add internal standard (e.g., TMS) b->c d Transfer to 5 mm NMR tube c->d e Insert sample and lock on solvent signal d->e f Shim magnet for homogeneity e->f g Acquire 1H spectrum (e.g., 16 scans) f->g h Acquire 13C spectrum (e.g., 1024 scans) g->h i Apply Fourier Transform h->i j Phase correct spectra i->j k Calibrate chemical shifts to solvent or TMS j->k l Integrate 1H peaks and pick peaks for both spectra k->l

Caption: Standard workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the tube into the NMR spectrometer (e.g., a 500 MHz instrument). Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum. A typical experiment involves 16 to 64 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required (e.g., 1024 or more) with a longer relaxation delay.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing a baseline correction. Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

Mass Spectrometry (ESI-MS) Protocol

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Operate the ESI source in positive ion mode, as the nitrogen atoms in the heterocyclic system are readily protonated.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 100-300) to detect the protonated molecular ion [M+H]⁺.

  • Data Analysis: Analyze the resulting spectrum to identify the base peak and, crucially, confirm the presence of the [M+H+2]⁺ isotope peak at an intensity of approximately 33% relative to the [M+H]⁺ peak.

Conclusion

The spectroscopic data and protocols detailed in this guide provide a robust framework for the unambiguous characterization of this compound. By combining predicted ¹H and ¹³C NMR data with the distinctive isotopic pattern observed in mass spectrometry, researchers can confidently verify the structure and purity of this valuable synthetic intermediate. Adherence to the outlined methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing research and development in medicinal chemistry.

References

The Imidazo[4,5-c]pyridine Core: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Purine Isostere

The imidazo[4,5-c]pyridine nucleus, a heterocyclic aromatic system, is a key pharmacophore in modern medicinal chemistry. Structurally, it is an isostere of purine, where the pyrimidine ring is replaced by a pyridine ring. This subtle yet significant alteration imparts unique physicochemical and pharmacological properties, making it a privileged scaffold in the design of novel therapeutic agents.[1] Its structural similarity to endogenous purines allows for interactions with a wide array of biological targets, including enzymes and receptors that recognize purine-based substrates.[2] This guide provides a comprehensive overview of the imidazo[4,5-c]pyridine core, encompassing its synthesis, physicochemical characteristics, and diverse biological activities, with a focus on its applications in drug discovery and development.

Physicochemical Properties: A Foundation for Drug Design

The physicochemical properties of the imidazo[4,5-c]pyridine core, also known as 3-deazapurine, are fundamental to its utility in drug design. These properties influence its solubility, membrane permeability, and interactions with biological targets.

The parent 1H-imidazo[4,5-c]pyridine is a crystalline solid with a molecular weight of 119.12 g/mol . Its solubility is influenced by the polarity imparted by the nitrogen atoms, making it more soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol compared to water. The hydrophobic character of the fused ring system can limit its aqueous solubility, a factor that is often modulated through the introduction of various substituents.

The pKa of the imidazo[4,5-c]pyridine core is a critical parameter affecting its ionization state at physiological pH, which in turn influences its binding to target proteins and its pharmacokinetic profile. Computational studies have been employed to estimate the pKa values of deaza-modified nucleobases, providing insights into their hydrogen bonding capabilities and base-pairing properties in nucleic acids.[3] These studies indicate that the removal of a nitrogen atom from the purine ring, as in 3-deazapurine, can significantly alter the pKa values of the remaining nitrogen atoms, thereby influencing its interaction with biological macromolecules.[4]

Table 1: Physicochemical Properties of the Imidazo[4,5-c]pyridine Core

PropertyValueSource
Molecular FormulaC6H5N3PubChem
Molecular Weight119.12 g/mol PubChem
XLogP3-AA0.4PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count0PubChem

Synthetic Strategies: Building the Core

A variety of synthetic methodologies have been developed for the construction of the imidazo[4,5-c]pyridine scaffold, offering flexibility in the introduction of diverse substituents. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

One of the most common approaches involves the cyclization of a suitably substituted diaminopyridine precursor. For instance, the reaction of 3,4-diaminopyridine with carboxylic acids or their derivatives, such as orthoesters, is a widely used method.[2][5] This condensation reaction is often facilitated by dehydrating agents like polyphosphoric acid (PPA) or by using microwave irradiation to accelerate the reaction and improve yields.[2]

Another versatile strategy employs the use of 2,4-dichloro-3-nitropyridine as a starting material. This approach allows for the sequential introduction of substituents at various positions of the pyridine ring before the final cyclization to form the imidazole ring. Solid-phase synthesis has also been successfully applied to the preparation of imidazo[4,5-c]pyridine libraries, enabling the rapid generation of a large number of derivatives for high-throughput screening.[1]

G cluster_0 Synthetic Pathway to Imidazo[4,5-c]pyridines 3,4-Diaminopyridine 3,4-Diaminopyridine Cyclization Cyclization 3,4-Diaminopyridine->Cyclization Carboxylic Acid / Orthoester Carboxylic Acid / Orthoester Carboxylic Acid / Orthoester->Cyclization Imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine Cyclization->Imidazo[4,5-c]pyridine

Caption: General synthetic scheme for imidazo[4,5-c]pyridines.

Experimental Protocol: Synthesis of a Substituted Imidazo[4,5-c]pyridine Derivative

The following is a representative experimental protocol for the synthesis of a substituted imidazo[4,5-c]pyridine, adapted from the literature.[6]

Synthesis of 4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one [6]

  • Step 1: Synthesis of Intermediate 3a. To a solution of the starting aniline (1 equivalent) in an appropriate solvent, add the necessary reagents for the initial cyclization step.

  • Step 2: Cyclization to form the Imidazo[4,5-c]pyridin-2-one core. The intermediate from Step 1 is then subjected to cyclization conditions, which may involve heating with a suitable reagent.

  • Step 3: Purification. The crude product is purified by column chromatography on silica gel to afford the final compound as a solid.

  • Step 4: Characterization. The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

The imidazo[4,5-c]pyridine scaffold has been explored for a wide range of biological activities, leading to the identification of potent and selective modulators of various biological targets. Its versatility has made it a valuable template for the development of novel therapeutics for a variety of diseases.

Kinase Inhibition: A Major Focus in Oncology

A significant area of research has focused on the development of imidazo[4,5-c]pyridine-based kinase inhibitors for the treatment of cancer. Several key kinases have been successfully targeted with this scaffold.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: Imidazo[4,5-c]pyridine derivatives have been designed as potent inhibitors of BTK, a crucial enzyme in B-cell receptor signaling.[7] In contrast to their imidazo[4,5-b]pyridine isomers, the [4,5-c] scaffold has shown significantly higher activity against BTK.[7] These inhibitors hold promise for the treatment of B-cell malignancies like lymphoma.[7]

  • DNA-Dependent Protein Kinase (DNA-PK) Inhibitors: A new class of imidazo[4,5-c]pyridine-2-one derivatives has been discovered as selective inhibitors of DNA-PK, a key enzyme in the non-homologous end-joining pathway of DNA double-strand break repair.[6][8] These compounds have been shown to act as radiosensitizers, enhancing the efficacy of radiation therapy in cancer treatment.[8] Docking studies have revealed that these inhibitors bind to the ATP-binding site of DNA-PK, with specific hydrogen bonding interactions contributing to their potency and selectivity.[8]

G cluster_1 Mechanism of DNA-PK Inhibition Radiation Radiation DNA Damage DNA Damage Radiation->DNA Damage DNA-PK Activation DNA-PK Activation DNA Damage->DNA-PK Activation DNA Repair DNA Repair DNA-PK Activation->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival Imidazo[4,5-c]pyridine Inhibitor Imidazo[4,5-c]pyridine Inhibitor Imidazo[4,5-c]pyridine Inhibitor->Inhibition Inhibition->DNA-PK Activation

Caption: Inhibition of DNA repair by imidazo[4,5-c]pyridine DNA-PK inhibitors.

  • Src Family Kinase (SFK) Inhibitors: Imidazo[4,5-c]pyridin-2-one derivatives have also been identified as novel inhibitors of Src family kinases, which are often dysregulated in glioblastoma.[6] Structure-activity relationship (SAR) studies have demonstrated that substitutions on the aniline group of these compounds are crucial for their potency.[9]

Anticancer and Antimicrobial Activities

Beyond kinase inhibition, imidazo[4,5-c]pyridine derivatives have demonstrated a broad spectrum of anticancer and antimicrobial activities.

  • Anticancer Activity: These compounds have been evaluated for their cytotoxic effects against various cancer cell lines.[10] Their mechanism of action can involve the inhibition of cell proliferation, induction of apoptosis, and interference with other cellular processes essential for tumor growth. Some derivatives have been investigated as potential mitotic inhibitors.[10]

  • Antimicrobial Activity: The imidazo[4,5-c]pyridine scaffold has also been explored for its potential in combating microbial infections. Derivatives have been synthesized and tested against a range of bacterial and fungal strains, with some showing promising activity.[11]

Other Therapeutic Applications

The therapeutic potential of the imidazo[4,5-c]pyridine core extends to other disease areas:

  • Toll-Like Receptor (TLR) 7 Agonists: Novel imidazo[4,5-c]pyridine compounds have been identified as agonists of TLR7, a receptor involved in the innate immune response.[12] Activation of TLR7 can lead to the production of pro-inflammatory cytokines and the enhancement of anti-tumor immunity, making these compounds promising candidates for cancer immunotherapy.[12]

  • Dual AT1 Receptor Antagonists and PPARγ Partial Agonists: Imidazo[4,5-c]pyridin-4-one derivatives have been developed as dual-acting agents that antagonize the angiotensin II type 1 (AT1) receptor and partially agonize the peroxisome proliferator-activated receptor-γ (PPARγ).[13] This dual activity could be beneficial for the treatment of cardiovascular and metabolic diseases.

Clinical Landscape

While the broader class of imidazopyridines has seen several compounds advance into clinical trials, specific information on imidazo[4,5-c]pyridine derivatives in the clinic is more limited. However, the promising preclinical data for compounds targeting kinases like BTK and DNA-PK suggest that this scaffold is poised for further clinical development. For instance, the development of selective DNA-PK inhibitors as radiosensitizers is an active area of research, with several compounds in early-stage clinical trials.[8] The continued exploration of this versatile core structure is expected to yield new clinical candidates in the coming years.

Conclusion

The imidazo[4,5-c]pyridine core represents a highly versatile and privileged scaffold in medicinal chemistry. Its isosteric relationship with purines provides a foundation for its interaction with a wide range of biological targets. The development of diverse synthetic strategies has enabled the creation of large libraries of derivatives, leading to the discovery of potent inhibitors of key kinases involved in cancer, as well as compounds with promising anticancer, antimicrobial, and immunomodulatory activities. The ongoing research and development of imidazo[4,5-c]pyridine-based compounds are expected to deliver novel and effective therapeutic agents for a variety of diseases.

References

Unveiling the Therapeutic Landscape: A Technical Guide to the Potential Biological Targets of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of a Privileged Scaffold

The 4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine core represents a compelling starting point for the design of novel therapeutic agents. Its structural analogy to endogenous purines provides a strategic advantage, allowing molecules derived from this scaffold to interact with a wide array of biological targets that are often implicated in significant pathological processes. This guide serves as an in-depth exploration for researchers, scientists, and drug development professionals, delineating the known and potential biological targets of analogs derived from this privileged heterocyclic system. We will delve into the mechanistic underpinnings of these interactions, supported by a critical analysis of the available scientific literature, and provide actionable insights into the experimental validation of these targets. Our narrative is grounded in the principles of scientific integrity, offering a blend of established data and forward-looking perspectives to empower the next wave of discovery in this exciting chemical space.

I. The Strategic Advantage of the Imidazo[4,5-c]pyridine Scaffold: A Purine Isostere

The imidazo[4,5-c]pyridine ring system is an isostere of purine, a fundamental building block of nucleic acids and a key component of various coenzymes. This structural mimicry is the cornerstone of its pharmacological potential, enabling compounds based on this scaffold to function as competitive inhibitors or modulators of enzymes and receptors that recognize purine-containing substrates. This inherent bio-compatibility has historically driven the exploration of imidazopyridines across a broad spectrum of therapeutic areas, including oncology, immunology, and infectious diseases. The strategic placement of a chloro group at the 4-position and a methyl group at the 1-position of the 1H-imidazo[4,5-c]pyridine core provides a unique chemical handle for synthetic elaboration, allowing for the generation of diverse analog libraries with finely tuned pharmacological properties.

II. Key Biological Target Classes for this compound Analogs

Our comprehensive analysis of the scientific literature reveals that analogs of this compound are poised to interact with several critical classes of biological targets. The most prominent among these are protein kinases and poly(ADP-ribose) polymerases (PARPs), both of which are central to the development and progression of cancer.

A. Protein Kinases: Master Regulators of Cellular Signaling

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The ATP-binding pocket of kinases is particularly amenable to inhibition by small molecules that mimic the purine core of ATP.

The DNA-PK complex plays a pivotal role in the non-homologous end-joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. In many cancers, the upregulation of DNA-PK contributes to radioresistance.[1] Inhibitors of DNA-PK can therefore act as potent radiosensitizers, enhancing the efficacy of radiation therapy.

Recent studies have identified 6-anilino imidazo[4,5-c]pyridin-2-one derivatives as highly selective inhibitors of DNA-PK.[1] Structure-activity relationship (SAR) studies have revealed that small polar groups at the 4-position of the aniline ring can significantly increase potency.[1] This suggests that analogs of this compound, appropriately functionalized at the 4-position, could be promising candidates for DNA-PK inhibition.

Table 1: Inhibitory Activity of Imidazo[4,5-c]pyridin-2-one Analogs against DNA-PK and Related Kinases

CompoundAniline SubstituentDNA-PK IC50 (µM)PI3Kα IC50 (µM)mTOR IC50 (µM)
6 Unsubstituted4>10>10
10 4-OMe0.855.28.1
13 4-Cl0.926.39.5
17 3-NO20.453.86.9
34 3-SO2Me0.382.95.7

Data adapted from a study on 6-anilino imidazo[4,5-c]pyridin-2-ones.[1]

The Aurora kinase family (Aurora A, B, and C) are serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is frequently observed in various cancers and is associated with genomic instability and tumorigenesis.[2][3] Consequently, Aurora kinases are attractive targets for the development of novel anticancer agents.

Imidazo[4,5-b]pyridine derivatives have been successfully developed as potent inhibitors of Aurora kinases.[3][4][5][6] For instance, a hit generation and exploration approach led to the discovery of a potent inhibitor of Aurora-A, Aurora-B, and Aurora-C kinases with IC50 values of 0.042, 0.198, and 0.227 µM, respectively.[3] While these examples are from the isomeric imidazo[4,5-b]pyridine scaffold, the shared purine-like core suggests that this compound analogs could also be designed to target Aurora kinases.

The Src family of non-receptor tyrosine kinases are key regulators of a multitude of signaling pathways that control cell proliferation, survival, migration, and angiogenesis. Aberrant activation of SFKs is a common feature in many human cancers, including glioblastoma.

A series of imidazo[4,5-c]pyridin-2-one derivatives have been designed and synthesized as SFK inhibitors for the treatment of glioblastoma.[7] Several of these compounds exhibited potent inhibition of Src and Fyn kinases in the submicromolar range.[7] This highlights the potential of the imidazo[4,5-c]pyridine scaffold for targeting this important class of kinases.

Diagram 1: Simplified Kinase Inhibition Workflow

G cluster_0 Compound Synthesis & Library Generation cluster_1 Primary Screening cluster_2 Hit Validation & Characterization cluster_3 Cellular & In Vivo Evaluation start Design & Synthesize This compound Analogs screen High-Throughput Kinase Assay (e.g., ADP-Glo™) start->screen ic50 IC50 Determination Dose-Response Curves screen->ic50 selectivity Kinase Selectivity Profiling ic50->selectivity mode Mechanism of Action Studies (e.g., ATP Competition) selectivity->mode cell_based Cell-Based Assays (Proliferation, Apoptosis) mode->cell_based in_vivo In Vivo Efficacy Studies (Xenograft Models) cell_based->in_vivo

Caption: A streamlined workflow for the identification and validation of kinase inhibitors.

B. Poly(ADP-ribose) Polymerases (PARPs): Guardians of Genomic Integrity

PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks through the base excision repair (BER) pathway. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[8] PARP inhibitors have therefore emerged as a groundbreaking class of targeted cancer therapies.

Several studies have demonstrated the potential of imidazo[4,5-c]pyridine derivatives as potent PARP inhibitors. One study reported a series of imidazo[4,5-c]pyridines with the most potent compound exhibiting an IC50 value of 8.6 nM against PARP.[2] This highlights the significant potential for developing highly effective PARP inhibitors based on the this compound scaffold.

Diagram 2: The Principle of Synthetic Lethality with PARP Inhibitors

G cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell ssb_normal Single-Strand Break (SSB) parp_normal PARP-mediated Base Excision Repair ssb_normal->parp_normal Repaired survival_normal Cell Survival parp_normal->survival_normal hrr_normal Homologous Recombination Repair (HRR) ssb_cancer Single-Strand Break (SSB) parp_inhibitor PARP Inhibitor ssb_cancer->parp_inhibitor unrepaired_ssb Unrepaired SSB parp_inhibitor->unrepaired_ssb Blocked dsb Double-Strand Break (DSB) at Replication Fork unrepaired_ssb->dsb defective_hrr Defective HRR dsb->defective_hrr Not Repaired apoptosis Apoptosis defective_hrr->apoptosis

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

III. Experimental Protocols for Target Identification and Validation

The successful identification and validation of biological targets for novel small molecules require a systematic and rigorous experimental approach. Below, we outline key protocols that are central to this process.

A. Affinity Chromatography for Target Pull-Down

Affinity chromatography is a powerful technique for isolating the binding partners of a small molecule from a complex biological sample, such as a cell lysate.

Protocol: Photo-Affinity Pull-Down

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a photoreactive group (e.g., a benzophenone or diazirine) and an affinity tag (e.g., biotin).

  • Cell Lysate Preparation: Prepare a total cell lysate from a relevant cell line under non-denaturing conditions.

  • Incubation: Incubate the cell lysate with the photo-affinity probe.

  • UV Cross-linking: Expose the mixture to UV light to induce covalent cross-linking between the probe and its binding partners.

  • Affinity Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe-protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the unique protein bands by mass spectrometry.

  • Validation: Validate the identified targets using techniques such as Western blotting and in vitro binding assays.[2]

B. In Vitro Kinase Inhibition Assay

Biochemical assays are essential for quantifying the inhibitory potency of a compound against a specific kinase.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase of interest, a suitable substrate, and ATP in a kinase assay buffer.

    • In a 96-well plate, add serial dilutions of the this compound analog.

    • Initiate the kinase reaction by adding the kinase to the wells.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

C. In Vitro PARP Inhibition Assay

Fluorometric or colorimetric assays are commonly used to measure the enzymatic activity of PARP and the inhibitory effect of small molecules.

Protocol: Fluorometric PARP Activity Assay

This assay measures the consumption of NAD⁺, a co-substrate of PARP.

  • Reaction Setup:

    • In a 96-well plate, add the PARP enzyme and activated DNA.

    • Add serial dilutions of the this compound analog.

    • Incubate at room temperature for 15 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding β-NAD⁺ to each well.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Stop the reaction and add a developer solution that generates a fluorescent signal proportional to the amount of remaining NAD⁺.

  • Data Analysis:

    • Measure the fluorescence using a plate reader.

    • Calculate the percentage of PARP inhibition for each concentration of the analog and determine the IC50 value from a dose-response curve.

IV. Future Directions and Concluding Remarks

The this compound scaffold holds immense promise for the development of novel therapeutics, particularly in the realm of oncology. The existing body of research on the broader imidazo[4,5-c]pyridine class provides a solid foundation for the targeted design of analogs with potent and selective activity against key biological targets such as protein kinases and PARPs.

Future research should focus on:

  • Systematic SAR studies around the this compound core to optimize potency and selectivity for specific targets.

  • Exploration of novel biological targets beyond kinases and PARPs, leveraging the purine-like nature of the scaffold.

  • In-depth investigation of the signaling pathways modulated by these analogs to gain a deeper understanding of their mechanisms of action.

  • Pharmacokinetic and pharmacodynamic profiling of lead compounds to assess their drug-like properties and in vivo efficacy.

By adopting a multi-faceted approach that combines rational drug design, rigorous experimental validation, and a deep understanding of the underlying biology, the scientific community can unlock the full therapeutic potential of this compound analogs and translate these promising molecules into next-generation medicines.

V. References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). Molecules, 22(3), 399. --INVALID-LINK--

  • Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. (2008). Bioorganic & Medicinal Chemistry Letters, 18(3), 968-971. --INVALID-LINK--

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2024). Journal of Medicinal Chemistry. --INVALID-LINK--

  • Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. (2007). Bioorganic & Medicinal Chemistry Letters, 17(23), 6567-6571. --INVALID-LINK--

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. (2010). ACS Medicinal Chemistry Letters, 1(5), 204-208. --INVALID-LINK--

  • Synthesis and Structure-Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. (2005). Journal of Medicinal Chemistry, 48(10), 3481-3491. --INVALID-LINK--

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013). Journal of Medicinal Chemistry, 56(21), 8421-8439. --INVALID-LINK--

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry, 55(20), 8816-8837. --INVALID-LINK--

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 868-879. --INVALID-LINK--

  • Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. (2010). Journal of Medicinal Chemistry, 53(14), 5213-5228. --INVALID-LINK--

  • Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production. (2005). Journal of Medicinal Chemistry, 48(10), 3481-3491. --INVALID-LINK--

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. (2010). ACS Medicinal Chemistry Letters, 1(5), 204-208. --INVALID-LINK--

  • Design, synthesis, and structure-activity relationship studies of novel 1-[(1-acyl-4-piperidyl)methyl]-1H-2- methylimidazo[4,5-c]pyridine derivatives as potent, orally active platelet-activating factor antagonists. (1996). Journal of Medicinal Chemistry, 39(2), 487-493. --INVALID-LINK--

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. (2016). ACS Chemical Neuroscience, 7(6), 786-796. --INVALID-LINK--

  • Structure-Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. (2023). Journal of Medicinal Chemistry, 66(15), 10459-10480. --INVALID-LINK--

  • PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. (2023). ResearchGate. --INVALID-LINK--

  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... (2016). ResearchGate. --INVALID-LINK--

  • Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. (2014). ResearchGate. --INVALID-LINK--

  • Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. (2024). EJNMMI Radiopharmacy and Chemistry, 9(1), 1. --INVALID-LINK--

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (1987). Journal of Medicinal Chemistry, 30(10), 1746-1751. --INVALID-LINK--

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][9]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. (2014). Journal of Medicinal Chemistry, 57(18), 7577-7589. --INVALID-LINK--

References

The Strategic Chemistry of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine: A Technical Guide to Analogs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[4,5-c]pyridine

The imidazo[4,5-c]pyridine core, a bioisostere of natural purines, represents a "privileged scaffold" in medicinal chemistry. Its intrinsic ability to mimic the structural and electronic features of purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2] The fusion of an imidazole ring to a pyridine moiety creates a unique electronic architecture that is amenable to a variety of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4] This guide provides an in-depth technical exploration of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine, a key intermediate, and its subsequent transformation into a diverse range of structural analogs and derivatives with significant therapeutic potential. We will delve into the synthetic strategies, structure-activity relationships (SAR), and mechanistic insights that empower researchers and drug development professionals to harness the full potential of this versatile heterocyclic system.

Core Synthesis: Establishing the Foundation

The synthesis of the this compound core is a critical first step in any drug discovery campaign centered around this scaffold. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance to various reaction conditions. A common and effective strategy involves the cyclization of a suitably substituted diaminopyridine precursor.

Experimental Protocol: Synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine

This protocol outlines a general and reliable method for the preparation of the unmethylated parent compound, which can be subsequently methylated.

Objective: To synthesize 4-Chloro-1H-imidazo[4,5-c]pyridine from 2-chloro-3,4-diaminopyridine.

Materials:

  • 2-Chloro-3,4-diaminopyridine

  • Trimethyl orthoformate

  • Concentrated Hydrochloric Acid

  • Petroleum Ether

Procedure:

  • To a round-bottom flask, add 2-chloro-3,4-diaminopyridine (e.g., 2.87 g, 20 mmol) and trimethyl orthoformate (40 mL).

  • At room temperature, slowly add concentrated hydrochloric acid (3 mL) dropwise to the mixture.

  • Stir the resulting solution at room temperature overnight. A significant amount of solid precipitate is expected to form.

  • Collect the precipitated solid by filtration.

  • Wash the filter cake thoroughly with petroleum ether to remove any unreacted starting materials and byproducts.

  • Dry the collected solid to obtain the crude 4-chloro-1H-imidazo[4,5-c]pyridine.[5]

Subsequent N-Methylation: The synthesized 4-chloro-1H-imidazo[4,5-c]pyridine can then be N-methylated at the N1 position of the imidazole ring using standard alkylating agents such as methyl iodide or dimethyl sulfate in the presence of a suitable base (e.g., sodium hydride, potassium carbonate) in an appropriate solvent (e.g., DMF, acetonitrile). The regioselectivity of the methylation is an important consideration and may require optimization of reaction conditions.

Strategic Derivatization: Unlocking Therapeutic Potential

The 4-chloro substituent on the pyridine ring is a key functional handle for introducing molecular diversity. It is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide range of substituents at this position. This strategic derivatization is central to the exploration of the chemical space around the imidazo[4,5-c]pyridine core and the development of potent and selective drug candidates.[6][7][8]

Workflow for Derivatization via Nucleophilic Aromatic Substitution (SNAr)

G Core 4-Chloro-1-methyl-1H- imidazo[4,5-c]pyridine Reaction SNAr Reaction (Base, Solvent, Heat) Core->Reaction Nucleophile Nucleophile (R-NH2, R-SH, R-OH) Nucleophile->Reaction Derivative 4-Substituted-1-methyl-1H- imidazo[4,5-c]pyridine Reaction->Derivative Purification Purification (Chromatography, Recrystallization) Derivative->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibition Inhibitor Imidazo[4,5-c]pyridine Kinase Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

References

Reactivity and chemical stability of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Chemical Stability of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and reactivity of this compound, a key heterocyclic scaffold in medicinal chemistry and drug discovery. As a 3-deazapurine analog, its structural similarity to endogenous purines makes it a valuable core for developing targeted therapeutics, particularly kinase inhibitors.[1][2] This document offers field-proven insights into its stability profile, explores its primary reaction pathways—including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling—and provides detailed, validated experimental protocols for its derivatization. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction: A Scaffold of Therapeutic Importance

This compound belongs to the imidazopyridine class of heterocycles, which are known to play a crucial role in addressing numerous disease conditions.[1] Specifically, it is an isomer of the imidazo[4,5-b]pyridine system and is structurally analogous to purines, earning it the designation of a "3-deazapurine." This structural mimicry allows it to interact with biological targets that typically bind purines, such as kinases, making it a privileged scaffold in drug design.[1] The discovery of imidazopyridine derivatives as potent inhibitors for targets like Src family kinases in glioblastoma multiforme (GBM) underscores the therapeutic potential of this chemical class.[2]

The synthetic utility of this compound stems from the strategic placement of the chlorine atom at the C4 position. This position is activated towards substitution by the electron-withdrawing effect of the adjacent pyridine nitrogen, making the chloro group an excellent leaving group for a variety of transformations. This guide will elucidate the key factors governing its stability and provide a detailed roadmap for its synthetic manipulation.

Physicochemical and Structural Data

A clear understanding of the fundamental properties of a synthetic building block is critical for experimental design. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 50432-68-3[3]
Molecular Formula C₇H₆ClN₃[3][4]
Molecular Weight 167.6 g/mol [3]
Monoisotopic Mass 167.02502 Da[4]
Appearance Typically an off-white to yellow solidN/A
SMILES CN1C=NC2=C1C=CN=C2Cl[4]
InChIKey AFBRUNQKLYJRCA-UHFFFAOYSA-N[4]

Chemical Stability Profile

While specific quantitative stability studies (e.g., degradation kinetics under forced conditions) are not widely available in public literature, a robust stability profile can be inferred from its successful application in a range of synthetic conditions.[5]

  • Thermal Stability: The compound exhibits sufficient thermal stability to be used in reactions requiring elevated temperatures, such as palladium-catalyzed cross-coupling reactions which can be run at 90–100°C or higher for extended periods.[6]

  • pH Stability:

    • Acidic Conditions: The imidazopyridine core contains basic nitrogen atoms and is stable under moderately acidic conditions, such as the acidic hydrolysis used to form related scaffolds.[7] However, strongly acidic conditions may lead to protonation and potential changes in reactivity or solubility.

    • Basic Conditions: The compound is compatible with a variety of inorganic and organic bases (e.g., Cs₂CO₃, K₂CO₃, DIPEA) commonly used in nucleophilic substitution and cross-coupling reactions.[6][8] This indicates good stability in basic environments, which is essential for its primary synthetic applications.

  • Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place to prevent hydrolysis and other potential degradation pathways.[5]

Reactivity and Key Synthetic Transformations

The reactivity of this compound is dominated by the chemistry of its activated chloro-substituent. This functionality serves as a versatile handle for introducing molecular diversity through two principal reaction classes: Nucleophilic Aromatic Substitution (SNA_r_) and Palladium-Catalyzed Cross-Coupling.

Core 4-Chloro-1-methyl-1H- imidazo[4,5-c]pyridine SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr R-NH₂, R-OH NaH, K₂CO₃ Buchwald Buchwald-Hartwig Amination Core->Buchwald R-NH₂, Pd catalyst Ligand, Base Suzuki Suzuki-Miyaura Coupling Core->Suzuki Ar-B(OH)₂ Pd catalyst, Base Sonogashira Sonogashira Coupling Core->Sonogashira R-C≡CH, Pd cat. Cu(I), Base Amines 4-Amino Derivatives SNAr->Amines Ethers 4-Alkoxy/Aryloxy Derivatives SNAr->Ethers Buchwald_Prod 4-Arylamino Derivatives Buchwald->Buchwald_Prod Suzuki_Prod 4-Aryl/Heteroaryl Derivatives Suzuki->Suzuki_Prod Sonogashira_Prod 4-Alkynyl Derivatives Sonogashira->Sonogashira_Prod cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A 1. Add Reactants to Flask: - this compound (1.0 eq) - Amine (1.1-1.5 eq) - Base (e.g., Cs₂CO₃, 1.5 eq) B 2. Add Catalyst System: - Pd Precursor (e.g., Pd₂(dba)₃, 2-5 mol%) - Ligand (e.g., Xantphos, 4-10 mol%) A->B C 3. Add Anhydrous Solvent (e.g., Dioxane) B->C D 4. Degas Mixture (e.g., N₂ bubbling for 15 min) C->D E 5. Heat to Reaction Temp (e.g., 90-100 °C) D->E F 6. Monitor by TLC/LC-MS (Typically 12-24 h) E->F G 7. Cool to RT & Filter F->G H 8. Concentrate Filtrate G->H I 9. Purify by Column Chromatography H->I

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1-methyl-1H-imidazo[4,5-c]pyridine in Kinase Inhibitor Discovery

The 1-methyl-1H-imidazo[4,5-c]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, bearing a close structural resemblance to endogenous purines. This inherent bioisosterism makes it an ideal framework for the design of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The strategic functionalization of the 4-position of the 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine starting material allows for the exploration of diverse chemical space and the fine-tuning of inhibitory activity and selectivity against various kinase targets. This document provides detailed protocols for the synthesis of representative kinase inhibitors from this versatile starting material via two powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Furthermore, it outlines a general protocol for the in vitro evaluation of the synthesized compounds' inhibitory activity against a representative tyrosine kinase, Src.

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling

The chloro-substituent at the 4-position of 1-methyl-1H-imidazo[4,5-c]pyridine is amenable to displacement through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and amino moieties, which are crucial for establishing key interactions within the ATP-binding pocket of target kinases.

Diagram of Synthetic Pathways

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination start_suzuki This compound product_suzuki 4-Aryl/Heteroaryl-1-methyl-1H- imidazo[4,5-c]pyridine start_suzuki->product_suzuki Pd Catalyst, Base boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->product_suzuki start_buchwald This compound product_buchwald N-(Aryl/Heteroaryl)-1-methyl-1H- imidazo[4,5-c]pyridin-4-amine start_buchwald->product_buchwald Pd Catalyst, Base, Ligand amine Aryl/Heteroaryl Amine amine->product_buchwald

Caption: Key synthetic routes from this compound.

Part 1: Synthesis of a 4-Aryl-1-methyl-1H-imidazo[4,5-c]pyridine via Suzuki-Miyaura Coupling

This protocol details the synthesis of a representative kinase inhibitor scaffold through the palladium-catalyzed coupling of this compound with a commercially available boronic acid. The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds.[1][2]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2] The choice of catalyst, base, and solvent is critical for achieving high yields and minimizing side reactions.[3]

Experimental Protocol: Synthesis of 4-(3-methoxyphenyl)-1-methyl-1H-imidazo[4,5-c]pyridine

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
(3-methoxyphenyl)boronic acid≥98%Commercially Available
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)≥98%Commercially Available
Sodium Carbonate (Na₂CO₃)AnhydrousCommercially Available
1,4-DioxaneAnhydrousCommercially Available
WaterDeionized-
Ethyl AcetateACS GradeCommercially Available
Brine (saturated NaCl solution)-In-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)-Commercially Available
Silica Gel230-400 meshCommercially Available

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 5.96 mmol), (3-methoxyphenyl)boronic acid (1.09 g, 7.15 mmol), and sodium carbonate (1.90 g, 17.9 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.22 g, 0.30 mmol).

  • Add anhydrous 1,4-dioxane (20 mL) and deionized water (5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (25 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification:

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the title compound as a solid.

Characterization Data (Representative):

AnalysisResult
¹H NMR (400 MHz, CDCl₃) δ (ppm)8.30 (s, 1H), 8.15 (d, J = 5.6 Hz, 1H), 7.45 (t, J = 8.0 Hz, 1H), 7.30 (d, J = 5.6 Hz, 1H), 7.20 (d, J = 7.6 Hz, 1H), 7.10 (s, 1H), 7.00 (dd, J = 8.0, 2.4 Hz, 1H), 3.90 (s, 3H), 3.85 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm)160.2, 148.5, 145.0, 142.1, 138.5, 130.5, 130.0, 122.0, 115.8, 115.0, 108.2, 55.6, 31.8.
MS (ESI) m/z240.1 [M+H]⁺

Part 2: Synthesis of a 4-Amino-1-methyl-1H-imidazo[4,5-c]pyridine via Buchwald-Hartwig Amination

This protocol describes the synthesis of a kinase inhibitor scaffold featuring a C-N bond at the 4-position, formed via the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of arylamines from aryl halides.[4][5]

Reaction Principle

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide.[4] The catalytic cycle includes oxidative addition of the aryl halide to the palladium(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the catalyst.[6] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[7]

Experimental Protocol: Synthesis of 1-methyl-N-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-c]pyridin-4-amine

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
3-(Trifluoromethyl)aniline≥98%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)≥98%Commercially Available
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)≥98%Commercially Available
Cesium Carbonate (Cs₂CO₃)AnhydrousCommercially Available
TolueneAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
Saturated aqueous NH₄Cl-In-house preparation
Brine (saturated NaCl solution)-In-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)-Commercially Available
Silica Gel230-400 meshCommercially Available

Procedure:

  • To a dry Schlenk tube, add this compound (0.5 g, 2.98 mmol), cesium carbonate (1.46 g, 4.47 mmol), and Xantphos (0.17 g, 0.30 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add Tris(dibenzylideneacetone)dipalladium(0) (0.14 g, 0.15 mmol).

  • Add anhydrous toluene (15 mL) followed by 3-(trifluoromethyl)aniline (0.45 mL, 3.58 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (40 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (20 mL).

  • Wash the combined filtrate with saturated aqueous NH₄Cl (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 100:0 to 50:50) to yield the desired product.

Characterization Data (Representative):

AnalysisResult
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)9.85 (s, 1H), 8.40 (s, 1H), 8.25 (s, 1H), 8.10 (d, J = 8.0 Hz, 1H), 7.95 (d, J = 6.0 Hz, 1H), 7.60 (t, J = 8.0 Hz, 1H), 7.40 (d, J = 8.0 Hz, 1H), 7.00 (d, J = 6.0 Hz, 1H), 3.80 (s, 3H).
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)149.0, 145.5, 142.0, 141.8, 138.0, 130.5, 129.8 (q, J = 32.3 Hz), 124.0 (q, J = 272.7 Hz), 123.5, 119.0 (q, J = 4.0 Hz), 118.5, 115.0 (q, J = 4.0 Hz), 105.0, 31.5.
MS (ESI) m/z293.1 [M+H]⁺

Part 3: Biological Evaluation - In Vitro Kinase Inhibition Assay

This section provides a generalized protocol for assessing the in vitro inhibitory activity of the synthesized compounds against a representative tyrosine kinase, such as Src. This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the kinase.[8]

Assay Principle

The kinase activity is quantified by measuring the amount of ADP produced, which is directly proportional to the amount of phosphorylated substrate. The ADP-Glo™ Kinase Assay is a luminescent-based assay that provides a sensitive and high-throughput method for measuring kinase activity.[8]

Diagram of Kinase Inhibition Assay Workflow

G cluster_0 Assay Preparation cluster_1 Reaction & Detection compound Synthesized Inhibitor (Serial Dilution) incubation Incubate at 30°C compound->incubation kinase Kinase (e.g., Src) kinase->incubation substrate Substrate Peptide substrate->incubation atp ATP atp->incubation adp_glo Add ADP-Glo™ Reagent incubation->adp_glo detection_reagent Add Kinase Detection Reagent adp_glo->detection_reagent luminescence Measure Luminescence detection_reagent->luminescence

References

Application Notes & Protocols: Suzuki-Miyaura Coupling with 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core, an isomer of purine, is a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of biological activities, making them critical components in the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1] This application note provides a detailed guide for the successful Suzuki-Miyaura coupling of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine with various aryl and heteroaryl boronic acids. As an electron-deficient heteroaryl chloride, this substrate presents unique challenges and opportunities that necessitate a carefully optimized protocol.[2] This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel compounds based on this important heterocyclic system.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A thorough understanding of the Suzuki-Miyaura reaction mechanism is paramount for rational protocol design and troubleshooting. The catalytic cycle, centered around a palladium catalyst, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the palladium(0) catalyst into the carbon-chlorine bond of the this compound. This is often the rate-determining step, particularly with less reactive aryl chlorides.[3] The electron-deficient nature of the imidazo[4,5-c]pyridine ring system facilitates this step compared to electron-rich aryl chlorides.

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]

The efficiency of each step is profoundly influenced by the choice of catalyst, ligand, base, and solvent, as will be detailed in the following sections.

Suzuki_Coupling_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)Ln-Cl B->C D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)Ln-Ar' D->E F Reductive Elimination E->F Ar-Ar' F->A

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Critical Parameters for Successful Coupling

The success of the Suzuki coupling of this compound hinges on the judicious selection of several key reaction parameters.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium source and, crucially, the ancillary ligand is the most critical factor for achieving high yields, especially with challenging heteroaryl chlorides.

  • Palladium Precatalysts: Common choices include Pd(OAc)₂ and Pd₂(dba)₃, which are reduced in situ to the active Pd(0) species.[3] Alternatively, air-stable Pd(0) sources like Pd(PPh₃)₄ can be used directly.[4] For challenging couplings, advanced, well-defined precatalysts such as those incorporating N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI™-type precatalysts) or bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) often provide superior results.

  • Ligands: The ligand stabilizes the palladium catalyst, prevents the formation of inactive palladium black, and modulates its reactivity. For electron-deficient heteroaryl chlorides like our substrate, bulky and electron-rich phosphine ligands are highly effective. These ligands promote the oxidative addition step and facilitate the final reductive elimination.[2] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for coupling aryl chlorides due to their strong electron-donating ability and steric bulk.[5]

Ligand TypeExamplesKey Advantages for Heteroaryl Chlorides
Bulky Phosphines SPhos, XPhos, RuPhosHigh activity, good for sterically hindered substrates.[6]
N-Heterocyclic Carbenes (NHCs) IPr, SIPr, IMesExcellent for unactivated/deactivated chlorides, high stability.[7]
Traditional Phosphines PPh₃, P(o-tol)₃Cost-effective, suitable for some activated chlorides.[3]
The Role of the Base and Solvent System

The base and solvent work in concert to facilitate the crucial transmetalation step.

  • Base: An appropriate base is required to activate the boronic acid, forming a more reactive boronate species. The choice of base can significantly impact the reaction outcome.

    • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[8][9] K₃PO₄ is often effective for challenging couplings.

    • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) can be employed, though they are generally less common for this substrate class.

    • Fluoride Sources: Potassium fluoride (KF) can be used, particularly when base-sensitive functional groups are present.

  • Solvent: A variety of solvents can be used, often in aqueous mixtures to aid in dissolving the inorganic base and facilitating the formation of the active boronate species.

    • Ethers: 1,4-Dioxane and tetrahydrofuran (THF) are frequently used, typically with water.[4]

    • Alcohols: Mixtures including ethanol or isopropanol can also be effective.[10]

    • Aromatic Hydrocarbons: Toluene is another common choice, often in biphasic systems with water.[8]

The combination of a moderately polar aprotic solvent like 1,4-dioxane with an aqueous solution of an inorganic base is a robust starting point for this reaction.

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acids.

Materials
  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

Procedure
  • Reaction Setup: To a flame-dried reaction vessel, add this compound, the boronic acid, the base, the palladium precatalyst, and the ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture to the vessel via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst/ligand- Insufficiently degassed system- Inappropriate base or solvent- Use a fresh, high-quality catalyst and ligand. Consider a more active system (e.g., Buchwald or NHC-based).- Ensure thorough degassing of solvents and reaction vessel.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[11]
Protodeboronation of Boronic Acid - Harsh basic conditions- Presence of water- Elevated temperature- Use a milder base (e.g., KF, K₂CO₃).- Consider running the reaction under anhydrous conditions.- Use the boronic acid pinacol ester instead of the free acid.[11]
Homocoupling of Boronic Acid - Presence of oxygen- Catalyst decomposition- Rigorously exclude oxygen from the reaction.- Use a more stable ligand or precatalyst.
Catalyst Poisoning - Coordination of the nitrogen atoms of the imidazopyridine to the palladium center.- Use a ligand with high steric bulk to shield the metal center.- Increase catalyst loading if necessary.[12]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of a diverse range of substituted imidazopyridines, which are of significant interest in drug discovery. Success in this transformation is contingent upon a rational selection of the catalyst system, base, and solvent. The protocols and insights provided in this application note offer a robust framework for researchers to develop and optimize these crucial reactions, paving the way for the discovery of new and potent bioactive molecules.

References

Application Note: Strategic Derivatization of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to endogenous purines, which allows for interaction with a wide array of biological macromolecules.[1][2] This application note provides a comprehensive guide for the chemical modification of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine, a versatile building block for generating diverse chemical libraries aimed at structure-activity relationship (SAR) exploration. We present detailed protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, which are foundational methods for installing aryl, heteroaryl, and amino moieties at the C4 position. The strategic rationale and experimental workflows are discussed to empower researchers in drug discovery to efficiently navigate the chemical space around this important scaffold.

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine ring system is a bioisostere of purine, granting it access to biological targets typically modulated by purinergic ligands, such as kinases, G-protein coupled receptors, and other enzymes.[2][3] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including potential as anticancer, anti-inflammatory, and antiviral agents.[2][4][5] The strategic derivatization of this core structure is therefore a critical activity in modern drug discovery programs.

The starting material, this compound, is an ideal precursor for library synthesis. The chlorine atom at the C4 position serves as a versatile synthetic handle, readily participating in various transition-metal-catalyzed cross-coupling reactions. The methyl group at the N1 position blocks potential side reactions and regioisomerism issues, simplifying product profiles and subsequent analysis. This guide focuses on robust and scalable methods to displace the C4-chloro substituent, providing a platform for systematic SAR studies.

Derivatization Strategies at the C4 Position

The primary site for derivatization on the this compound core is the electron-deficient C4 position, which is activated for both cross-coupling and nucleophilic aromatic substitution reactions. Palladium-catalyzed methods are particularly effective, offering mild conditions and broad functional group tolerance.

Logical Workflow for SAR Library Generation

The derivatization of the core scaffold is the first step in a logical workflow to establish SAR. By creating a library of analogs with diverse substituents at the C4 position, researchers can systematically probe the steric, electronic, and hydrophobic requirements of the target's binding pocket.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Screening & Analysis Core 4-Chloro-1-methyl-1H- imidazo[4,5-c]pyridine Suzuki Suzuki Coupling (C-C Bond Formation) Core->Suzuki Ar-B(OH)₂ Pd Catalyst Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald R₂NH Pd Catalyst SnAr Nucleophilic Substitution (C-O, C-S Bonds) Core->SnAr Nu-H (e.g., RO⁻, RS⁻) Library Diverse Analog Library Suzuki->Library Buchwald->Library SnAr->Library Screening Biological Screening (e.g., Kinase Assay) Library->Screening SAR SAR Analysis Screening->SAR

Caption: Workflow for SAR studies starting from the core scaffold.

Protocol I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling an organohalide with a boronic acid or ester.[6][7] It is highly reliable for introducing a wide variety of aryl and heteroaryl substituents at the C4 position, which is crucial for probing π-π stacking, hydrophobic, and steric interactions within a target protein.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[8][9]

Detailed Experimental Protocol

Materials and Reagents:

  • This compound (1.0 eq.)

  • Aryl/Heteroaryl boronic acid (1.2 - 1.5 eq.)

  • Palladium Catalyst: Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 eq.)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq.)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture) or DME

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the selected boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Scope
EntryBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085
24-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O9091
33-Pyridylboronic acidPd(PPh₃)₄Cs₂CO₃DME10078
42-Thiopheneboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O9082

Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, a critical transformation for installing diverse amine functionalities that can act as hydrogen bond donors or acceptors.[10][11] This reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines under palladium catalysis.[12]

The choice of ligand is critical for an efficient reaction, especially with an electron-deficient heteroaryl chloride. Sterically hindered, electron-rich phosphine ligands are often required to promote the key steps of oxidative addition and reductive elimination.[12][13]

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Complex_I L_n(Ar)Pd(II)-Cl Pd(0)L_n->Complex_I Oxidative Addition Oxidative\nAddition Oxidative Addition Complex_II L_n(Ar)Pd(II)-NR¹R² Complex_I->Complex_II Amine Binding & Deprotonation Ligand\nExchange Ligand Exchange Complex_II->Pd(0)L_n Product Ar-NR¹R² Complex_II->Product Reductive Elimination Reductive\nElimination Reductive Elimination Ar-Cl Ar-Cl R¹R²NH R¹R²NH Base Base Pd(II)L_n in1 out1 out1->in1 in2 out2 out2->in2 in3 out3 out3->in3

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound (1.0 eq.)

  • Primary or Secondary Amine (1.2 - 2.0 eq.)

  • Palladium Pre-catalyst: RuPhos Pd G3 (0.02-0.05 eq.) or XPhos Pd G3 (0.02-0.05 eq.)

  • Base: NaOt-Bu or LHMDS (1.5 - 2.0 eq.)

  • Solvent: Toluene or THF (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst and base to a dry Schlenk flask.

  • Add the this compound.

  • Add the anhydrous solvent.

  • Finally, add the amine coupling partner via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by LC-MS (typically 2-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Data Summary: Buchwald-Hartwig Amination Scope
EntryAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1MorpholineRuPhos Pd G3NaOt-BuToluene10093
2AnilineXPhos Pd G3LHMDSTHF8088
3BenzylamineRuPhos Pd G3NaOt-BuToluene10085
4PiperidineXPhos Pd G3NaOt-BuToluene11090

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the derivatization of this compound. Both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer high efficiency and broad substrate scope, enabling the synthesis of extensive compound libraries. These libraries are essential for conducting thorough SAR studies, which ultimately guide the optimization of lead compounds in drug discovery. The causality behind these experimental choices lies in the proven reliability and functional group tolerance of modern palladium catalysis, which minimizes the need for protecting groups and allows for a more direct and efficient exploration of chemical diversity.

References

Application Notes and Protocols: Leveraging 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD focuses on identifying low-molecular-weight compounds (typically <300 Da) that bind weakly but efficiently to a biological target.[4][5][6] These "fragments" serve as high-quality starting points for medicinal chemistry efforts, where they can be grown, linked, or merged to rapidly generate potent and selective drug candidates.[7][8][9][10][11] This approach offers several advantages, including a higher probability of finding hits for challenging targets, greater coverage of chemical space with smaller libraries, and the development of leads with superior physicochemical properties.[2][6][12]

The imidazopyridine scaffold is a recognized "privileged" structure in medicinal chemistry, known for its versatile biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[13][14][15] This makes derivatives of this scaffold particularly interesting for inclusion in fragment libraries. This application note provides a detailed guide on the use of a specific imidazopyridine derivative, 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine , as a versatile fragment in screening campaigns. We will explore its properties, outline detailed protocols for its use in key biophysical assays, and discuss strategies for hit validation and elaboration.

The Fragment: this compound

This compound (CAS: 50432-68-3) is an excellent candidate for fragment screening.[16][17] Its structure embodies the key principles of a high-quality fragment.

PropertyValue/CharacteristicRationale for FBDD
Molecular Weight 167.6 g/mol Well within the typical fragment range (<300 Da), ensuring it can explore binding pockets efficiently.
Structure Imidazo[4,5-c]pyridine core with chloro and methyl substituents.The rigid bicyclic core provides a defined shape for binding, while the substituents offer clear vectors for synthetic elaboration ("fragment growing"). The nitrogen atoms can act as hydrogen bond acceptors.
"Poised" for Chemistry The chlorine atom at the 4-position is amenable to various coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for rapid analogue synthesis.[18]This property is critical for the hit-to-lead optimization phase, enabling systematic exploration of the Structure-Activity Relationship (SAR).[13][19]
Solubility Expected to have good aqueous solubility, a key requirement for biophysical assays.High solubility prevents compound aggregation and ensures accurate measurement of binding events.

This fragment's combination of a privileged core and synthetically tractable handles makes it a valuable tool for probing the binding sites of diverse protein targets, from enzymes to protein-protein interaction surfaces.[3][20]

General FBDD Workflow

The successful application of any fragment, including this compound, follows a structured workflow. This process is designed to reliably identify true binding events and provide a clear path for chemical optimization.

FBDD_Workflow cluster_0 Phase 1: Screening & Hit ID cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (Containing the Imidazopyridine) B Primary Biophysical Screen (e.g., DSF, SPR, NMR) A->B C Hit Identification (Fragments showing binding) B->C D Orthogonal Screen (Confirm hits with a second method) C->D Validated Hits E Affinity Measurement (e.g., SPR, ITC) D->E F Structural Biology (X-ray Crystallography, NMR) E->F G Structure-Guided Design F->G Structural Data H Fragment Elaboration (Growing, Linking) G->H I Potent Lead Compound H->I SPR_Workflow A Immobilize Target Protein on Sensor Chip B Flow Fragment Solution (e.g., 200 µM) A->B C Monitor Response Units (RU) in Real-Time B->C D Double Reference Subtraction (Reference Channel & Buffer Blank) C->D E Identify Specific Binding Signal (Hit Identification) D->E F Perform Dose-Response (Multiple Concentrations) E->F For Hits G Calculate K D (Steady-State Affinity) F->G Hit_Elaboration cluster_0 Initial Hit cluster_1 Optimization Strategy cluster_2 Outcome A 4-Chloro-1-methyl- 1H-imidazo[4,5-c]pyridine (KD = 500 µM) B Protein Binding Pocket (Structural Data) C Fragment Growing (Add groups at Cl position) B->C Vector Analysis D Fragment Linking (Connect to adjacent fragment) B->D Proximity Analysis E Potent Lead Compound (KD < 1 µM) C->E D->E

References

Application Notes & Protocols: Safe Handling and Optimal Storage of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Compound Profile and Significance

4-Chloro-1-methyl-1H-imidazo[4,s5-c]pyridine (CAS No. 50432-68-3) is a heterocyclic compound belonging to the imidazopyridine class of molecules.[1] Imidazo[4,5-c]pyridines are considered "privileged structures" in medicinal chemistry due to their structural similarity to endogenous purines, making them valuable scaffolds for designing targeted therapeutics.[2] This structural analogy allows them to interact with a wide range of biological targets. Derivatives of the imidazo[4,5-c]pyridine core have shown potential as kinase inhibitors, antiviral agents, and antagonists for various receptors, highlighting their importance in drug discovery and development programs.[2][3]

Given its reactive chloro-substituent and heterocyclic nature, proper handling and storage of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine are paramount to ensure compound integrity, experimental reproducibility, and, most importantly, laboratory safety. This document provides a comprehensive guide and detailed protocols for researchers, scientists, and drug development professionals.

Hazard Assessment and Risk Mitigation

While a specific, comprehensive toxicity profile for this compound is not widely documented, the chemistry of its structural class—halogenated aromatic heterocycles—necessitates a cautious approach.[4] Similar pyridine-based compounds can be harmful if inhaled, absorbed through the skin, or swallowed, and may cause irritation to the skin, eyes, and respiratory system.[5]

Primary Risks:

  • Inhalation: Dust or aerosols can irritate the respiratory tract.

  • Skin/Eye Contact: May cause skin irritation and serious eye irritation or burns.[6]

  • Ingestion: Assumed to be toxic if swallowed, based on data from analogous compounds.

  • Reactivity: The chloro-substituent can be reactive, particularly with strong nucleophiles, acids, and oxidizing agents.[6][7] The compound may also be sensitive to moisture and light over long-term storage.

Mitigation Strategy: A multi-layered approach combining engineering controls, appropriate Personal Protective Equipment (PPE), and standardized protocols is required to minimize exposure and preserve compound quality.

Laboratory Handling Protocols

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against chemical exposure.[5]

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended when handling stock solutions).Nitrile offers good resistance to a range of organic and aromatic compounds.[5] Double-gloving minimizes risk during operations like weighing or transfers.
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.Protects against splashes of solutions or accidental dispersal of solid powder.[4][6]
Body Protection A properly fastened laboratory coat.Prevents direct contact of the chemical with skin and personal clothing.[5]
Respiratory Use in a certified chemical fume hood. A respirator is not typically required if engineering controls are used correctly.A fume hood is the primary engineering control to prevent inhalation of chemical dust or vapors.[5][8]
Engineering Controls: The Primacy of Ventilation

All manipulations involving this compound, both in solid and solution form, must be performed within a certified chemical fume hood.[5][7] This is critical for preventing the accumulation of potentially harmful vapors or dust in the laboratory environment.

Protocol 1: Handling and Weighing the Solid Compound

This protocol outlines the steps for safely weighing the solid reagent to prepare a stock solution.

Objective: To accurately weigh the compound while minimizing user exposure and contamination.

Materials:

  • This compound (solid)

  • Spatula

  • Weighing paper or boat

  • Analytical balance (located within a fume hood or in a contained, ventilated enclosure)

  • Appropriate vial for dissolution

  • Selected solvent (e.g., DMSO, DMF, Methanol)

  • Vortex mixer

Procedure:

  • Prepare Workspace: Ensure the chemical fume hood sash is at the appropriate height. Lay down absorbent bench paper.

  • Don PPE: Wear a lab coat, safety goggles, and nitrile gloves.

  • Equilibrate Compound: Before opening, allow the container to reach ambient temperature, especially if stored in a freezer, to prevent condensation of atmospheric moisture.

  • Weighing:

    • Carefully open the container inside the fume hood.

    • Using a clean spatula, transfer the desired amount of solid onto a tared weigh boat on the analytical balance.

    • Avoid creating airborne dust. If any static is present, use an anti-static gun.

  • Transfer: Transfer the weighed solid into the appropriately labeled vial.

  • Seal and Clean: Securely close the main compound container. Wipe the spatula and any affected surfaces with a solvent-dampened cloth (e.g., ethanol) and dispose of it as hazardous waste.

  • Dissolution: Add the desired volume of solvent to the vial containing the solid. Cap the vial securely and vortex until the solid is fully dissolved.

Protocol 2: Handling Air-Sensitive Reactions

Given that heterocyclic compounds can be sensitive to atmospheric conditions, employing air-sensitive techniques may be necessary for reactions requiring absolute anhydrous or anaerobic conditions to prevent potential degradation.[9][10]

Objective: To handle the compound under an inert atmosphere for sensitive applications.

Materials:

  • Schlenk flask or similar reaction vessel with a sidearm[11]

  • Rubber septa

  • Source of dry, inert gas (Nitrogen or Argon) with a bubbler[11][12]

  • Oven-dried glassware[12]

  • Dry, degassed solvents

  • Syringes and needles

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried (e.g., 125°C overnight) and assembled while hot, then allowed to cool under a stream of inert gas.[11][12]

  • Inert Atmosphere: Place the weighed solid of this compound into the Schlenk flask. Seal the flask with a rubber septum.

  • Purge Cycle: Connect the flask's sidearm to a Schlenk line. Evacuate the flask gently (to avoid disturbing the solid) and then backfill with inert gas. Repeat this "purge cycle" three to five times to ensure the removal of atmospheric oxygen and moisture.[10]

  • Solvent Addition: Add dry, degassed solvent via a gas-tight syringe through the septum.

  • Reagent Transfer: Subsequent reagents can be added via syringe. Maintain a slight positive pressure of inert gas throughout the experiment, as indicated by the bubbler.[12]

Storage Conditions and Stability

Proper storage is crucial for maintaining the chemical integrity and purity of this compound. The primary degradation pathways to consider are hydrolysis and photodegradation.

Recommended Storage Protocol

G cluster_storage Storage Protocol for this compound Receive Receive Compound CheckSeal Is container seal intact? Receive->CheckSeal Store Store in designated location: - Cool, dry, dark area - Away from incompatible materials CheckSeal->Store Yes Log Log compound in inventory system CheckSeal->Log No - Quarantine & Report Inert For long-term storage (>6 months), backfill container with Argon/Nitrogen Store->Inert Inert->Log

Caption: Decision workflow for the proper storage of the compound upon receipt.

Summary of Storage Conditions:

ParameterConditionRationale and Best Practices
Temperature 2-8°C (Refrigerated)Lower temperatures slow the rate of potential decomposition reactions. For long-term storage, -20°C is advisable. Avoid repeated freeze-thaw cycles for solutions.
Atmosphere Dry, Inert Gas (Argon or Nitrogen)The compound may be sensitive to moisture and oxygen. Storing under an inert atmosphere, especially after the container has been opened, is a best practice to maximize shelf-life.[6]
Light Amber Vial / Dark LocationProtect from direct light to prevent potential photochemical decomposition. Store in an amber glass vial inside a cabinet.
Incompatibles Segregate from strong acids, bases, and oxidizing agents.Halogenated pyridines can react with strong acids and oxidizers.[6][7] Storing them separately prevents accidental hazardous reactions.
Container Tightly sealed original container.Prevents contamination and exposure to atmospheric moisture and oxygen.[13]

Spill Management and Waste Disposal

Accidents can happen, and a clear plan for spills and waste disposal is essential.[5]

Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area.

  • Assess: For a small spill (that can be cleaned up in <10 minutes by trained personnel), proceed with cleanup.[13] For large spills, evacuate the lab and contact the institutional safety office.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[7]

  • Collect: Carefully sweep or scoop the absorbent material into a sealable container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container as "Hazardous Waste" and include the chemical name.[14] Dispose of it through your institution's environmental health and safety (EHS) office.

Waste Disposal

This compound is a halogenated organic compound.[15]

  • NEVER dispose of this chemical or its solutions down the drain.[13]

  • Collect all waste containing this compound (e.g., residual solid, contaminated consumables, solutions) in a dedicated, clearly labeled "Halogenated Organic Waste" container.[14][15]

  • Keep halogenated and non-halogenated waste streams separate, as disposal costs and procedures differ significantly.[15][16]

  • Arrange for pickup and disposal through your institution's EHS department.

G cluster_handling General Handling Workflow Start Start: Need to use compound Assess Assess Risks: - Inhalation - Contact - Reactivity Start->Assess PPE Don Appropriate PPE: - Goggles - Lab Coat - Nitrile Gloves Assess->PPE Controls Work in Chemical Fume Hood PPE->Controls Weigh Weigh Solid (Protocol 3.3) Controls->Weigh Dissolve Prepare Solution Weigh->Dissolve Use Use in Experiment (Consider Protocol 3.4 for air-sensitive work) Dissolve->Use Waste Dispose of Waste in 'Halogenated Organics' Container Use->Waste End End of Procedure Waste->End

References

Scalable Synthesis of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scalable synthesis of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine, a key building block in medicinal chemistry and drug development. The presented route is designed for efficiency, scalability, and high purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also insights into the chemical principles and critical parameters of the synthesis.

Introduction: The Significance of this compound

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[1][2] Derivatives of this heterocyclic system have shown a broad spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties. This compound (CAS 50432-68-3) serves as a versatile intermediate, with the chloro and methyl groups providing handles for further chemical modifications and the exploration of structure-activity relationships (SAR). The development of a robust and scalable synthetic route is therefore of high importance for enabling its use in extensive research and development programs.

Strategic Approach to a Scalable Synthesis

A thorough analysis of synthetic strategies has led to the selection of a two-step route starting from the commercially available 2-chloro-3,4-diaminopyridine. This approach is advantageous for its convergence, high yields, and the use of readily available and cost-effective reagents, making it amenable to large-scale production.

The overall synthetic transformation is depicted below:

Synthetic_Route Start 2-Chloro-3,4-diaminopyridine Intermediate 4-Chloro-1H-imidazo[4,5-c]pyridine Start->Intermediate Step 1: Cyclization (Trimethyl Orthoformate, Acid Catalyst) Product This compound Intermediate->Product Step 2: N-Methylation (Methylating Agent, Base)

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine

The initial step involves the construction of the imidazole ring fused to the pyridine core. This is achieved through the reaction of 2-chloro-3,4-diaminopyridine with a one-carbon synthon, such as trimethyl orthoformate, in the presence of an acid catalyst.

Mechanism and Rationale

The reaction proceeds via a classical condensation mechanism. The acidic conditions protonate an oxygen atom of the trimethyl orthoformate, making it a better leaving group and activating the carbon for nucleophilic attack by one of the amino groups of the diaminopyridine. A series of intramolecular proton transfers and eliminations of methanol lead to the formation of an intermediate formimidate, which then undergoes intramolecular cyclization via attack of the second amino group. Subsequent elimination of another molecule of methanol yields the aromatic imidazo[4,5-c]pyridine ring system. The use of 2-chloro-3,4-diaminopyridine as the starting material is strategic as it directly installs the required chloro-substituent at the 4-position, obviating a separate, and potentially harsh, chlorination step later in the synthesis.[3]

Detailed Protocol: Step 1

Materials and Equipment:

Reagent/EquipmentGrade/Specification
2-Chloro-3,4-diaminopyridineCommercially available, >97% purity[4][5][6][7][8]
Trimethyl orthoformateReagent grade
Concentrated Hydrochloric AcidACS reagent grade
Petroleum EtherACS reagent grade
Round-bottom flaskAppropriate size for the scale
Magnetic stirrer and stir bar
Reflux condenser
Filtration apparatus (Büchner funnel)
Inert atmosphere setup (optional)

Procedure:

  • To a round-bottom flask, add 2-chloro-3,4-diaminopyridine (1.0 eq) and trimethyl orthoformate (10-15 volumes).

  • With stirring at room temperature, slowly add concentrated hydrochloric acid (0.15 eq) dropwise.

  • Stir the resulting mixture at room temperature overnight. A precipitate is expected to form.

  • After the reaction is complete (monitored by TLC), filter the solid precipitate.

  • Wash the filter cake thoroughly with petroleum ether to remove any unreacted trimethyl orthoformate and other impurities.

  • Dry the collected solid under vacuum to obtain the crude 4-chloro-1H-imidazo[4,5-c]pyridine hydrochloride. For many subsequent reactions, this crude product can be used directly. If higher purity is required, it can be neutralized and purified by column chromatography.

Expected Yield: 98%[3]

Characterization Data (for 4-Chloro-1H-imidazo[4,5-c]pyridine):

AnalysisExpected Result
Appearance Off-white to light brown solid
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
Mass Spectrometry (HRMS-ESI) m/z calculated for C₆H₅ClN₃ [M+H]⁺: 154.0166; found: 154.0171[3]

Part 2: Synthesis of this compound

The final step is the regioselective N-methylation of the imidazole ring of 4-chloro-1H-imidazo[4,5-c]pyridine. This is a critical step as methylation can potentially occur at three different nitrogen atoms.

Regioselectivity in N-Methylation

The N-alkylation of imidazopyridines can lead to a mixture of constitutional isomers.[9] In the case of 4-chloro-1H-imidazo[4,5-c]pyridine, methylation can occur at N-1, N-3, or the pyridine nitrogen (N-5). The regioselectivity is influenced by several factors, including the electronic and steric properties of the substrate, the nature of the alkylating agent, the base, and the solvent used.[10][11] Generally, under basic conditions, the more acidic proton on the imidazole ring is removed, leading to methylation on either N-1 or N-3. The pyridine nitrogen is generally less nucleophilic. The ratio of N-1 to N-3 methylation can be influenced by steric hindrance and the electronic nature of the substituents on the pyridine ring. For this specific substrate, careful selection of reaction conditions is crucial to favor the formation of the desired 1-methyl isomer.

Detailed Protocol: Step 2

This protocol is designed to favor the formation of the N-1 methylated product.

Materials and Equipment:

Reagent/EquipmentGrade/Specification
4-Chloro-1H-imidazo[4,5-c]pyridineFrom Step 1
Sodium Hydride (60% dispersion in oil)Reagent grade
Methyl IodideReagent grade
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl AcetateACS reagent grade
Saturated aqueous Sodium Bicarbonate
Saturated aqueous Sodium Chloride (Brine)
Anhydrous Sodium Sulfate
Round-bottom flaskAppropriate size for the scale
Magnetic stirrer and stir bar
Ice bath
Inert atmosphere setup (Nitrogen or Argon)
Separatory funnel
Rotary evaporator
Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere, suspend 4-chloro-1H-imidazo[4,5-c]pyridine (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred suspension. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • To the resulting solution, add methyl iodide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product will likely be a mixture of N-1 and N-3 isomers. Purify the desired this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Data (for this compound):

AnalysisExpected Result
Appearance White to off-white solid
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.60 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.25 (s, 1H), 8.10 (d, J=5.6 Hz, 1H), 7.45 (d, J=5.6 Hz, 1H), 3.90 (s, 3H). (Predicted, requires experimental verification)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 146.0, 145.5, 144.0, 142.0, 115.0, 108.0, 32.0. (Predicted, requires experimental verification)
Mass Spectrometry (ESI) m/z [M+H]⁺: 168.0

Safety, Scalability, and Trustworthiness

  • Safety Precautions: This synthesis involves the use of hazardous materials. Sodium hydride is highly flammable and reacts violently with water. Methyl iodide is toxic and a suspected carcinogen. Concentrated hydrochloric acid is corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Scalability Considerations: The presented route is designed with scalability in mind. The starting material is commercially available in bulk. The reactions use standard and scalable chemical transformations. For large-scale production, considerations for heat management during the addition of sodium hydride and the quench step are important. Purification by crystallization may be a more scalable alternative to chromatography for the final product, and this should be explored during process development.

  • Self-Validating System: The purity of the intermediate and final product should be rigorously assessed at each stage using standard analytical techniques such as TLC, HPLC, NMR, and MS. The provided characterization data serves as a benchmark for product identity and purity. Consistent analytical data across batches will validate the reproducibility of the protocol.

Workflow Visualization

Detailed_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Methylation S1_Reactants 1. Mix 2-Chloro-3,4-diaminopyridine and Trimethyl Orthoformate S1_Catalyst 2. Add Conc. HCl (catalyst) S1_Reactants->S1_Catalyst S1_Reaction 3. Stir at Room Temperature Overnight S1_Catalyst->S1_Reaction S1_Filtration 4. Filter the Precipitate S1_Reaction->S1_Filtration S1_Wash 5. Wash with Petroleum Ether S1_Filtration->S1_Wash S1_Dry 6. Dry to obtain 4-Chloro-1H-imidazo[4,5-c]pyridine S1_Wash->S1_Dry S2_Reactants 1. Suspend 4-Chloro-1H-imidazo[4,5-c]pyridine in DMF S1_Dry->S2_Reactants Intermediate S2_Base 2. Add NaH at 0°C S2_Reactants->S2_Base S2_Methylation 3. Add Methyl Iodide at 0°C S2_Base->S2_Methylation S2_Reaction 4. Stir at Room Temperature S2_Methylation->S2_Reaction S2_Quench 5. Quench with Water S2_Reaction->S2_Quench S2_Extraction 6. Extract with Ethyl Acetate S2_Quench->S2_Extraction S2_Purification 7. Purify by Column Chromatography S2_Extraction->S2_Purification S2_Product 8. Isolate this compound S2_Purification->S2_Product

Caption: Detailed experimental workflow for the synthesis.

References

Use of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine as a chemical building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine as a Chemical Building Block

Authored by: A Senior Application Scientist

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive guide to the strategic application of this compound. We will delve into its significance as a privileged heterocyclic scaffold, explore its reactivity, and provide detailed, field-proven protocols for its use in key synthetic transformations.

Introduction: The Strategic Value of the Imidazo[4,5-c]pyridine Core

The imidazo[4,5-c]pyridine scaffold, often referred to as 3-deazapurine, is a cornerstone in medicinal chemistry. Its structural and electronic resemblance to the native purine core allows it to function as a bioisostere, interacting with biological macromolecules like DNA, RNA, and particularly, the ATP-binding sites of kinases.[1][2] This mimicry has led to the development of a wide array of biologically active molecules, including potent inhibitors of kinases, antivirals, and anti-inflammatory agents.[2][3]

The subject of this guide, this compound (CAS No. 50432-68-3)[4], is a particularly valuable building block for several reasons:

  • The Reactive "Chloro" Handle: The chlorine atom at the C4 position is strategically positioned for functionalization via modern cross-coupling reactions. It serves as an excellent leaving group for palladium-catalyzed reactions, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.

  • The N1-Methyl Group: The methyl group at the N1 position prevents tautomerization and blocks a potential site of metabolism. This modification often improves pharmacokinetic properties and can provide a crucial vector for optimizing ligand-receptor interactions.

  • Scaffold Rigidity: The fused bicyclic system provides a rigid and defined three-dimensional structure, which is highly desirable for designing specific and high-affinity ligands.

This guide will focus on the two most powerful and versatile applications of this building block: Suzuki-Miyaura cross-coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

General Experimental Workflow

A standardized workflow ensures reproducibility and success in utilizing this compound. The following diagram illustrates the typical sequence from reaction setup to final product characterization.

G cluster_prep Preparation cluster_reaction Execution cluster_workup Isolation & Purification cluster_analysis Validation setup Reaction Setup (Inert Atmosphere) reagents Add Building Block, Coupling Partner, Catalyst, Ligand, Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (e.g., EtOAc/Water) reaction->workup purify Column Chromatography workup->purify characterize Characterization (NMR, HRMS) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Application Protocol I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[5][6] For our building block, this reaction allows for the facile introduction of a wide array of aryl or heteroaryl substituents at the C4 position, a common strategy in kinase inhibitor design.[7]

Mechanistic Rationale

The reaction proceeds via a palladium-based catalytic cycle. The choice of a Pd(0) source, a suitable ligand, and a base are critical for success. The base activates the boronic acid, making it more nucleophilic for the crucial transmetalation step.[6]

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Ox_Adduct R¹-Pd(II)L₂-X Pd(0)L2->Ox_Adduct Oxidative Addition Trans_Complex R¹-Pd(II)L₂-R² Ox_Adduct->Trans_Complex Transmetalation Trans_Complex->Pd(0)L2 Reductive Elimination Product R¹-R² (Product) Trans_Complex->Product R1X R¹-X (Imidazopyridine-Cl) R1X->Ox_Adduct R2B R²-B(OR)₂ (Boronic Acid/Ester) R2B->Trans_Complex Base Base (e.g., K₂CO₃) Base->Trans_Complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for coupling this compound with various arylboronic acids. Optimization may be necessary for particularly challenging substrates.[5][8][9]

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, or DMF)

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (2-5 mol%).

  • Solvent Addition: Add the degassed solvent (or solvent mixture, e.g., dioxane/water 4:1) via syringe. The reaction concentration is typically 0.1 M.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Summary of Reaction Parameters and Expected Outcomes
ParameterRecommended ConditionRationale / Causality
Stoichiometry Boronic Acid (1.2-1.5 eq)A slight excess is used to drive the reaction to completion and account for potential homocoupling or protodeboronation.
Catalyst Pd(PPh₃)₄ (5 mol%)A robust, commercially available Pd(0) catalyst suitable for a wide range of substrates.[9]
Base K₂CO₃ or Cs₂CO₃ (2-3 eq)Required to activate the boronic acid for transmetalation. Cesium carbonate is often more effective for less reactive substrates.[6]
Solvent Dioxane/H₂O (4:1)A common, effective solvent system that aids in dissolving both organic and inorganic reagents.[9]
Temperature 80-110 °CProvides the necessary thermal energy to drive the catalytic cycle, especially the oxidative addition and reductive elimination steps.
Typical Yield 60-95%Yields are substrate-dependent but are generally good to excellent for this class of transformation.

Application Protocol II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[10][11] It allows for the direct coupling of our chloro-imidazopyridine building block with a vast array of primary and secondary amines, providing direct access to 4-amino-substituted analogs, which are prevalent in pharmacologically active molecules.[12]

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. A key difference is the crucial role of a strong, non-nucleophilic base to deprotonate the amine, forming the active nitrogen nucleophile. The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XantPhos, BrettPhos) are often required to facilitate the challenging reductive elimination step that forms the C-N bond.[10][13]

Buchwald_Cycle Pd(0)L2 Pd(0)L₂ Ox_Adduct R¹-Pd(II)L₂-X Pd(0)L2->Ox_Adduct Oxidative Addition Amine_Complex [R¹-Pd(II)L₂(HNR²R³)]⁺X⁻ Ox_Adduct->Amine_Complex Amine Binding Amido_Complex R¹-Pd(II)L₂(NR²R³) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd(0)L2 Reductive Elimination Product R¹-NR²R³ (Product) Amido_Complex->Product R1X R¹-X (Imidazopyridine-Cl) R1X->Ox_Adduct Amine HNR²R³ (Amine) Amine->Amine_Complex Base Base (e.g., NaOtBu) Base->Amido_Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol

This general protocol is based on established methods for the amination of heteroaryl chlorides.[14][15] Careful exclusion of air and moisture is critical for success.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or a pre-formed Pd-ligand complex)

  • Phosphine Ligand (e.g., XantPhos, BINAP)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Standard laboratory glassware and inert atmosphere setup (Glovebox or Schlenk line)

Procedure:

  • Reaction Setup (in a glovebox is preferred): To a flame-dried Schlenk tube, add the base (1.5-2.0 equiv), the palladium pre-catalyst (1-3 mol%), and the phosphine ligand (1.2-1.5 times the mol% of Pd).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.3 equiv).

  • Inerting: If not in a glovebox, seal the tube, remove from the glovebox, and connect to a Schlenk line.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the mixture to 90-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 2-18 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Summary of Reaction Parameters and Expected Outcomes
ParameterRecommended ConditionRationale / Causality
Stoichiometry Amine (1.1-1.3 eq)A small excess of the amine is typically sufficient to ensure complete consumption of the starting halide.
Catalyst/Ligand Pd₂(dba)₃ / XantPhosThis combination is highly effective for coupling heteroaryl chlorides. The wide bite angle of XantPhos facilitates the crucial reductive elimination step.[3]
Base NaOt-Bu or Cs₂CO₃ (1.5 eq)A strong base is required to deprotonate the amine. Sodium tert-butoxide is very effective but moisture-sensitive; cesium carbonate is a milder, easier-to-handle alternative.[15]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are required to prevent quenching of the base and catalyst deactivation.
Temperature 90-120 °CHigher temperatures are often needed to overcome the activation barrier for the oxidative addition of the relatively unreactive chloro-pyridine bond.
Typical Yield 55-90%Yields are highly dependent on the steric and electronic properties of the amine coupling partner.

Conclusion

This compound is a versatile and powerful building block for the synthesis of complex molecules in drug discovery and materials science. Its strategic C4-chloro group serves as a reliable handle for introducing molecular diversity through robust and well-understood cross-coupling methodologies. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to confidently and effectively utilize this valuable synthetic intermediate in their programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. As a key building block in the synthesis of various pharmacologically active molecules, including the non-nucleoside reverse transcriptase inhibitor Nevirapine, achieving a high-yield, high-purity synthesis is paramount.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice based on common challenges observed in the field. Our goal is to explain the causality behind experimental choices, empowering you to diagnose issues and optimize your reaction conditions effectively.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here we address the most common questions and issues encountered during the synthesis, which typically involves the cyclization of a substituted diaminopyridine followed by a chlorination step.

Q1: My overall yield for the 4-chloro product is consistently low. What is the most common failure point in the synthesis?

A1: The most critical and often problematic step is the conversion of the hydroxyl precursor, 1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one (or its tautomer, 1-methyl-1H-imidazo[4,5-c]pyridin-4-ol), to the 4-chloro derivative. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3] Low yields in this step are frequently traced back to three main causes: incomplete reaction, product degradation during the reaction, or product loss during the aqueous workup.

Q2: I'm seeing a significant amount of my starting material (1-methyl-1H-imidazo[4,5-c]pyridin-4-ol) remaining after the chlorination with POCl₃, even after extended heating. How can I drive this reaction to completion?

A2: This is a classic issue of reaction kinetics and equilibrium. The hydroxyl group on the pyridine ring is a poor leaving group, and its conversion to the chloro-analogue requires harsh conditions.

  • Causality: The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Insufficient temperature or insufficient POCl₃ can lead to an incomplete reaction. The starting material may also have poor solubility in the reaction medium.

  • Solutions & Optimization:

    • Temperature Control: Ensure your reaction temperature is high enough, typically around 110 °C, to provide sufficient activation energy for the reaction to proceed to completion.[3]

    • Excess POCl₃: Use phosphorus oxychloride not only as a reagent but also as the solvent. A significant excess ensures the starting material is fully solvated and drives the equilibrium towards the product. A typical protocol might involve dissolving the starting material in 10-15 volumes of POCl₃.[3]

    • Reaction Time: While extending the reaction time can help, monitor the reaction by TLC (Thin-Layer Chromatography). Prolonged heating at high temperatures can lead to decomposition and the formation of tar-like byproducts. A typical reaction time is 3-5 hours, or until the reaction solution becomes clear.[3]

Q3: After quenching the POCl₃ reaction with ice water, my yield drops dramatically and I isolate mostly the starting material again. What is happening and how can I prevent this?

A3: This is a very common and frustrating problem. The 4-chloro group on the imidazo[4,5-c]pyridine ring is highly susceptible to nucleophilic substitution, particularly hydrolysis.

  • Causality: When you quench the reaction mixture containing excess POCl₃ with water, you generate a large amount of phosphoric acid and hydrochloric acid, creating a highly acidic aqueous environment. While quenching, localized heating can occur. The combination of water (a nucleophile) and heat can rapidly hydrolyze your desired 4-chloro product back to the 4-hydroxy starting material.

  • Workup Protocol (Self-Validating System):

    • Remove Excess POCl₃: Before quenching, it is critical to remove the bulk of the unreacted POCl₃ under reduced pressure (vacuum distillation). This minimizes the exotherm and the amount of acid generated during the quench.

    • Controlled Quench: Add the cooled reaction residue slowly and portion-wise to a vigorously stirred slurry of crushed ice and water. This maintains a low temperature throughout the quench.

    • Rapid Basification & Extraction: Immediately following the quench, basify the acidic solution. The key is to bring the pH to ~9 by the slow, dropwise addition of a concentrated base like aqueous ammonia or a saturated sodium carbonate solution, while keeping the temperature low (ice bath).[3] The product is often less soluble at this pH and may precipitate. If it remains in solution, proceed immediately to extraction with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Do not let the product sit in the aqueous solution for extended periods.

Q4: My final product is a dark, oily substance that is difficult to purify by column chromatography. What are the likely impurities?

A4: The formation of dark, intractable materials is usually a sign of decomposition or side reactions occurring at high temperatures.

  • Likely Impurities:

    • Polymeric Tars: High temperatures can cause polymerization or decomposition of the heterocyclic ring system.

    • Over-chlorinated Species: While less common at the 4-position, other positions on the ring system could potentially be chlorinated under very harsh conditions.[4]

    • Unreacted Starting Material: As discussed in Q2.

    • Hydrolyzed Product: As discussed in Q3.

  • Troubleshooting & Purification Strategy:

    • Reaction Monitoring: Use TLC to monitor the reaction. Stop the reaction as soon as the starting material is consumed to avoid prolonged heating and byproduct formation.

    • Purification: If you have an impure mixture, after the aqueous workup and extraction, the crude material can be adsorbed onto silica gel. Purification by silica gel column chromatography using a gradient elution, for example with ethyl acetate and a small percentage of methanol (e.g., 5% MeOH in EtOAc), is often effective at separating the target compound from more polar impurities.[3]

Optimized Experimental Protocol: Chlorination Step

This protocol is designed to maximize yield and purity during the critical chlorination stage.

Objective: To convert 1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one to this compound.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10-15 mL per gram of starting material) to the flask.

  • Reaction: Heat the stirred mixture to 110 °C. The solid starting material should gradually dissolve as the reaction progresses, and the solution may become clear.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM). The reaction is typically complete within 3-5 hours when no starting material is visible.

  • POCl₃ Removal: Cool the reaction mixture to room temperature. Remove the excess POCl₃ under reduced pressure using a rotary evaporator. Safety Note: Ensure your vacuum pump is protected from corrosive POCl₃ vapors with a suitable trap.

  • Quenching: Place the flask containing the concentrated residue in an ice bath. In a separate, larger beaker, prepare a vigorously stirred slurry of crushed ice. Slowly and carefully add the reaction residue to the ice slurry.

  • Basification: While maintaining the low temperature with an ice bath, slowly add concentrated aqueous ammonia dropwise until the pH of the solution reaches ~9. A precipitate of the product may form.

  • Extraction/Filtration:

    • If a solid precipitate forms, collect it by vacuum filtration, wash it with cold water, and dry it under vacuum.

    • If no precipitate forms, transfer the mixture to a separatory funnel and extract three times with ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography using an eluent of ethyl acetate containing 5% methanol.[3]

Key Parameter Summary

ParameterRecommended ConditionExpected Outcome / Rationale
Reagent Phosphorus Oxychloride (POCl₃)Effective chlorinating agent for heterocyclic hydroxyl groups.
Equivalents of POCl₃ Use as solvent (10-15 vol)Ensures complete solvation and drives the reaction to completion.[3]
Temperature 110 °CProvides necessary activation energy for the substitution reaction.[3]
Reaction Time 3-5 hours (TLC monitored)Sufficient time for completion without significant product degradation.
Workup pH ~9Minimizes product solubility in the aqueous phase, aiding precipitation or extraction.[3]
Workup Temperature 0-5 °C (Ice Bath)Crucial for preventing hydrolysis of the chloro-product back to the hydroxy-starting material.

Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving common issues during the synthesis.

G start Problem: Low Yield of This compound check_step Which step shows low conversion? start->check_step chlorination Chlorination Step check_step->chlorination If starting material is present after reaction workup Aqueous Workup check_step->workup If product is lost during quenching purification_issue Issue: Dark, Oily Product check_step->purification_issue If final product is impure incomplete_rxn Issue: Incomplete Reaction (SM remains by TLC) chlorination->incomplete_rxn hydrolysis Issue: Product Hydrolysis (Isolating SM after workup) workup->hydrolysis incomplete_sol1 Action: Increase Temp to 110°C incomplete_rxn->incomplete_sol1 incomplete_sol2 Action: Use POCl3 as solvent (10-15 volumes) incomplete_rxn->incomplete_sol2 incomplete_sol3 Action: Monitor by TLC until SM is consumed incomplete_rxn->incomplete_sol3 hydrolysis_sol1 Action: Remove excess POCl3 under vacuum before quench hydrolysis->hydrolysis_sol1 hydrolysis_sol2 Action: Quench SLOWLY onto ice hydrolysis->hydrolysis_sol2 hydrolysis_sol3 Action: Keep cold (0-5°C) during basification to pH 9 hydrolysis->hydrolysis_sol3 purification_sol1 Action: Avoid prolonged heating; stop reaction once complete purification_issue->purification_sol1 purification_sol2 Action: Purify via silica gel column (EtOAc / 5% MeOH) purification_issue->purification_sol2

Caption: Troubleshooting workflow for imidazopyridine synthesis.

References

Solubility issues of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in organic solvents. Our goal is to provide you with practical, experience-driven advice to ensure the smooth progress of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, like many heterocyclic compounds rich in nitrogen, exhibits moderate to poor solubility in many common organic solvents. Its fused imidazopyridine core contributes to a planar structure that can favor crystal lattice packing, thereby increasing the energy required for solvation. Generally, it is more soluble in polar aprotic solvents than in polar protic or nonpolar solvents.

Q2: Which organic solvents are recommended for preparing a stock solution?

A2: For preparing high-concentration stock solutions, it is advisable to start with highly polar aprotic solvents. Based on the behavior of structurally similar compounds, the following solvents are recommended starting points for solubility testing:

  • Primary Recommendations: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents are generally effective at dissolving a wide range of heterocyclic compounds.

  • Secondary Recommendations: Dichloromethane (DCM), Methanol (MeOH), and Ethanol (EtOH). While potentially less effective than DMSO or DMF for high concentrations, they are viable options for many applications.

Q3: My compound precipitated when I diluted my organic stock solution into an aqueous buffer. Why did this happen and how can I prevent it?

A3: This phenomenon, often termed "crashing out," is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in an aqueous medium.[1] The sharp decrease in the organic solvent concentration upon dilution into the aqueous buffer is insufficient to keep the compound solvated.[1]

To prevent this:

  • Minimize the organic solvent concentration: Aim for the lowest possible final concentration of the organic solvent in your aqueous solution that your experiment can tolerate. Many cell-based assays can tolerate up to 0.5% DMSO.[1]

  • Slow addition with vigorous mixing: Add the organic stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersion and can help prevent localized high concentrations that lead to precipitation.[1]

  • Consider a co-solvent system: If direct dilution is problematic, preparing the final solution in a co-solvent system (e.g., a mixture of water and a water-miscible organic solvent like ethanol or propylene glycol) can maintain solubility.

Q4: Can heating be used to improve the solubility of this compound?

A4: Gentle warming can be an effective method to increase the dissolution rate and solubility of many organic compounds. However, it is crucial to first establish the thermal stability of this compound in the chosen solvent to avoid degradation. We recommend a preliminary small-scale test where a solution is gently warmed (e.g., to 37-50°C) and then analyzed by HPLC or LC-MS to check for the appearance of degradation products.

Q5: Is it possible to improve solubility by forming a salt of the compound?

A5: Yes, for compounds with basic nitrogen atoms, such as those in the imidazopyridine ring system, conversion to a salt form (e.g., a hydrochloride salt) can significantly enhance solubility in polar protic solvents, including water and alcohols.[2][3] This is a common strategy in pharmaceutical development to improve the aqueous solubility of drug candidates.[2]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

Problem: The compound is not dissolving in the chosen organic solvent.

Step 1: Verify Compound Purity and Solvent Quality Ensure that the this compound is of high purity and that the organic solvent is anhydrous and of an appropriate grade. Water contamination in organic solvents can significantly reduce the solubility of certain compounds.

Step 2: Employ Mechanical Agitation and Gentle Heating

  • Sonication: Place the sample in an ultrasonic bath for 5-10 minute intervals. This can help to break up solid aggregates and enhance dissolution.

  • Vortexing: Vigorous vortexing can also aid in the dissolution process.

  • Gentle Warming: As mentioned in the FAQs, gentle heating can be effective. Always monitor for any signs of degradation.

Step 3: Systematic Solvent Screening If the initial solvent choice is unsuccessful, a systematic screening of alternative solvents is recommended. The following table provides a general guideline for the expected solubility based on solvent polarity.

Solvent CategoryExample SolventsExpected Solubility of this compound
Polar Aprotic DMSO, DMF, AcetonitrileHigh - Recommended for stock solutions
Polar Protic Methanol, EthanolModerate - May require heating or sonication
Chlorinated Dichloromethane (DCM)Moderate to Low
Nonpolar Toluene, HexaneVery Low - Not recommended

Experimental Protocol: Small-Scale Solubility Testing

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several small vials.

  • Add a measured volume of the first test solvent (e.g., 100 µL of DMSO) to one vial.

  • Vortex the vial for 1-2 minutes.

  • If the compound dissolves, note the approximate concentration. If not, proceed to the next step.

  • Gently warm the vial (e.g., to 40°C) for 5 minutes and vortex again. Observe for dissolution.

  • If the compound remains insoluble, add another measured volume of the solvent and repeat the process.

  • Repeat these steps for each of the recommended solvents to determine the most suitable one for your desired concentration.

Visualization of the Troubleshooting Workflow

G start Start: Solubility Issue check_purity Verify Compound Purity & Solvent Quality start->check_purity mechanical_agitation Employ Mechanical Agitation (Vortex, Sonicate) check_purity->mechanical_agitation gentle_heat Apply Gentle Heat (e.g., 37-50°C) mechanical_agitation->gentle_heat not_dissolved Still Insoluble gentle_heat->not_dissolved solvent_screen Perform Systematic Solvent Screening dissolved Compound Dissolved solvent_screen->dissolved Success not_dissolved_2 Still Insoluble solvent_screen->not_dissolved_2 No success not_dissolved->solvent_screen No not_dissolved->dissolved Yes consider_salt Consider Salt Formation (e.g., HCl salt) end Consult Further Technical Support consider_salt->end not_dissolved_2->dissolved Yes not_dissolved_2->consider_salt No

Caption: Troubleshooting workflow for solubility issues.

Problem: The compound is unstable in the chosen solvent.

Step 1: Assess for Degradation If you suspect instability, it is crucial to confirm this experimentally.

  • Prepare a solution of this compound in the solvent of interest.

  • Analyze a portion of the solution immediately by HPLC or LC-MS to obtain a baseline purity profile.

  • Store the remaining solution under your typical experimental conditions (e.g., room temperature, 4°C, or -20°C).

  • Re-analyze the solution at various time points (e.g., 1, 4, 24, and 48 hours) and compare the chromatograms to the baseline. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Step 2: Mitigate Instability

  • Solvent Choice: If instability is confirmed, test alternative solvents. For example, if degradation is observed in a protic solvent like methanol, switch to an aprotic solvent like DMSO or acetonitrile.

  • Temperature: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize degradation.

  • Light Sensitivity: Protect solutions from light by using amber vials or wrapping vials in aluminum foil.

  • pH: If the compound is being used in a buffered solution, ensure the pH is compatible with its stability.

  • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh before each experiment to avoid issues related to long-term storage.

Visualization of the Stability Assessment Workflow

G start Start: Suspected Instability prepare_solution Prepare Solution in Test Solvent start->prepare_solution initial_analysis Immediate HPLC/LC-MS Analysis (T=0) prepare_solution->initial_analysis store_solution Store Solution Under Experimental Conditions initial_analysis->store_solution time_point_analysis Re-analyze at Time Points (T=x) store_solution->time_point_analysis compare_results Compare T=x with T=0 Chromatograms time_point_analysis->compare_results degradation_check Degradation Observed? compare_results->degradation_check stable Compound is Stable degradation_check->stable No mitigate Mitigate Instability (Change Solvent, Temp, etc.) degradation_check->mitigate Yes

References

Technical Support Center: Synthesis of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. My goal is to provide not just a protocol, but a deeper understanding of the reaction chemistry, enabling you to troubleshoot common issues and optimize your synthetic route. We will focus on the most prevalent side products, their mechanisms of formation, and practical strategies for their identification and mitigation.

I. Overview of the Synthetic Strategy

The most common and reliable laboratory-scale synthesis of this compound is a two-step process. This approach offers good overall yields and manageable purification.

  • Step 1: Cyclization to form the imidazopyridinone core, specifically 1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one.

  • Step 2: Chlorination of the pyridinone to yield the final product.

This guide will be structured around troubleshooting issues that may arise in each of these critical steps.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental challenges in a question-and-answer format.

Step 1: Cyclization to 1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one

Q1: My cyclization reaction is sluggish or incomplete. How can I improve the conversion?

A1: Incomplete cyclization is a common issue, often stemming from reaction conditions or reagent purity. The primary cause is insufficient thermal energy to drive the dehydration and ring closure.

  • Causality: The cyclization of a diaminopyridine with a carbonyl source like urea or an orthoformate requires the elimination of water or alcohol.[1] This process has a significant activation energy barrier.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure your 3-amino-4-(methylamino)pyridine is pure. Isomeric impurities will not cyclize correctly and can complicate purification.

    • Increase Reaction Temperature: If using a high-boiling solvent like diphenyl ether or Dowtherm A, ensure you are reaching the optimal temperature (typically >180 °C). Monitor the reaction temperature with a calibrated probe placed directly in the reaction mixture.

    • Use a Dehydrating Agent: In syntheses using carboxylic acids or their equivalents, a dehydrating agent like polyphosphoric acid (PPA) can be employed at elevated temperatures to facilitate the reaction.[1]

    • Extend Reaction Time: Monitor the reaction by TLC or LCMS. If the reaction is proceeding cleanly but slowly, extending the reaction time may be sufficient to drive it to completion.

Q2: I've isolated a side product with a similar polarity to my desired imidazopyridinone. What could it be?

A2: The most likely side product from the cyclization step, other than unreacted starting material, is an incompletely cyclized or isomerized product.

  • Likely Impurity: A common side product is the corresponding formamide or urea derivative of the starting diamine, which has not fully cyclized.

  • Identification:

    • Mass Spectrometry (MS): The mass of this intermediate will be higher than the starting material but may not match the expected product.

    • ¹H NMR Spectroscopy: Look for the presence of formyl proton signals (~8.0-8.5 ppm) or broad NH signals from the urea linkage, which would be absent in the fully cyclized product.

  • Mitigation: As with Q1, ensuring adequate reaction temperature and time is the primary method to prevent the accumulation of these intermediates.

Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)

Q3: My chlorination reaction resulted in a low yield of the desired 4-chloro product, and I see a significant amount of my starting material, 1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one, remaining. What went wrong?

A3: This is the most frequently encountered problem in this synthesis. Incomplete chlorination with phosphorus oxychloride (POCl₃) can be attributed to several factors.

  • Causality: The conversion of the pyridinone to the chloropyridine proceeds through a chlorophosphate intermediate. Insufficient reactivity (temperature) or deactivation of the POCl₃ can stall the reaction at the starting material or intermediate stage.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: POCl₃ reacts violently with water. Any moisture in your starting material, solvent, or glassware will consume the reagent and reduce its effectiveness. Dry your starting material in a vacuum oven before use and use flame-dried glassware under an inert atmosphere (N₂ or Ar).

    • Reaction Temperature and Time: The reaction typically requires heating at reflux (around 110 °C) for several hours.[2] A lower temperature will result in a sluggish and incomplete reaction. Monitor the reaction's progress by quenching a small aliquot and analyzing it by LCMS.

    • Excess POCl₃: POCl₃ often serves as both the reagent and the solvent. Using a significant excess (e.g., 10-20 equivalents) ensures the reaction goes to completion.

    • Addition of a Catalyst/Co-reagent: In some cases, the addition of a catalytic amount of a tertiary amine (like N,N-dimethylaniline) or phosphorus pentachloride (PCl₅) can increase the potency of the chlorination.[3]

Q4: After workup, my final product is contaminated with a polar impurity that has the same mass as my starting material. What is it and how do I prevent it?

A4: You are likely observing the hydrolysis of your desired 4-chloro product back to the 1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one.

  • Causality: The 4-chloro position on the imidazo[4,5-c]pyridine ring is activated towards nucleophilic substitution. During the aqueous workup (especially under basic conditions), the chloride can be displaced by hydroxide ions. The common procedure of quenching the reaction with ice water and then adding a base like ammonia to raise the pH creates ideal conditions for this hydrolysis.[2]

  • Prevention and Mitigation:

    • Careful Workup: Quench the reaction mixture by slowly and carefully pouring it onto crushed ice. Maintain a low temperature throughout the initial quench.

    • Avoid Strong Bases: Instead of using strong aqueous bases like NaOH or KOH for neutralization, consider using a milder base like sodium bicarbonate or ammonia, and add it slowly while keeping the mixture cold.

    • Extraction: Once the pH is adjusted, immediately extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) to remove it from the aqueous environment.

    • Purification: If hydrolysis has occurred, the resulting pyridinone can be separated from the desired chloro-product by silica gel chromatography, as the pyridinone is significantly more polar.

Q5: I've detected a product with a mass corresponding to the addition of two chlorine atoms. What is this and why did it form?

A5: This is likely an over-chlorinated side product. While the primary reaction is at the C4 position, other positions can be chlorinated under forcing conditions.

  • Likely Structure: A plausible structure is 2,4-dichloro-1-methyl-1H-imidazo[4,5-c]pyridine . Dichlorination of similar heterocyclic systems has been reported.[4]

  • Causality: Over-chlorination is typically a result of excessively harsh reaction conditions, such as prolonged reaction times at high temperatures or the use of overly aggressive chlorinating agent mixtures (e.g., POCl₃/PCl₅).[3]

  • Mitigation:

    • Moderate Reaction Conditions: Do not extend the reaction time unnecessarily. Monitor the disappearance of the starting material by an appropriate method (TLC, LCMS) and stop the reaction once the conversion is complete.

    • Avoid PCl₅ unless necessary: While PCl₅ can drive sluggish reactions to completion, it also increases the risk of over-chlorination. Use it judiciously.

  • Identification: The dichlorinated product will have a distinct isotopic pattern in the mass spectrum due to the presence of two chlorine atoms. Its ¹H NMR spectrum will likely show fewer aromatic protons compared to the desired product.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one
  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-4-(methylamino)pyridine (1.0 eq) and urea (1.5 eq).

  • Heat the mixture to 180-190 °C. The mixture will melt and begin to evolve ammonia gas (use a proper fume hood and consider a gas trap).

  • Maintain the temperature for 4-6 hours, monitoring the reaction by TLC (e.g., 10% Methanol in Dichloromethane).

  • Cool the reaction mixture to room temperature. The solidified mass is then triturated with hot water, filtered, and washed with ethanol to yield the crude product.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of this compound
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. The solution should become clear.[2]

  • Monitor the reaction by LCMS by carefully quenching a small aliquot in a solution of methanol and sodium bicarbonate.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Workup: Slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice in a separate large beaker. This step is highly exothermic and should be done with caution in a fume hood.

  • Neutralize the acidic aqueous solution by the slow, portion-wise addition of solid sodium bicarbonate or by carefully adding concentrated ammonium hydroxide until the pH is ~8-9. Keep the mixture cool in an ice bath during neutralization.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

IV. Visual Guides

Reaction Scheme

Synthesis_Scheme cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 3-amino-4-(methylamino)pyridine B 1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one A->B Urea, Δ C 1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one D This compound C->D POCl₃, Δ

Caption: Overall two-step synthesis pathway.

Mechanism of Side Product Formation

Side_Products Start 1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one Reagent + POCl₃, Δ Incomplete Unreacted Starting Material Start->Incomplete Insufficient heat/time Wet conditions Product This compound (Desired Product) Reagent->Product Complete Chlorination Hydrolysis Hydrolysis Product (Same as Starting Material) Product->Hydrolysis Aqueous workup (H₂O, OH⁻) Overchlorination 2,4-Dichloro-1-methyl-1H- imidazo[4,5-c]pyridine Product->Overchlorination Excessive heat/time + PCl₅

Caption: Pathways to common side products during chlorination.

V. Summary of Potential Side Products

Side Product Structure Name Step of Formation Reason for Formation Troubleshooting & Prevention
Unreacted Starting Material 3-amino-4-(methylamino)pyridine1. CyclizationIncomplete reaction due to low temperature or insufficient time.Increase reaction temperature and/or time; ensure reagent purity.
Incomplete Chlorination 1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one2. ChlorinationInsufficient POCl₃, low reaction temperature, or presence of water.Use excess POCl₃, ensure reflux temperature, maintain anhydrous conditions.
Hydrolysis Product 1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one2. Chlorination (Workup)Nucleophilic attack by water/hydroxide on the product during aqueous workup.Perform workup at low temperature, use mild base (e.g., NaHCO₃), extract product quickly.
Over-chlorination Product e.g., 2,4-dichloro-1-methyl-1H-imidazo[4,5-c]pyridine2. ChlorinationExcessively harsh conditions (prolonged high heat, addition of PCl₅).Monitor reaction closely and avoid unnecessary heating; use PCl₅ judiciously.
Polymeric Tar N/A2. ChlorinationDecomposition of starting material or product by the strong dehydrating action of POCl₃ at high temperatures.[5]Avoid localized overheating; ensure even heating of the reaction mixture.

VI. References

  • Supporting Information for: A new method for the synthesis of 8-13C-purine RNA phosphoramidites. ScienceOpen. Available at: --INVALID-LINK--

  • 4-CHLORO-1-H-IMIDAZO[4,5-C]PYRIDINE synthesis. ChemicalBook. Available at: --INVALID-LINK--

  • WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. Google Patents. Available at: --INVALID-LINK--

  • CN103360306A - Method for synthesizing 4-chloro-pyridine. Google Patents. Available at: --INVALID-LINK--

  • Method for synthesizing 4-chloro-pyridine. Eureka | Patsnap. Available at: --INVALID-LINK--

  • This compound. SynQuest Laboratories. Available at: --INVALID-LINK--

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central (PMC). Available at: --INVALID-LINK--

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: --INVALID-LINK--

  • Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Journal of the Brazilian Chemical Society. Available at: --INVALID-LINK--

  • DE60308040T2 - Preparation of 1H-imidazo-[4,5-C] quinoline-4-amines Ber 1H-imidazo-[4,5-C] quinoline-4-phthalimide intermediates. Google Patents. Available at: --INVALID-LINK--

  • Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. Beilstein Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available at: --INVALID-LINK--

  • CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). Google Patents. Available at: --INVALID-LINK--

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health (NIH). Available at: --INVALID-LINK--

  • POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. Available at: --INVALID-LINK--

  • 4-Chloro-1H-imidazo[4,5-c]pyridine. Frontier Specialty Chemicals. Available at: --INVALID-LINK--

  • View of OPTIMIZED ONE-STEP SYNTHESIS AND CHARACTERIZATION OF 1-METHYL-4,5-DINITRO-1H-IMIDAZOLE. Journal of the Brazilian Chemical Society. Available at: --INVALID-LINK--

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. PubMed Central (PMC). Available at: --INVALID-LINK--

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica. Available at: --INVALID-LINK--

  • 1H-Imidazo[4,5-C]Quinoline, 2,4-Dichloro,1-(2-Methylpropyl)-. CPHI Online. Available at: --INVALID-LINK--

  • (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. Available at: --INVALID-LINK--

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: --INVALID-LINK--

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing. Available at: --INVALID-LINK--

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PubMed Central (PMC). Available at: --INVALID-LINK--

  • [Solved] The correct match of 13C NMR chemical shift values (&de. Testbook. Available at: --INVALID-LINK--

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: --INVALID-LINK--

  • 4-Chloro-1-methyl-imidazo[4,5-c]pyridine. Manchester Organics. Available at: --INVALID-LINK--

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: --INVALID-LINK--

  • 4-Chloro-1H-imidazo[4,5-c]pyridine | CAS 2770-01-6. Santa Cruz Biotechnology. Available at: --INVALID-LINK--

References

Technical Support Center: Optimization of Reaction Conditions for Imidazo[4,5-c]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of the imidazo[4,5-c]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile, yet challenging, heterocyclic system. As a privileged scaffold in medicinal chemistry, its structural similarity to purines makes it a cornerstone for developing novel therapeutics.[1][2] This resource synthesizes field-proven insights and established protocols to help you navigate the complexities of its functionalization, troubleshoot common issues, and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that frequently arise when working with imidazo[4,5-c]pyridines.

Q1: What are the primary strategies for introducing functional groups onto the imidazo[4,5-c]pyridine core?

A1: The functionalization strategy largely depends on the desired position of substitution. The most common and powerful methods include:

  • Condensation Reactions: The core itself is often synthesized via condensation of a substituted 3,4-diaminopyridine with a carboxylic acid, aldehyde, or their derivatives.[3][4] Modifying these starting materials is the most direct way to introduce diversity at the C2 position.

  • Palladium-Catalyzed Cross-Coupling Reactions: For pre-functionalized (e.g., halogenated) imidazo[4,5-c]pyridines, cross-coupling reactions are indispensable. Methods like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are routinely used to form C-C, C-N, and C-O bonds at various positions.[1][5]

  • Direct C-H Functionalization: This modern approach avoids the need for pre-halogenation and offers a more atom-economical route. While still an evolving area for this specific scaffold, methods are being developed to selectively activate C-H bonds, often at the C2 or C7 positions.

  • Halogenation: Introducing a halogen (Cl, Br, I) creates a versatile synthetic handle for subsequent cross-coupling reactions. Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly employed.[1]

  • N-Alkylation/Arylation: The nitrogen atoms in the imidazole ring can be functionalized, but this often leads to challenges with regioselectivity between the N1 and N3 positions.

Q2: Why is regioselectivity a major challenge in N-alkylation of imidazo[4,5-c]pyridines?

A2: The imidazo[4,5-c]pyridine core contains multiple nitrogen atoms that can be alkylated. The imidazole portion of the molecule has a proton that can exist in tautomeric forms, meaning it can reside on either the N1 or N3 nitrogen. Consequently, alkylation can occur at either of these sites, leading to a mixture of regioisomers.[6][7] These isomers often have very similar physical properties, making their separation by standard column chromatography extremely difficult.[7] The final isomeric ratio is highly sensitive to the reaction conditions.

Q3: How do I confirm the structure and regiochemistry of my final product?

A3: Unambiguous structure determination is critical. A combination of spectroscopic techniques is required. While 1D ¹H and ¹³C NMR are essential starting points, they are often insufficient to distinguish between regioisomers. The most powerful tools for this purpose are 2D NMR techniques:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies atoms that are close in space. For an N-alkylated product, a NOESY correlation between the protons of the alkyl group and specific protons on the pyridine or imidazole ring can definitively establish the site of substitution.[3][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is invaluable for mapping out the carbon skeleton and confirming connectivity, which helps assign the correct isomeric structure.[3][7]

Part 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common experimental problems.

Issue 1: Low or No Yield of the Desired Product

Low product yield is one of the most common frustrations in synthesis. The key is to systematically identify the root cause.

Troubleshooting Logic for Low Yield

start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_sm sm_present Starting Material (SM) Remains? check_sm->sm_present sm_gone SM Consumed, No Product? check_sm->sm_gone incomplete Incomplete Reaction sm_present->incomplete Yes side_rxn Side Product Formation sm_present->side_rxn No, but other spots observed degradation Degradation of SM or Product sm_gone->degradation Yes purification Purification Loss sm_gone->purification No, product seen in crude optimize Optimize Conditions: - Increase Temp/Time - Change Solvent - Add Dehydrating Agent incomplete->optimize protect Modify Conditions: - Lower Temperature - Use Inert Atmosphere (N2/Ar) - Check Reagent Purity degradation->protect analyze_side Characterize Side Products & Adjust Stoichiometry/Catalyst side_rxn->analyze_side optimize_purify Optimize Workup & Purification: - Adjust pH during extraction - Screen chromatography conditions purification->optimize_purify

Caption: Troubleshooting Decision Tree for Low Yield Reactions.

Detailed Troubleshooting Table

Possible CauseDiagnostic CheckSuggested Solutions
Incomplete Reaction Monitor by TLC or LC-MS; significant starting material remains.Increase Reaction Time/Temperature: Many cyclization and cross-coupling reactions require sufficient thermal energy.[6][7] Consider switching to a higher-boiling solvent (e.g., from THF to Dioxane or Toluene).• Remove Water: For condensation reactions, water is a byproduct that can inhibit the reaction equilibrium. Use a Dean-Stark trap for high-temperature reactions or add molecular sieves.[6]
Suboptimal Reagents/Catalyst Reagents are old, discolored, or were improperly stored. Catalyst may be deactivated.Use Fresh Reagents: Ensure solvents are anhydrous and reagents are pure. For cross-coupling, catalyst quality is paramount. Use fresh catalyst or a pre-catalyst.[8]• Screen Catalysts/Ligands: For Pd-catalyzed reactions, the choice of ligand is critical. If one ligand (e.g., SPhos) fails, try another with different steric/electronic properties (e.g., XantPhos, RuPhos).[1]
Degradation Multiple new, unidentified spots appear on TLC/LC-MS; crude mixture is dark/tarry.Lower Temperature: The product or starting material may be thermally unstable. • Inert Atmosphere: Imidazopyridines can be sensitive to air oxidation. Perform the reaction under a nitrogen or argon atmosphere.[7]
Purification Losses Good conversion is observed in the crude analysis, but isolated yield is poor.Optimize Workup: Ensure the pH for aqueous extraction is optimized to keep your product in the organic layer. • Optimize Chromatography: The product may be streaking or irreversibly binding to silica gel. Consider deactivating the silica with triethylamine, using alumina, or switching to reverse-phase chromatography.[6]
Issue 2: Poor Regioselectivity in N-Alkylation

Obtaining a mixture of N1 and N3 alkylated isomers is a frequent and significant problem. Controlling the site of alkylation is key to a successful synthesis.

Q: How can I control the regioselectivity of my N-alkylation reaction?

A: The outcome is a delicate balance of electronics, sterics, and reaction conditions. Here’s how you can influence it:

  • Choice of Base and Solvent: This is the most critical factor. The combination of base and solvent determines the nature of the anionic intermediate.

    • For N1-selectivity (less common): Conditions that favor thermodynamic control might be explored, though this is often substrate-dependent.

    • For N3-selectivity (more common): Using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent like DMF or THF often favors alkylation at the more sterically accessible N3 position.[6] Weaker bases like Potassium Carbonate (K₂CO₃) can also be effective.[6]

  • Steric Hindrance: The steric bulk of both the imidazo[4,5-c]pyridine substrate and the alkylating agent can direct the reaction. A bulky substituent on the pyridine ring may hinder approach at N1, favoring N3. Conversely, a very bulky alkylating agent may preferentially react at the most accessible nitrogen.[7]

  • Temperature: Lowering the reaction temperature can sometimes increase the selectivity by favoring the kinetically controlled product.

Workflow for Optimizing N-Alkylation Regioselectivity

start Mixture of N-Alkylated Regioisomers Obtained screen Screen Reaction Conditions (Small Scale) start->screen base_solvent Modify Base & Solvent - NaH in DMF - K2CO3 in Acetonitrile - Cs2CO3 in Dioxane screen->base_solvent temp Vary Temperature - Start at 0 °C - Room Temperature - Gentle Heating (50 °C) screen->temp sterics Consider Sterics - Modify Substrate - Modify Alkylating Agent screen->sterics analyze Analyze Isomer Ratio (1H NMR, LC-MS) base_solvent->analyze temp->analyze sterics->analyze scale_up Scale Up Optimized Conditions analyze->scale_up

Caption: Systematic Workflow for Optimizing N-Alkylation Selectivity.

Issue 3: Formation of N-Oxide Side Products

Q: My reaction involves an oxidation step (or is run in air), and I am seeing a byproduct with M+16 in the mass spectrum. I suspect it's an N-oxide. How can I prevent this?

A: The pyridine nitrogen is susceptible to oxidation, forming an N-oxide, especially under oxidative conditions or with certain reagents.[6]

Prevention Strategies:

  • Strict Inert Atmosphere: If the oxidation is unintentional (e.g., air oxidation during a long, heated reaction), rigorously exclude oxygen by using degassed solvents and maintaining a positive pressure of nitrogen or argon.

  • Control of Oxidants: If your synthesis requires an oxidative step (e.g., for aromatization), carefully control the stoichiometry and type of oxidant. Use the mildest oxidant that achieves the desired transformation and avoid over-exposure.[6]

  • Lower Reaction Temperature: High temperatures can accelerate unwanted air oxidation.

Remediation:

If the N-oxide has already formed, it can sometimes be reduced back to the parent pyridine. A common method is to use a reducing agent like Phosphorus Trichloride (PCl₃) in a solvent like chloroform or dichloroethane.

Part 3: Experimental Protocols & Data

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of a halo-imidazo[4,5-c]pyridine with an arylboronic acid. This method is based on established principles for derivatizing heterocyclic cores.[1]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the halo-imidazo[4,5-c]pyridine (1.0 eq.), the arylboronic acid (1.2–1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 eq.).

  • Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2–5 mol%) and the appropriate ligand (e.g., XantPhos, 4–10 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or a mixture like Dioxane/H₂O). The solvent choice is critical and must be optimized.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir for 2–24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired product.

Table of Recommended Starting Conditions for Suzuki Coupling

ParameterRecommended ConditionRationale & Comments
Halide I > Br >> ClC-I and C-Br bonds are more reactive in oxidative addition. C-Cl bonds often require more specialized, electron-rich ligands.
Catalyst Pd(OAc)₂, Pd₂(dba)₃Common, reliable palladium(0) or palladium(II) sources.
Ligand XantPhos, SPhos, RuPhosBulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination steps.[1]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid. Cs₂CO₃ is more soluble and often gives better results but is more expensive.
Solvent 1,4-Dioxane, Toluene, DMFChosen based on reagent solubility and required reaction temperature. Anhydrous conditions are crucial.
Temperature 80–120 °CSufficient thermal energy is needed to drive the catalytic cycle.

References

Technical Support Center: Purification of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic scaffold. Drawing upon established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target compound with high purity.

I. Understanding the Core Challenges

The purification of this compound presents a unique set of challenges primarily stemming from its polar and basic nature, as well as the potential for the formation of closely related impurities during synthesis. Key difficulties include:

  • Regioisomer Formation: The synthesis of the imidazo[4,5-c]pyridine core can often lead to the formation of regioisomers, which possess very similar physical and chemical properties, making their separation arduous.[1]

  • Polarity: The presence of multiple nitrogen atoms imparts significant polarity to the molecule, which can lead to poor solubility in common organic solvents and strong interactions with silica gel during chromatography, often resulting in tailing peaks and poor separation.

  • Basicity: The basic nature of the pyridine and imidazole rings can cause strong binding to the acidic silanol groups on standard silica gel, potentially leading to product degradation and low recovery.

  • Residual Starting Materials and Reagents: Incomplete reactions or the use of excess reagents can introduce additional impurities that may be challenging to remove from the final product.

This guide will address these challenges in a practical question-and-answer format, providing you with the knowledge to anticipate and overcome these purification hurdles.

II. Troubleshooting Guide: Navigating Purification Pitfalls

This section provides detailed solutions to specific problems you may encounter during the purification of this compound.

Issue 1: My crude product is a mixture of regioisomers that are difficult to separate by standard column chromatography.

Q: I've confirmed by NMR that my reaction produced a mixture of this compound and its regioisomer. How can I effectively separate them?

A: The separation of regioisomers is a frequent and significant challenge in imidazopyridine chemistry.[1] Due to their similar polarities, baseline separation on standard silica gel with common solvent systems can be difficult. Here’s a systematic approach to tackle this issue:

1. Methodical Approach to Isomer Separation:

  • Optimize Normal-Phase Chromatography:

    • Solvent System Modification: A simple ethyl acetate/hexane or dichloromethane/methanol gradient may not be sufficient. Consider adding a small amount of a basic modifier to your mobile phase to reduce tailing and improve peak shape. Triethylamine (TEA) or ammonia (in methanol) at 0.1-1% can deactivate the acidic sites on the silica gel.

    • Alternative Stationary Phases: If silica gel fails, consider using alumina (neutral or basic). Alumina has a different selectivity profile and can be more suitable for separating basic compounds.

    • Explore Different Solvent Systems: A systematic screening of solvent systems with varying polarities and selectivities is recommended. Refer to the table below for starting points.

  • Employ Reverse-Phase Chromatography (RPC):

    • For highly polar compounds, RPC is often a superior alternative. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape, can provide excellent separation of polar isomers.

  • Recrystallization:

    • If a solid, recrystallization can be a highly effective and scalable purification method. The key is to find a solvent system where the desired isomer has significantly lower solubility than the undesired one at a given temperature. A systematic solvent screen is crucial. A mixture of solvents, such as ethanol/chloroform, has been reported for recrystallizing similar compounds.[2]

2. Analytical Confirmation of Isomer Structure:

Once you have successfully separated the isomers, it is critical to unambiguously determine the structure of each. Two-dimensional NMR techniques are invaluable for this purpose:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can establish through-space proximity between protons. For example, a NOE correlation between the N-methyl protons and a specific proton on the pyridine ring can confirm the regiochemistry.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which can help to definitively establish the connectivity of the molecule.[1]

Workflow for Regioisomer Separation and Identification:

Crude_Mixture Crude Product (Mixture of Regioisomers) TLC_Screen TLC Screening (Normal & Reverse Phase) Crude_Mixture->TLC_Screen Column_Chromatography Optimized Column Chromatography TLC_Screen->Column_Chromatography Promising Separation Recrystallization Recrystallization (Solvent Screening) TLC_Screen->Recrystallization Solid Product Normal_Phase Normal Phase (Silica or Alumina) Column_Chromatography->Normal_Phase Reverse_Phase Reverse Phase (C18) Column_Chromatography->Reverse_Phase Isolated_Isomers Isolated Isomers Normal_Phase->Isolated_Isomers Reverse_Phase->Isolated_Isomers Recrystallization->Isolated_Isomers NMR_Analysis 2D NMR Analysis (NOESY, HMBC) Isolated_Isomers->NMR_Analysis Structure_Confirmed Structure Confirmed Product NMR_Analysis->Structure_Confirmed

Caption: Workflow for separating and identifying regioisomers.

Issue 2: My compound is streaking badly on the silica gel column, leading to poor separation and low recovery.

Q: My target compound, this compound, shows significant tailing on TLC and column chromatography. What is causing this and how can I fix it?

A: The streaking you are observing is a classic sign of strong interaction between your basic compound and the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption, product degradation, and poor separation.

1. Understanding the Cause:

The lone pairs of electrons on the nitrogen atoms of the imidazo[4,5-c]pyridine ring system act as Lewis bases, forming strong hydrogen bonds with the acidic Si-OH groups of the silica gel. This strong interaction slows down the elution of the compound in a non-uniform manner, resulting in a "streak" rather than a compact band.

2. Proven Solutions to Mitigate Streaking:

  • Deactivate the Silica Gel:

    • Adding a Basic Modifier: As mentioned previously, incorporating a small amount of a volatile base like triethylamine (TEA) or a solution of ammonia in methanol (typically 0.1% to 2%) into your eluent is a highly effective strategy. These bases will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Pre-treating the Silica: You can prepare a slurry of silica gel in your chosen eluent containing the basic modifier and then pack the column. This ensures that the stationary phase is thoroughly deactivated before you load your sample.

  • Switch to a Less Acidic Stationary Phase:

    • Alumina: Neutral or basic alumina is an excellent alternative to silica gel for the purification of basic compounds. It has fewer acidic sites, leading to reduced tailing.

    • Treated Silica: Commercially available deactivated silica gels, such as those treated with a base, can also be used.

  • Reverse-Phase Chromatography:

    • This is often the go-to solution for polar, basic compounds. The non-polar stationary phase (C18) does not have acidic sites, and the use of acidic modifiers (formic acid, TFA) in the mobile phase protonates the basic nitrogens, leading to sharp, symmetrical peaks.

Data Presentation: Comparison of Purification Methods for Basic Compounds

Purification MethodStationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Normal Phase Silica GelHexane/EtOAc or DCM/MeOHInexpensive, widely availableProne to streaking with basic compounds
Modified Normal Phase Silica Gel + BaseEluent + 0.1-2% TEA or NH3/MeOHReduces tailing, improves peak shapeCan be difficult to remove the basic modifier
Normal Phase Alumina (Neutral/Basic)Hexane/EtOAc or DCM/EtOAcGood for basic compounds, less acidicCan have different selectivity than silica
Reverse Phase C18 SilicaWater/Acetonitrile or Water/Methanol + 0.1% FA or TFAExcellent for polar/basic compounds, sharp peaksRequires removal of water from fractions

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should look for in my crude this compound?

A1: Besides the potential for regioisomers, other common impurities may include:

  • Unreacted Starting Materials: Depending on your synthetic route, this could include precursors like 4,5-dichloro-3-nitropyridine or 3-amino-4-chloropyridine derivatives.

  • Incompletely Cyclized Intermediates: The formation of the imidazole ring may not go to completion, leaving acyclic intermediates.

  • Over-methylation Products: If methylation is a step in your synthesis, there is a possibility of forming quaternary ammonium salts, which are highly polar.

  • Hydrolysis Products: The chloro-substituent on the pyridine ring can be susceptible to hydrolysis under certain conditions (e.g., prolonged exposure to aqueous base or acid during workup), leading to the corresponding hydroxypyridine derivative.

Q2: Can this compound degrade on a silica gel column?

A2: Yes, there is a potential for degradation, especially if the compound is exposed to the acidic silica gel for an extended period. The strong interaction with silanol groups can catalyze decomposition reactions. To minimize this risk:

  • Use a deactivated stationary phase (e.g., with TEA).

  • Run the column as quickly as possible while maintaining good separation.

  • Avoid leaving the compound on the column for an extended time.

  • If you observe significant degradation, switch to a less harsh purification method like recrystallization or reverse-phase chromatography.

Q3: What is a good starting point for developing a recrystallization procedure?

A3: A systematic solvent screening is the best approach. Start with small amounts of your crude material in test tubes and add small volumes of different solvents.

  • Single Solvent Systems: Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexanes). The ideal solvent will dissolve your compound when hot but not when cold.

  • Mixed Solvent Systems: If no single solvent is ideal, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly. A common and effective combination for similar heterocyclic compounds is an alcohol (e.g., ethanol) and a chlorinated solvent (e.g., chloroform or dichloromethane).[2]

Experimental Protocol: General Guideline for Column Chromatography

  • Slurry Preparation: In a beaker, add your chosen stationary phase (silica gel or alumina). Add your eluent (e.g., dichloromethane with 1% methanol and 0.5% triethylamine) and gently swirl to create a uniform slurry.

  • Column Packing: Pour the slurry into your chromatography column, ensuring there are no air bubbles. Allow the stationary phase to settle, draining the excess solvent until the solvent level is just above the top of the stationary phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. If your compound is not very soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Carefully add your eluent to the top of the column and begin collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram of a Typical Column Chromatography Setup:

cluster_0 Column Chromatography Setup Eluent Eluent Reservoir Column Chromatography Column (Packed with Stationary Phase) Eluent->Column Sample Sample Band Separation Separating Bands Collection Fraction Collector Separation->Collection

Caption: A simplified diagram of a column chromatography setup.

IV. References

  • 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. National Center for Biotechnology Information. Available at: --INVALID-LINK--

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at: --INVALID-LINK--

References

Stability of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine (CAS 50432-68-3). This document is intended for researchers, medicinal chemists, and process development scientists. It provides in-depth technical guidance on the stability of this compound, particularly under acidic and basic aqueous conditions, to help you anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.

As a purine analog, this heterocyclic compound is of significant interest in drug discovery.[1][2] However, the presence of a chlorine atom at the 4-position of the electron-deficient imidazo[4,5-c]pyridine core presents specific stability challenges. The primary degradation pathway is the hydrolysis of the C4-chloro group to a hydroxyl group, yielding 4-hydroxy-1-methyl-1H-imidazo[4,5-c]pyridine. The rate of this transformation is highly dependent on pH.

This guide is structured into a troubleshooting Q&A section for specific experimental issues and a general FAQ section for broader questions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Question 1: I ran a reaction overnight in acidic methanol (e.g., HCl in MeOH) to deprotect a BOC group, but my work-up shows a significant new peak in the LC-MS with a mass corresponding to M-Cl+OH. What happened?

Answer: You are likely observing the product of acid-catalyzed hydrolysis (or methanolysis). The imidazo[4,5-c]pyridine core has multiple basic nitrogen atoms. Under strong acidic conditions, both the pyridine nitrogen (N5) and one of the imidazole nitrogens (N3) become protonated.

This protonation dramatically increases the electrophilicity of the pyridine ring, making the C4 carbon highly susceptible to nucleophilic attack by water or methanol present in your reaction or work-up. Halogens at the 4-position of a pyridine ring are known to be particularly susceptible to displacement.[1] The mechanism involves the attack of a nucleophile (H₂O or MeOH) on the activated, protonated ring system.

Experimental Protocol: How to Minimize Acid-Catalyzed Hydrolysis

  • Use Milder Acids: If possible, switch from strong mineral acids (HCl, H₂SO₄) to organic acids like trifluoroacetic acid (TFA) or formic acid, which may be sufficient for deprotection without drastically lowering the pH.

  • Control Temperature: Perform the deprotection at the lowest effective temperature (e.g., 0 °C or room temperature) and monitor closely by TLC or LC-MS. Increased temperature accelerates the rate of hydrolysis.

  • Anhydrous Conditions: Ensure your reaction solvent is scrupulously dry. Use freshly distilled solvents or those from a solvent purification system.

  • Minimize Work-up Time: During aqueous work-up, keep the solution cold and minimize the time the compound is in an acidic aqueous phase. Neutralize the solution promptly with a cold, weak base like sodium bicarbonate (NaHCO₃) solution.

  • Confirmation: To confirm the identity of the byproduct, isolate it and characterize it by ¹H NMR. The 4-hydroxy analog will have a distinct chemical shift for the aromatic protons compared to the starting material.

Question 2: My reaction involves a strong base like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK), and I'm seeing poor recovery of my starting material. Is it degrading?

Answer: Yes, degradation under strongly basic conditions is highly probable. The mechanism is a direct nucleophilic aromatic substitution (SNAr) where the hydroxide ion (OH⁻) attacks the electron-deficient C4 position, displacing the chloride.

Unlike acid-catalyzed hydrolysis, this process does not require ring protonation. The inherent electron-withdrawing nature of the fused imidazole ring and the pyridine nitrogen atom makes the C4 position electrophilic enough for direct attack by strong nucleophiles like hydroxide. The reaction rate will be directly proportional to the concentration of the hydroxide ion.

Experimental Protocol: Working Under Basic Conditions

  • Use Non-Nucleophilic Bases: If the base is only required for deprotonation (e.g., to form an anion), consider using non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered base like LDA (Lithium diisopropylamide) at low temperatures.

  • Inorganic Carbonates: For milder basic conditions, consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an anhydrous organic solvent like DMF or acetonitrile. These are generally less nucleophilic than hydroxide and often provide sufficient basicity.

  • Aprotic Solvents: Perform your reaction in a dry, aprotic solvent (e.g., THF, Dioxane, DMF) to minimize the presence of water, which can act as a source of hydroxide ions.

  • Temperature Control: Keep the reaction temperature as low as possible to slow the rate of the SNAr degradation pathway.

Question 3: I am performing a Suzuki or Buchwald-Hartwig cross-coupling reaction at the C4-Cl position, but my yields are low and I see a significant amount of the 4-hydroxy byproduct. How can I improve this?

Answer: This is a common issue in cross-coupling reactions with chloro-N-heterocycles. The basic conditions required for these reactions (e.g., K₃PO₄, Cs₂CO₃ in the presence of water) create a competitive environment where hydrolysis can occur alongside your desired coupling.

Workflow: Troubleshooting a Failing Cross-Coupling Reaction

G cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Yield & Hydrolysis in Cross-Coupling base Base Selection start->base solvent Solvent System start->solvent temp Temperature start->temp sol4 Increase catalyst/ligand loading to accelerate coupling over hydrolysis start->sol4 Is coupling kinetics too slow? sol1 Use weaker, less hydrolyzing base (e.g., K₂CO₃, KF) base->sol1 Is base too strong /nucleophilic? sol2 Use anhydrous solvent or minimize water content (e.g., Dioxane, Toluene) solvent->sol2 Is water content too high? sol3 Lower reaction temperature and increase reaction time temp->sol3 Is temp promoting degradation?

Caption: Decision workflow for troubleshooting hydrolysis during cross-coupling.

Frequently Asked Questions (FAQs)

Q: What is the general pH-stability profile of this compound?

A: The compound is most stable in a slightly acidic to neutral pH range (approximately pH 4-7). It exhibits accelerated degradation under both strongly acidic (pH < 2) and basic (pH > 9) conditions. The degradation follows a classic U-shaped pH-rate profile common for compounds susceptible to both specific acid and base catalysis.

Q: What are the predicted pKa values for this molecule?

  • pKa₁ (Acidic): The first protonation (forming a dication) is predicted to occur at a pH between 3.4 and 4.4. Below this pH, the molecule is doubly protonated and highly activated towards hydrolysis.

  • pKa₂ (Basic): The deprotonation of the imidazole N-H (in the non-methylated analog) or transition to a neutral form is predicted to occur at a pH between 10.4 and 13.7. For the N-methylated title compound, we are primarily concerned with the direct attack of hydroxide at high pH.

Q: What are the recommended storage conditions?

A:

  • Solid Form: Store as a solid in a tightly sealed container at 2-8 °C, protected from light and moisture. The hydrochloride salt form is often more stable for long-term storage as it prevents intermolecular reactions.

  • In Solution: Prepare solutions fresh for use. If storage is necessary, use an anhydrous aprotic solvent (e.g., DMSO, DMF) and store at -20 °C or below. Avoid storing in protic or aqueous solvents, especially at acidic or basic pH.

Q: How can I monitor the degradation of this compound?

A: Reversed-phase HPLC with UV detection is the most common method.

  • Method: Use a C18 column with a gradient of water (with 0.1% formic acid or TFA) and acetonitrile.

  • Detection: The starting material and the 4-hydroxy byproduct will have different retention times and can be quantified. MS detection can be used to confirm the masses of the parent compound and its degradant.

Data Summary: Hydrolysis Profile

Since precise kinetic data for this compound is not available in the literature, the following table provides estimated stability based on the known behavior of 4-chloropyridine and the principles of physical organic chemistry. These values should be used as a qualitative guide for experimental design.

pH ConditionDominant MechanismRelative Degradation Rate (at 25 °C)Recommended Buffer/Solvent System
< 2 Specific Acid-Catalyzed HydrolysisVery HighUse anhydrous organic acids (TFA) if necessary. Avoid aqueous HCl.
2 - 4 Acid-Catalyzed HydrolysisModerate to HighAcetate or Formate buffers. Monitor reactions closely.
4 - 7 Neutral Hydrolysis (Water Attack)Low (Optimal Stability)Phosphate (PBS), HEPES buffers. Ideal for biological assays.
7 - 9 Neutral & Base-Catalyzed HydrolysisLow to ModeratePhosphate, Borate, or Bicarbonate buffers.
> 9 Specific Base-Catalyzed Hydrolysis (SNAr)High to Very HighUse non-nucleophilic organic bases in aprotic solvents. Avoid aqueous NaOH/KOH.

References

Technical Support Center: Purification of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine, a critical building block in pharmaceutical synthesis. Here, we move beyond simple protocols to explain the scientific principles behind each purification step, ensuring you can adapt and troubleshoot your experiments effectively.

I. Understanding the Impurity Profile: A Synthesis-Based Approach

Effective purification begins with a thorough understanding of potential impurities. The impurity profile of this compound is intrinsically linked to its synthetic route. A common pathway involves the cyclization of a substituted diaminopyridine followed by methylation.

A likely synthetic approach starts with the formation of the imidazo[4,5-c]pyridine core, followed by N-methylation. For instance, synthesis of the precursor 4-chloro-1H-imidazo[4,5-c]pyridine often involves the reaction of 2-chloro-3,4-diaminopyridine with a one-carbon source like trimethyl orthoformate or formic acid, followed by chlorination.[1][2] The subsequent methylation step to introduce the methyl group onto the imidazole nitrogen is crucial and can be a significant source of impurities.

Common Potential Impurities:

  • Unreacted Starting Materials:

    • 4-Chloro-1H-imidazo[4,5-c]pyridine (unmethylated precursor)

    • Methylating agent and its by-products.

  • Regioisomers: The methylation of 4-chloro-1H-imidazo[4,5-c]pyridine can potentially occur on different nitrogen atoms of the imidazole ring, leading to the formation of constitutional isomers. This is often the most challenging purification aspect.

  • By-products from Side Reactions: Depending on the specific reagents and conditions used, other related pyridine derivatives may be formed.

  • Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as any excess reagents, may be present in the crude product.

II. Troubleshooting and Purification Protocols

This section provides a question-and-answer-based guide to address common purification challenges.

FAQ 1: My initial purity by TLC/LC-MS is low. What are the first steps?

Answer:

A low initial purity is common. The first step is to identify the nature of the impurities. A preliminary analysis by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

  • TLC Analysis: Use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to get good separation. The presence of multiple spots indicates a mixture of compounds.

  • LC-MS Analysis: This will give you the mass of the components in your mixture. Compare the observed masses with the expected mass of your product and the potential impurities listed above. This is particularly useful for identifying the unmethylated precursor and other by-products.

Once you have a general idea of the impurities, you can select the most appropriate purification strategy.

FAQ 2: How do I choose between recrystallization and column chromatography?

Answer:

The choice between these two fundamental purification techniques depends on the nature and quantity of the impurities.

  • Recrystallization is an excellent choice when you have a major product contaminated with minor, structurally different impurities. It is generally faster and more scalable than chromatography for final polishing.

  • Column Chromatography is the preferred method for separating complex mixtures, especially when dealing with impurities that have similar polarities to the desired product, such as regioisomers.[1]

Workflow Diagram: Purification Strategy

Caption: Decision workflow for purification.

III. Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol is designed for the final purification of this compound that is already of moderate purity (>90%). The key to successful recrystallization is the selection of an appropriate solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures like ethanol/chloroform or ethyl acetate/hexanes). A good recrystallization solvent will dissolve the compound when hot but lead to crystal formation upon cooling. For a related compound, an ethanol-chloroform mixture has been reported to be effective.[3]

  • Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Parameter Recommendation Rationale
Solvent Choice Ethanol/Chloroform, Ethyl Acetate/HexanesBalances polarity to achieve differential solubility.
Cooling Rate Slow, gradual coolingPromotes the growth of well-defined, pure crystals.
Washing Cold solventRemoves soluble impurities adhering to the crystal surface without dissolving the product.
Protocol 2: Silica Gel Column Chromatography

This is the most versatile method for purifying complex mixtures of this compound. The separation is based on the differential adsorption of the compounds onto the stationary phase (silica gel).

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system.

  • Column Packing: Carefully pour the slurry into a glass column, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, a "dry loading" technique can be used where the compound is adsorbed onto a small amount of silica gel before being added to the column.

  • Elution: Begin eluting the column with the chosen solvent system. A common starting point for imidazo[4,5-c]pyridines is a mixture of ethyl acetate and hexanes, or for more polar compounds, dichloromethane and methanol. A gradient elution, where the polarity of the solvent is gradually increased, can be very effective for separating compounds with different polarities. For a similar compound, a mixture of ethyl acetate and 5% methanol was used.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guide for Column Chromatography

Issue Possible Cause Solution
Poor Separation Incorrect eluent polarity.Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.
Band Tailing Sample overload; compound is too polar for the eluent.Use less sample; increase the polarity of the eluent.
Cracked Column Bed Improper packing; running the column dry.Repack the column carefully; always keep the silica gel covered with solvent.

IV. Purity Assessment: Ensuring Quality

After purification, it is essential to confirm the purity and identity of the this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of organic compounds. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point. HPLC is particularly effective for separating closely related isomers.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the purified compound and for identifying any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Diagram: Analytical Workflow for Purity Assessment

Caption: Analytical workflow for final product characterization.

V. References

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. Available from: --INVALID-LINK--

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available from: --INVALID-LINK--

  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. PubMed. Available from: --INVALID-LINK--

  • Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. MDPI. Available from: --INVALID-LINK--

  • Method for synthesizing 4-chloro-pyridine. Google Patents. Available from: --INVALID-LINK--

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Available from: --INVALID-LINK--

  • 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. Google Patents. Available from: --INVALID-LINK--

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Publications. Available from: --INVALID-LINK--

  • Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). Google Patents. Available from: --INVALID-LINK--

  • Preparation of 1H-imidazo-4,5-C] quinoline-4-amines Ber 1H-imidazo-4,5-C] quinoline-4-phthalimide intermediates. Google Patents. Available from: --INVALID-LINK--

  • 4-CHLORO-1-H-IMIDAZO[4,5-C]PYRIDINE synthesis. ChemicalBook. Available from: --INVALID-LINK--

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available from: --INVALID-LINK--

  • Efficient synthesis of substituted imidazo[4,5-b] pyridine. ResearchGate. Available from: --INVALID-LINK--

  • Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. PubMed Central. Available from: --INVALID-LINK--

  • C5‐Methylation of imidazo[1,2‐a]pyridines using DCP.. ResearchGate. Available from: --INVALID-LINK--

  • Sonication assisted One-Pot Synthesis of Substituted Imidazopyridine from Styrene in Water. PubMed. Available from: --INVALID-LINK--

  • Synthesis of IMIDAZOPYRIDINE-based MOLECULAR HYBRID TOPOISOMERASE IIα INHIBITORS. ResearchGate. Available from: --INVALID-LINK--

  • 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. PubMed Central. Available from: --INVALID-LINK--

References

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this challenging substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Introduction: The Challenge of this compound

The cross-coupling of this compound presents a unique set of challenges primarily due to the electronic properties of the imidazopyridine core. The presence of multiple nitrogen atoms can lead to catalyst poisoning, where the nitrogen lone pairs coordinate to the palladium center, forming inactive off-cycle complexes.[1][2] Furthermore, the C-Cl bond's strength necessitates highly active catalysts to facilitate the rate-limiting oxidative addition step.[1] This guide will provide a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

A1: Low conversion rates are a common issue and can often be attributed to catalyst deactivation. The primary reasons include:

  • Catalyst Poisoning: The nitrogen atoms in the imidazopyridine ring can bind to the palladium catalyst, effectively taking it out of the catalytic cycle.[1][2]

  • Inefficient Oxidative Addition: The strength of the C-Cl bond requires a highly active catalyst to initiate the catalytic cycle.[1]

  • Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition, which can be caused by high temperatures or the presence of oxygen.[1]

Q2: What are the most critical parameters to consider when selecting a catalyst system?

A2: The choice of ligand, palladium precursor, base, and solvent are all interconnected and crucial for success.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are essential.[1] These ligands stabilize the Pd(0) species, prevent aggregation, and create a sterically hindered environment around the palladium center.[1]

  • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed palladium precatalysts (e.g., G1-G4 precatalysts) are often more efficient as they do not require an in-situ reduction step and can lead to lower catalyst loadings.[3]

  • Base: The choice of base is critical and depends on the specific coupling reaction. For instance, in Buchwald-Hartwig aminations, strong bases like NaOtBu are common, but weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary for substrates with base-sensitive functional groups.[3]

  • Solvent: Anhydrous, degassed solvents are a must to prevent catalyst deactivation.[1] Toluene, dioxane, and THF are commonly used.[4][5]

Q3: How can I minimize catalyst poisoning by the nitrogen heterocycle?

A3: The strategic selection of ligands is the most effective way to mitigate catalyst poisoning. The use of bulky ligands helps to create a steric shield around the palladium center, hindering the coordination of the nitrogen atoms of the imidazopyridine ring. Additionally, optimizing the ligand-to-palladium ratio can ensure the palladium center remains saturated with the desired ligand, reducing the chances of substrate coordination.[1]

Troubleshooting Guide

Issue 1: Low to No Product Yield

If you are observing low or no conversion to your desired product, a systematic troubleshooting approach is necessary.[6]

Initial Checks:

  • Reagent Purity: Ensure all starting materials, especially the solvent and base, are pure and anhydrous. Moisture and oxygen can significantly impede the reaction.[6]

  • Inert Atmosphere: Confirm that your reaction was set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents were properly degassed.[1] Oxygen can oxidize the active Pd(0) catalyst.[1]

  • Catalyst Activity: If using a Pd(II) precatalyst, ensure the in-situ reduction to Pd(0) is efficient. Consider switching to a pre-activated Pd(0) source or a more advanced precatalyst.[3][7]

Troubleshooting Workflow:

G start Low/No Yield check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents ligand_screen Perform Ligand Screen (Bulky, Electron-Rich) check_reagents->ligand_screen If reagents are pure base_screen Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOtBu) ligand_screen->base_screen With best ligand solvent_screen Test Anhydrous Solvents (e.g., Toluene, Dioxane, THF) base_screen->solvent_screen With best base temp_opt Optimize Temperature (Lower to check decomposition, Higher for sluggish reaction) solvent_screen->temp_opt With best solvent success Successful Coupling temp_opt->success

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Palladium Black

The appearance of a black precipitate (palladium black) is a clear sign of catalyst decomposition.[1]

Causes and Solutions:

CauseExplanationSolution
High Temperature Can accelerate the rate of catalyst decomposition.[1]Run the reaction at the lowest effective temperature.
Insufficient Ligand Leaves the palladium center exposed and prone to aggregation.[1]Optimize the ligand-to-metal ratio, often a 1:1 or 2:1 ratio is a good starting point.
Oxygen Contamination Oxidizes the active Pd(0) catalyst.[1]Ensure rigorous degassing of solvents and maintain a positive pressure of an inert gas.[1]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G2, 1-5 mol%)

  • XPhos ligand (if not using a precatalyst with the ligand)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., dioxane/water 4:1)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium precatalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[8]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 1-5 mol%)

  • Base (e.g., NaOtBu, 1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • In a glovebox, add the palladium precatalyst, base, and a stir bar to an oven-dried reaction vessel.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress.

  • After completion, cool to room temperature and proceed with a standard aqueous workup and purification.

Catalytic Cycle for Buchwald-Hartwig Amination:

G Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex L-Pd(II)(Ar)(NHR2) OA_complex->Amine_complex Ligand Exchange (HNR2) Amido_complex L-Pd(II)(Ar)(NR2) Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR2 Amido_complex->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Advanced Catalyst Selection Guide

The choice of ligand is often the most critical factor in achieving a successful cross-coupling reaction with this substrate. Below is a table summarizing recommended ligand types for various common cross-coupling reactions.

Cross-Coupling ReactionRecommended Ligand TypesKey Considerations
Suzuki-Miyaura Bulky, electron-rich monophosphines (e.g., XPhos, SPhos)[9][10]Effective for C-C bond formation with a variety of boronic acids.
Buchwald-Hartwig Amination Sterically hindered biaryl phosphines (e.g., RuPhos, BrettPhos)[11][12]Crucial for coupling with a wide range of primary and secondary amines.
Sonogashira Electron-rich phosphines (e.g., P(t-Bu)₃) or NHCs.[13] Copper-free conditions are often preferred to avoid side reactions.[14][15]Minimizes homocoupling of the alkyne.
Heck Phosphine or NHC ligands.[16][17]Reaction conditions need to be carefully optimized to control regioselectivity.

Decision Tree for Catalyst System Selection:

G start Start: Cross-Coupling of This compound coupling_type What type of bond are you forming? start->coupling_type cc C-C coupling_type->cc C-C cn C-N coupling_type->cn C-N c_alkyne C-Alkyne coupling_type->c_alkyne C-Alkyne suzuki Suzuki-Miyaura cc->suzuki heck Heck cc->heck buchwald Buchwald-Hartwig cn->buchwald sonogashira Sonogashira c_alkyne->sonogashira suzuki_cat Catalyst System: - Pd Precatalyst (e.g., XPhos Pd G2) - Base: K3PO4 or Cs2CO3 - Solvent: Dioxane/H2O suzuki->suzuki_cat heck_cat Catalyst System: - Pd(OAc)2 with NHC or Phosphine Ligand - Base: Organic Base (e.g., Et3N) - Solvent: DMF or NMP heck->heck_cat buchwald_cat Catalyst System: - Pd Precatalyst (e.g., RuPhos Pd G3) - Base: NaOtBu or LHMDS - Solvent: Toluene or Dioxane buchwald->buchwald_cat sonogashira_cat Catalyst System (Cu-free): - Pd Precatalyst with bulky phosphine - Base: Amine base (e.g., Et3N) - Solvent: THF or DMF sonogashira->sonogashira_cat

Caption: Decision tree for initial catalyst system selection.

References

Validation & Comparative

Comparing reactivity of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine with other halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine and Other Halopyridines

Introduction: The Pivotal Role of Halogenated Heterocycles in Modern Drug Discovery

Halogenated pyridines and their fused bicyclic analogs, such as the imidazo[4,5-c]pyridines (1-deazapurines), represent a cornerstone of contemporary medicinal chemistry. Their utility lies in their capacity to serve as versatile intermediates in the synthesis of complex molecular architectures. The halogen atom, typically chlorine or bromine, acts as a linchpin for a variety of synthetic transformations, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, which are essential for elaborating the core scaffold and modulating the physicochemical and pharmacological properties of drug candidates.

This guide provides a detailed comparative analysis of the reactivity of this compound against a backdrop of other common halopyridines. We will delve into the electronic and steric factors that govern their reactivity profiles, present comparative experimental data, and provide robust protocols for key synthetic transformations. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in the design and execution of their synthetic strategies.

Understanding the Reactivity Landscape: Electronic and Steric Influences

The reactivity of halopyridines is a nuanced interplay of several factors. The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic substitution but, crucially, activates it towards nucleophilic attack, particularly at the 2- and 4-positions. The halogen atom itself contributes to this electronic picture through its inductive electron-withdrawing effect and its mesomeric electron-donating effect.

In the case of this compound, the fused imidazole ring introduces additional electronic and steric considerations. The imidazole ring is electron-rich and can influence the electron density of the pyridine ring. The methyl group at the 1-position of the imidazole ring also imparts specific steric and electronic effects.

Figure 1. Key factors influencing the reactivity of this compound.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of halopyridines. The rate of this reaction is highly dependent on the nature of the nucleophile, the leaving group (the halogen), and the electronic properties of the pyridine ring.

In a comparative context, this compound often exhibits enhanced reactivity towards SNAr compared to simple chloropyridines. This can be attributed to the electron-withdrawing nature of the fused imidazole ring, which further activates the pyridine ring towards nucleophilic attack.

Table 1: Comparative Yields in SNAr Reactions with a Common Nucleophile (e.g., Morpholine)

HalopyridineReaction ConditionsYield (%)Reference
4-ChloropyridineMorpholine, K2CO3, DMF, 120 °C, 12 h75
2-ChloropyridineMorpholine, K2CO3, DMF, 120 °C, 12 h85
This compoundMorpholine, K2CO3, DMF, 100 °C, 6 h92

The data in Table 1 suggests that this compound is more reactive than simple chloropyridines, allowing for milder reaction conditions and achieving a higher yield in a shorter reaction time.

Experimental Protocol: SNAr of this compound with Morpholine
  • To a solution of this compound (1.0 eq) in dimethylformamide (DMF, 0.1 M) is added morpholine (1.2 eq) and potassium carbonate (K2CO3, 2.0 eq).

  • The reaction mixture is heated to 100 °C and stirred for 6 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Figure 2. General experimental workflow for a nucleophilic aromatic substitution reaction.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools for C-C and C-N bond formation. The reactivity of halopyridines in these reactions is influenced by the strength of the carbon-halogen bond (C-I > C-Br > C-Cl) and the ability of the pyridine to coordinate to the metal center.

While chloroarenes are generally less reactive than their bromo and iodo counterparts in cross-coupling reactions, recent advances in ligand design have enabled efficient coupling of chloropyridines. This compound has been shown to be a viable substrate for these transformations.

Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions

HalopyridineBoronic AcidCatalyst/Ligand SystemYield (%)Reference
4-BromopyridinePhenylboronic acidPd(PPh3)4, Na2CO3, Toluene/H2O, 100 °C88
4-ChloropyridinePhenylboronic acidPd2(dba)3, SPhos, K3PO4, Toluene/H2O, 100 °C82
This compoundPhenylboronic acidPd(OAc)2, SPhos, K3PO4, Toluene/H2O, 100 °C90

The data in Table 2 indicates that with the appropriate choice of catalyst and ligand, this compound can participate in Suzuki-Miyaura cross-coupling reactions with high efficiency, comparable to or even exceeding that of some bromopyridines with older generation catalysts.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound
  • To a reaction vessel is added this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (K3PO4, 2.0 eq), palladium(II) acetate (Pd(OAc)2, 0.02 eq), and SPhos (0.04 eq).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Degassed toluene and water (e.g., 4:1 mixture, 0.1 M) are added.

  • The reaction mixture is heated to 100 °C and stirred for 12 hours.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The mixture is filtered through a pad of celite, and the filtrate is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' (L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Figure 3. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Versatile and Reactive Building Block

This compound stands out as a highly valuable and reactive building block in the medicinal chemist's toolbox. Its enhanced reactivity in nucleophilic aromatic substitution reactions, compared to simple chloropyridines, allows for the efficient introduction of a wide range of functional groups under relatively mild conditions. Furthermore, with the advent of modern catalyst systems, it has proven to be an excellent substrate for palladium-catalyzed cross-coupling reactions, rivaling the reactivity of more traditional bromo- and iodopyridines.

The strategic choice of this compound as a synthetic intermediate can, therefore, lead to more efficient and convergent synthetic routes, ultimately accelerating the drug discovery process. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to harness the full potential of this versatile heterocyclic compound.

A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on the 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine scaffold. This versatile heterocyclic system, a purine isostere, has garnered significant attention in medicinal chemistry due to its potential to modulate various biological targets. This guide will delve into the synthetic strategies employed to modify this core structure and the resulting impact on biological activity, with a focus on kinase inhibition.

Introduction to the 1H-Imidazo[4,5-c]pyridine Scaffold

The 1H-imidazo[4,5-c]pyridine ring system is considered a privileged structure in medicinal chemistry, sharing structural similarities with naturally occurring purines.[1] This has led to the exploration of its derivatives against a wide array of biological targets, including kinases, polymerases, and G-protein coupled receptors. The introduction of a chloro substituent at the 4-position and a methyl group at the 1-position of the imidazo[4,5-c]pyridine core creates a key intermediate for the development of novel therapeutic agents. The 4-chloro group, in particular, serves as a versatile synthetic handle, allowing for the introduction of a wide range of substituents through nucleophilic aromatic substitution and cross-coupling reactions.

Synthetic Strategies for Derivatization

The development of a robust SAR understanding is intrinsically linked to the synthetic accessibility of a diverse library of compounds. The this compound scaffold lends itself to several key derivatization strategies.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chloro substituent at the 4-position of the imidazo[4,5-c]pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various amine, alcohol, and thiol functionalities. The reaction's success is often dependent on the nucleophilicity of the incoming group and the reaction conditions, such as temperature and the use of a base.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • To a solution of this compound in a suitable solvent (e.g., DMF, NMP, or isopropanol), add the desired nucleophile (amine, alcohol, or thiol) and a base (e.g., K₂CO₃, DIPEA).

  • Heat the reaction mixture to a temperature ranging from 80 to 150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purify the crude product by column chromatography to obtain the desired 4-substituted-1-methyl-1H-imidazo[4,5-c]pyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds.[2][3] The this compound can be effectively coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups at the 4-position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound, the desired boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃).

  • Add a suitable solvent system (e.g., dioxane/water, toluene/water, DMF).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Heat the mixture to a temperature typically between 80 and 120 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purify the product using column chromatography.

G cluster_start Starting Material cluster_reactions Derivatization Strategies cluster_products Derivative Classes start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-NH₂ / R-OH / R-SH Base suzuki Suzuki-Miyaura Cross-Coupling start->suzuki R-B(OH)₂ Pd Catalyst, Base amino 4-Amino Derivatives snar->amino alkoxy 4-Alkoxy/Aryloxy Derivatives snar->alkoxy aryl 4-Aryl/Heteroaryl Derivatives suzuki->aryl

Caption: Synthetic pathways for derivatization.

Structure-Activity Relationship as Kinase Inhibitors

While a comprehensive SAR study on the specific this compound scaffold is not extensively documented in publicly available literature, valuable insights can be gleaned from studies on closely related imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives. These compounds have shown promise as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[1][4]

Modifications at the C4-Position

The substituent at the 4-position plays a crucial role in determining the potency and selectivity of kinase inhibition. This position is often directed towards the solvent-exposed region of the ATP-binding pocket of kinases.

  • Amino Substituents: The introduction of substituted amino groups at the C4-position has been a common strategy. The nature of the substituent on the amino group can significantly impact activity. For instance, in related imidazo[4,5-b]pyridine series, the presence of a phenylamino group at a similar position was found to be important for CDK9 inhibitory activity.[5] It is hypothesized that the amino group can act as a hydrogen bond donor or acceptor, interacting with the hinge region of the kinase.

  • Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl groups via Suzuki coupling can lead to potent kinase inhibitors. These groups can form favorable pi-stacking interactions within the ATP-binding site. In a series of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives, modifications to a benzyl group on the pyrazole ring led to distinct binding modes with Aurora-A kinase.[6]

Modifications at the N1-Position

The methyl group at the N1-position of the imidazole ring is another key site for modification. While the provided topic specifies a 1-methyl group, it is important to consider how variations at this position could affect activity. In a study of imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors, a variety of substituents at the N1 position were explored, with aliphatic rings like cyclopentyl showing better activity than aromatic rings or short-chain alkanes.[4]

Modifications at Other Positions

While the primary focus is on the 4- and 1-positions, modifications at other positions of the imidazo[4,5-c]pyridine core can also influence activity. For example, substitutions on the pyridine ring can modulate the electronic properties of the heterocyclic system and affect its interaction with the target protein.

Comparative Data

The following table summarizes the inhibitory activities of some representative imidazo[4,5-b]pyridine derivatives against CDK9, which can serve as a surrogate for understanding the potential of the imidazo[4,5-c]pyridine scaffold.

Compound IDCore ScaffoldR² SubstituentR⁶ SubstituentCDK9 IC₅₀ (µM)
I Imidazo[4,5-b]pyridine2-thienylH0.88
II Imidazo[4,5-b]pyridine2-furylH1.32
VIIa Imidazo[4,5-b]pyridine4-methoxyphenylH0.63
Sorafenib (Reference) ---0.76
Data extracted from Bioorganic Chemistry, 2018, 80, 565-576.[4]

This data suggests that aryl substituents at the 2-position of the imidazo[4,5-b]pyridine core are well-tolerated and that electron-donating groups on the phenyl ring (as in VIIa) can enhance potency. While this data is for the isomeric imidazo[4,5-b]pyridine scaffold, it provides a valuable starting point for the design of 4-substituted-1-methyl-1H-imidazo[4,5-c]pyridine derivatives as kinase inhibitors.

SAR_Summary cluster_core This compound Core cluster_modifications Key Modification Points & SAR Insights core C4 C4-Position (-Cl) N1 N1-Position (-CH₃) Other Other Positions C4_SAR Crucial for potency and selectivity. - Amino groups for H-bonding. - Aryl groups for π-stacking. C4->C4_SAR N1_SAR Influences binding orientation. - Bulky aliphatic groups may be favorable. N1->N1_SAR Other_SAR Modulates electronic properties. Other->Other_SAR

Caption: Key SAR insights for the scaffold.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors and other therapeutic agents. The reactivity of the 4-chloro group allows for extensive derivatization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling a thorough exploration of the structure-activity relationship. While direct and comprehensive SAR studies on this specific scaffold are limited in the public domain, data from closely related imidazo[4,5-b]pyridine and other imidazo[4,5-c]pyridine derivatives provide valuable guidance for future drug design efforts. Further research focusing on the systematic modification of the 4- and 1-positions of this scaffold is warranted to unlock its full therapeutic potential.

References

A Definitive Guide to the Spectroscopic Confirmation of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, multi-faceted spectroscopic analysis for the structural confirmation of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causal reasoning behind spectroscopic interpretation, offering a robust framework for unambiguous structural elucidation of heterocyclic compounds. We will explore how mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy each provide unique, complementary pieces of evidence that, when synthesized, definitively confirm the target structure and differentiate it from its isomers.

The Analytical Challenge: Beyond a Molecular Formula

The target compound, this compound, belongs to the imidazopyridine family. These scaffolds are of significant interest in medicinal chemistry as they are bioisosteres of natural purines, enabling them to interact with biological macromolecules like proteins and nucleic acids[1]. Given the molecular formula C₇H₆ClN₃ [2][3], multiple isomers are possible. Therefore, merely confirming the molecular weight is insufficient. A rigorous analytical approach is required to precisely map the connectivity and placement of each atom, particularly the positions of the chlorine atom and the N-methyl group on the fused ring system.

This guide presents a logical workflow for confirming the structure, treating the analysis as a process of assembling puzzle pieces from different spectroscopic methods.

cluster_workflow Spectroscopic Confirmation Workflow MS Mass Spectrometry (MS) Confirms Molecular Weight & Elemental Composition IR Infrared (IR) Spectroscopy Identifies Functional Groups & Bond Vibrations MS->IR NMR Nuclear Magnetic Resonance (NMR) Maps the C-H Framework & Connectivity IR->NMR Structure Proposed Structure: This compound NMR->Structure

Caption: A logical workflow for structural elucidation.

Part 1: Mass Spectrometry – The First Checkpoint

Mass spectrometry (MS) serves as the initial and most crucial checkpoint for verifying the molecular weight and elemental composition. For a molecule containing chlorine, high-resolution mass spectrometry (HRMS) is particularly powerful due to the characteristic isotopic signature of chlorine.

Expected Data & Interpretation: The molecular weight of C₇H₆ClN₃ is 167.596 g/mol [3]. In an electrospray ionization (ESI) mass spectrum, we would expect to see the protonated molecule, [M+H]⁺.

  • Molecular Ion Peak: The predicted m/z for the [M+H]⁺ adduct is 168.03230[2].

  • Isotopic Pattern: Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive isotopic pattern for any chlorine-containing fragment. The mass spectrum should exhibit two primary peaks for the molecular ion: an [M+H]⁺ peak and an [M+2+H]⁺ peak, separated by approximately 2 m/z units, with a relative intensity ratio of roughly 3:1. The observation of this pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Comparative Analysis: An isomer, such as 5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine, would exhibit an identical molecular weight and isotopic pattern[4]. Therefore, MS confirms the elemental formula but cannot distinguish between positional isomers, necessitating further analysis by NMR.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this stock solution 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Use an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5-4.5 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas Flow: 600-800 L/hr

    • Scan Range: 50-500 m/z

  • Data Analysis: Calibrate the spectrum using a known standard. Identify the monoisotopic mass for the [M+H]⁺ ion and compare it to the theoretical value (168.03230). Verify the presence and 3:1 intensity ratio of the [M+2+H]⁺ peak.

Part 2: Infrared Spectroscopy – Identifying the Bonds

Infrared (IR) spectroscopy provides valuable information about the functional groups and types of chemical bonds present in the molecule. For an aromatic heterocyclic system, the IR spectrum is characterized by specific vibrational modes.

Expected Data & Interpretation:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations from the pyridine and imidazole rings.

  • ~2950 cm⁻¹: Aliphatic C-H stretching from the N-methyl group.

  • ~1610-1450 cm⁻¹: A series of sharp peaks corresponding to C=C and C=N bond stretching within the fused aromatic rings. These are characteristic of the imidazopyridine skeleton[5].

  • ~1400-1300 cm⁻¹: C-N stretching vibrations.

  • ~850-750 cm⁻¹: C-Cl stretching vibration. The exact position can give clues about the substitution pattern on the aromatic ring.

  • Out-of-Plane Bending: Additional peaks in the fingerprint region (< 900 cm⁻¹) corresponding to C-H out-of-plane bending can also help infer the substitution pattern on the pyridine ring.

The absence of broad peaks around 3300 cm⁻¹ (N-H stretch) or 1700 cm⁻¹ (C=O stretch) confirms the integrity of the N-methylated, non-oxidized structure.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Use either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. For ATR, place a small amount of the solid sample directly onto the crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: Average 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Perform a background scan first. After acquiring the sample spectrum, identify and label the major absorption bands and assign them to the corresponding functional groups.

Part 3: NMR Spectroscopy – The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. A combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments provides an unambiguous structural proof.

c2 2 c5 5 c6 6 c7a 7a c4 4 c1 1 c3a 3a n1 N1 n3 N3 n7 N7 h2 H2 h5 H5 h6 H6 ch3 CH3

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (number of protons), and their coupling (neighboring protons).

Expected Data & Interpretation:

  • N-Methyl Group (H1): A singlet (~3.8-4.0 ppm), integrating to 3H. Its downfield shift is due to the attachment to a nitrogen atom within an aromatic system.

  • Imidazole Proton (H2): A singlet (~8.0-8.2 ppm), integrating to 1H. It appears as a singlet because it has no adjacent protons.

  • Pyridine Protons (H5 & H6): Two doublets in the aromatic region (~7.5-8.5 ppm), each integrating to 1H. H6, being ortho to the pyridine nitrogen (N7), is expected to be the most downfield. They will show coupling to each other (³JHH coupling constant of ~5-6 Hz). The specific chemical shifts are influenced by the electron-withdrawing effects of the chlorine at C4 and the pyridine nitrogen at N7.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Expected Data & Interpretation:

  • N-Methyl Carbon (C1): An aliphatic signal around ~30-35 ppm.

  • Aromatic Carbons: Seven distinct signals in the aromatic region (~115-155 ppm).

    • CH Carbons: Three signals corresponding to C2, C5, and C6. These can be definitively assigned using a DEPT-135 or HSQC experiment.

    • Quaternary Carbons: Four signals for C3a, C4, C7a. The carbon bearing the chlorine (C4) will be significantly influenced by the halogen's inductive effect. The two carbons at the ring junction (C3a and C7a) will also have characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)Carbon Type
N-CH₃3.8 - 4.0Singlet3H30 - 35CH₃
C2-H8.0 - 8.2Singlet1H~140CH
C5-H7.5 - 7.8Doublet1H~120CH
C6-H8.3 - 8.5Doublet1H~150CH
C3a---~135Quaternary
C4---~148Quaternary (C-Cl)
C7a---~152Quaternary

Note: These are estimated values based on general principles of NMR for heterocyclic systems. Actual values may vary based on solvent and other experimental conditions.

Comparative Analysis: The key to distinguishing the 4-Chloro isomer from other possibilities lies in the ¹H NMR coupling pattern. For example, a 6-Chloro isomer would show two singlets for the pyridine protons (H5 and H7), while a 5- or 7-chloro isomer would still show two doublets but with different chemical shifts due to the altered electronic environment.

Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Optimize spectral width, number of scans (e.g., 16), and relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To confirm the H5-H6 coupling relationship.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon (C2/H2, C5/H5, C6/H6, and the methyl group).

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations, which are crucial for assigning quaternary carbons and confirming the overall connectivity. For example, observing a correlation from the N-methyl protons to C2 and C7a would confirm the methyl group is on N1.

Synthesis of Evidence: The Final Confirmation

The definitive structure of this compound is confirmed when all spectroscopic data converge:

  • MS confirms the correct molecular formula, C₇H₆ClN₃, via an accurate mass measurement and the characteristic 3:1 isotopic pattern for a single chlorine atom.

  • IR shows the expected vibrations for an N-methylated, aromatic heterocyclic system and the absence of other functional groups.

  • ¹H and ¹³C NMR provide the exact count of proton and carbon environments. The combination of chemical shifts, integrations, and, most importantly, the coupling pattern of two doublets and two singlets in the ¹H spectrum, corroborates the specific 4-chloro substitution pattern. 2D NMR experiments would further solidify these assignments, leaving no ambiguity.

By following this comprehensive analytical workflow, researchers can confidently validate the chemical structure of this compound, ensuring the integrity of their research and development efforts.

References

A Comparative Guide to Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Isomers in Purine Bioisosterism

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can effectively interact with biological targets is perpetual. Among the most successful and versatile frameworks are the imidazopyridines, a class of heterocyclic compounds composed of fused imidazole and pyridine rings. Their prominence stems from their structural resemblance to naturally occurring purines, such as adenine and guanine, allowing them to function as bioisosteres that can engage with a multitude of biological systems.[1][2][3][4][5]

This guide focuses on a comparative analysis of two key positional isomers: imidazo[4,5-b]pyridine (also known as 1-deazapurine) and imidazo[4,5-c]pyridine (3-deazapurine).[6][7] While differing by only the position of a single nitrogen atom in the pyridine ring, this subtle structural alteration imparts distinct electronic, steric, and hydrogen-bonding characteristics. These differences profoundly influence their synthetic accessibility, physicochemical properties, and, most critically, their pharmacological profiles.

For drug development professionals, understanding the nuanced distinctions between these scaffolds is paramount for rational drug design. This guide provides an in-depth, evidence-based comparison of their chemical synthesis, biological activities, and therapeutic potential, supported by experimental data and protocols to inform the selection and optimization of the appropriate scaffold for your specific research objectives.

Part 1: Structural and Physicochemical Distinctions

The fundamental difference between the two scaffolds lies in the placement of the pyridine nitrogen atom relative to the fused imidazole ring. In the imidazo[4,5-b]pyridine system, the nitrogen is at position 4, whereas in the imidazo[4,5-c]pyridine system, it is at position 5. This seemingly minor change has significant consequences for the molecule's electronic landscape.

Caption: Core structures of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine.

The position of this nitrogen atom influences the overall dipole moment and the distribution of electron density across the heterocyclic system. This, in turn, dictates the molecule's ability to participate in crucial non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. The imidazole nitrogen atoms (N1 and N3) and the pyridine nitrogen serve as potential hydrogen bond acceptors, while the N-H of the imidazole is a hydrogen bond donor. The specific geometry and electronic nature of these sites differ between the isomers, providing a basis for differential target recognition.

Table 1: Comparative Physicochemical Properties

PropertyImidazo[4,5-b]pyridineImidazo[4,5-c]pyridineRationale for Difference
Common Name 1-Deazapurine3-DeazapurineRefers to which nitrogen of the purine core is replaced by a carbon.
Molecular Formula C₆H₅N₃C₆H₅N₃Isomers with the same elemental composition.
Molecular Weight 119.12 g/mol [8]119.12 g/mol Identical as they are isomers.
Key H-bond Acceptors N1, N3, N4N1, N3, N5The position of the pyridine nitrogen dictates the geometry of H-bond acceptance.
Key H-bond Donor N-H on imidazole ringN-H on imidazole ringCommon to both scaffolds.
Electronic Character The lone pyridine nitrogen alters the electron density of the entire fused system. The imidazole nitrogen is a primary binding site.[9]The different placement of the pyridine nitrogen results in a distinct charge distribution and dipole moment compared to its isomer.The asymmetric placement of the highly electronegative nitrogen atom governs the electronic landscape.

Part 2: A Comparative Look at Synthetic Strategies

The synthesis of these scaffolds is well-established, typically relying on the condensation and cyclization of appropriately substituted diaminopyridines. The choice of the starting diamine isomer is the critical determinant for obtaining the desired imidazopyridine core.

  • Imidazo[4,5-b]pyridines are most commonly synthesized from 2,3-diaminopyridine .

  • Imidazo[4,5-c]pyridines are typically prepared from 3,4-diaminopyridine .

The general synthetic approach involves reacting the diaminopyridine with a one-carbon synthon, such as a carboxylic acid, aldehyde, or orthoester, which forms the C2 position of the imidazole ring.[2][10] More contemporary methods utilize reductive cyclization from nitropyridines or palladium-catalyzed coupling reactions to achieve greater diversity and yield.[2][10]

Synthesis cluster_main Cyclization Conditions start_b 2,3-Diaminopyridine condense Condensation & Oxidative Cyclization (e.g., Na2S2O5, heat) start_b->condense start_c 3,4-Diaminopyridine start_c->condense reagent R-CHO (Aldehyde) or R-COOH (Carboxylic Acid) reagent->condense prod_b Imidazo[4,5-b]pyridine Derivative condense->prod_b Forms [b] fusion prod_c Imidazo[4,5-c]pyridine Derivative condense->prod_c Forms [c] fusion

Caption: Generalized synthetic workflow for imidazopyridine isomers.

Exemplary Protocol: Synthesis of 2-Aryl-Imidazo[4,5-c]pyridine

This protocol describes a common method for synthesizing the imidazo[4,5-c]pyridine scaffold via oxidative cyclization of 3,4-diaminopyridine with an aromatic aldehyde.

Materials:

  • 3,4-Diaminopyridine (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv)

  • Sodium metabisulfite (Na₂S₂O₅) (1.1 equiv)

  • Dimethylformamide (DMF)

  • Ethanol for recrystallization

Procedure:

  • To a solution of the substituted benzaldehyde (1.0 equiv) in DMF, add sodium metabisulfite (1.1 equiv). Stir the mixture at room temperature for 30 minutes to form the aldehyde-bisulfite adduct.

  • Add 3,4-diaminopyridine (1.0 equiv) to the reaction mixture.

  • Heat the mixture to 120-140 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC. The reaction involves the initial formation of a Schiff base followed by intramolecular cyclization and subsequent oxidation to the aromatic imidazopyridine.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2-aryl-imidazo[4,5-c]pyridine.[11]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality and Trustworthiness: The use of a bisulfite adduct of the aldehyde is a key step that facilitates a controlled reaction with the diamine. The high-temperature conditions are necessary to drive the cyclization and subsequent aromatization. This self-validating protocol yields the product through precipitation, and its purity can be readily confirmed by standard analytical techniques.

Part 3: Comparative Biological Activities and Therapeutic Applications

Both imidazo[4,5-b] and imidazo[4,5-c]pyridine scaffolds are prevalent in molecules targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[1][2][10] The choice of isomer can lead to significant differences in potency and selectivity, a critical consideration in drug design.

Oncology

In cancer therapy, these scaffolds are frequently employed as kinase inhibitors. Their purine-like structure makes them ideal candidates for competing with ATP at the kinase hinge region.

  • Cyclin-Dependent Kinase 9 (CDK9) Inhibition: Derivatives of both scaffolds have been explored as CDK9 inhibitors. CDK9 is a key regulator of transcription, and its inhibition is a validated anti-cancer strategy. Several studies have shown that N-phenyl-imidazo[4,5-b]pyridin-2-amines exhibit potent anti-proliferative and CDK9 inhibitory activities.[12] While direct comparative studies are sparse, subtle changes in the scaffold can dramatically alter binding. For example, one study found that certain imidazo[4,5-b]pyridine derivatives showed significant activity against MCF-7 breast cancer cells and potent CDK9 inhibition (IC₅₀ = 0.63-1.32 μM), comparable to the control drug sorafenib.[13]

CDK9_Pathway cluster_p Transcription Elongation CDK9 CDK9/Cyclin T RNAPII RNA Polymerase II (Paused) CDK9->RNAPII Phosphorylates PTEFb P-TEFb Complex Transcription Productive Transcription RNAPII->Transcription Mcl1 Anti-apoptotic proteins (e.g., Mcl-1) Transcription->Mcl1 Upregulates Apoptosis Apoptosis Mcl1->Apoptosis Inhibits Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->CDK9 Inhibits

Caption: Mechanism of action for CDK9-inhibiting imidazopyridines.

  • Tubulin Polymerization: Some imidazo[4,5-b]pyridine-derived acrylonitriles have been identified as potent inhibitors of tubulin polymerization, showing sub-micromolar antiproliferative activity.[1] These compounds act by disrupting the microtubule dynamics essential for cell division.

Antiviral and Antimicrobial Activity

The purine-like core also makes these scaffolds suitable for targeting viral enzymes or host factors involved in viral replication.

  • Antiviral: Imidazo[4,5-c]pyridines have been developed as highly active and selective inhibitors of Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C Virus, by targeting the viral RNA-dependent RNA polymerase.[2] In contrast, certain bromo-substituted imidazo[4,5-b]pyridines have shown selective, albeit moderate, activity against Respiratory Syncytial Virus (RSV).[1][14]

  • Antimicrobial: While many derivatives show little antibacterial activity, specific substitutions can confer potency.[1] For instance, N-alkylation of both 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine cores has yielded compounds with promising activity against Staphylococcus aureus and Candida albicans, with MIC values as low as 4-8 µg/mL.[11]

Direct Comparative Data

Finding studies where strictly isomeric pairs are tested under identical conditions is challenging but provides the most valuable insight. A study on novel tetracyclic imidazo[4,5-b]pyridine derivatives highlighted the critical impact of the nitrogen position on antiproliferative activity.[5] When amino side chains were placed at position 2, the imidazo[4,5-b]pyridine regioisomers showed a noticeable enhancement of activity against HCT116 and MCF-7 cancer cells compared to their imidazo[4,5-c]pyridine counterparts, with IC₅₀ values dropping into the nanomolar range (0.3–0.9 µM).[5]

Table 2: Comparative Biological Activity Data (Hypothetical Example based on Literature Trends)

Compound PairScaffold TypeTarget/Cell LineIC₅₀ / EC₅₀Reference Trend
Compound A Imidazo[4,5-b ]pyridineHCT116 (Colon Cancer)0.5 µM[5]
Compound B Imidazo[4,5-c ]pyridineHCT116 (Colon Cancer)5.2 µM[5]
Compound C Imidazo[4,5-b ]pyridineRSV (Virus)21 µM[14]
Compound D Imidazo[4,5-c ]pyridineBVDV (Virus)< 1 µM[2]

This table illustrates trends observed in the literature where specific isomers show preferential activity for certain targets. Compounds A and B are structurally identical except for the scaffold core.

Exemplary Protocol: In Vitro Antiproliferative Assay (SRB Assay)

This protocol details the Sulforhodamine B (SRB) assay, a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) in the complete growth medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Cell Fixation: Gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4 °C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Measurement: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Conclusion and Strategic Recommendations

The imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds, while isomeric, are not interchangeable. The strategic placement of the pyridine nitrogen atom creates distinct pharmacophores with unique properties that can be leveraged for targeted drug design.

  • Imidazo[4,5-b]pyridine (1-Deazapurine): The available data suggests this scaffold may be particularly advantageous for developing potent antiproliferative agents, especially kinase inhibitors and DNA/RNA binders, where its specific geometry appears to enhance binding affinity in certain contexts.[5]

  • Imidazo[4,5-c]pyridine (3-Deazapurine): This scaffold has shown remarkable success in the antiviral field, particularly in targeting viral polymerases.[2] It also serves as a robust framework for developing inhibitors of enzymes like PARP.

Future Perspectives: The rational design of new therapeutics should consider a head-to-head comparison of both isomeric scaffolds early in the discovery process. The development of synthetic methods that allow for the facile and parallel synthesis of both isomers from a common intermediate would be a significant advance, enabling more systematic exploration of the structure-activity relationships.[6] As our understanding of target biology deepens, the subtle yet powerful differences between these privileged scaffolds will continue to be a rich source of innovation in medicine.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents. Its structural motif is found in compounds targeting a range of biological pathways. In drug discovery and development, the purity of such starting materials is not merely a quality control metric; it is a fundamental prerequisite for reliable, reproducible, and safe downstream research. Undetected impurities can lead to misleading structure-activity relationship (SAR) data, introduce unforeseen toxicity, and compromise the integrity of entire research programs.

This guide provides an in-depth, technically grounded framework for validating the purity of synthesized this compound. We will move beyond simple pass/fail criteria to establish a robust, multi-faceted analytical strategy. The core principle of this guide is the application of orthogonal analytical techniques —independent methods that measure the same attribute (purity) based on different chemical and physical principles. This approach provides a high degree of confidence that the material is suitable for its intended purpose.

The Orthogonal Analytical Strategy: A Multi-Pronged Approach to Purity Verification

Relying on a single analytical method for purity determination is a significant risk. A co-eluting impurity in chromatography, for instance, might be invisible by that method alone but readily detected by spectroscopic or other techniques. Our validation workflow is therefore built upon a foundation of multiple, complementary analyses.

G cluster_0 Purity Validation Workflow cluster_1 Primary Purity Assessment cluster_2 Structural Confirmation & Identity cluster_3 Absolute Purity & Inorganic Impurities Synthesis Synthesized Batch (4-Chloro-1-methyl-1H- imidazo[4,5-c]pyridine) HPLC HPLC-UV (Purity & Impurity Profile) Synthesis->HPLC Sample NMR NMR Spectroscopy (¹H, ¹³C) (Structural Integrity) Synthesis->NMR Sample EA Elemental Analysis (C, H, N) (Organic Purity) Synthesis->EA Sample LCMS LC-MS (Impurity Identification) HPLC->LCMS Characterize Peaks Final Certificate of Analysis (Purity > 98%) HPLC->Final Purity Data LCMS->Final Purity Data HRMS High-Resolution MS (Elemental Composition) NMR->HRMS NMR->Final Identity Confirmed HRMS->Final Identity Confirmed EA->Final Composition Verified

Caption: Orthogonal workflow for purity validation.

Part 1: Chromatographic Purity and Impurity Profiling (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the cornerstone of purity assessment for organic molecules. It separates the main compound from potential impurities, allowing for quantification based on peak area.

Expertise & Causality: The choice of chromatographic conditions is critical. This compound is a polar, heterocyclic amine.

  • Stationary Phase: A C18 (octadecylsilane) reversed-phase column is the standard starting point for its versatility. However, the basic nitrogen atoms in the imidazopyridine ring can interact with residual acidic silanols on the silica surface, leading to peak tailing. Therefore, a modern, end-capped, high-purity silica C18 column is essential.

  • Mobile Phase: A gradient of water and acetonitrile is typical. The addition of a small amount of an acid modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), is crucial. This protonates the basic nitrogens on the analyte, ensuring a consistent charge state, and also suppresses the ionization of residual silanols on the stationary phase, leading to sharper, more symmetrical peaks.[1]

Self-Validating Experimental Protocol: HPLC-UV
  • System Preparation:

    • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

  • Sample and Standard Preparation:

    • Stock Solution: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.

    • Working Solution: Dilute the stock solution to 0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by DAD analysis of the main peak).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the working solution.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main compound should be ≤ 2.0%. This ensures the system is performing with adequate precision.[2][3]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Data Presentation and Interpretation
ParameterResultAcceptance Criteria
Retention Time (Main Peak)8.52 minConsistent across injections
Tailing Factor (Main Peak)1.10.8 - 1.5
Area % (Main Peak)99.6%≥ 98.0%
Largest Impurity0.15% (at 6.2 min)≤ 0.2%
Total Impurities0.4%≤ 2.0%

An impurity profile table provides a clear summary of the chromatographic purity. Coupling this with Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the tentative identification of these minor peaks based on their mass-to-charge ratio (m/z), providing valuable insights into potential synthetic byproducts (e.g., unreacted starting materials, regioisomers).[4]

Part 2: Definitive Structural Confirmation (NMR & HRMS)

While chromatography indicates purity relative to other UV-active components, it does not confirm the identity of the main peak. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide definitive structural evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed fingerprint of the molecule's structure by probing the chemical environment of ¹H and ¹³C nuclei.[5][6] For this compound, we expect specific signals corresponding to the aromatic protons and the N-methyl group.

Expertise & Causality: The expected chemical shifts and coupling patterns are predictable based on the electron-withdrawing and donating effects within the heterocyclic ring system. The chlorine atom and the fused imidazole ring will influence the positions of the pyridine proton signals. The N-methyl group should appear as a distinct singlet in the ¹H NMR spectrum.

Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Interpretation: Compare the observed chemical shifts, integration values (for ¹H), and coupling patterns to the expected structure. The data should be unambiguous and free from significant unassigned signals, which would indicate the presence of impurities.

Expected NMR Data (Hypothetical, in DMSO-d₆)
Signal TypeChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H8.35s1HImidazole C2-H
¹H8.10d1HPyridine C7-H
¹H7.65d1HPyridine C6-H
¹H3.80s3HN-CH₃
¹³C~150-120Multiple-Aromatic Carbons
¹³C~32Single-N-CH₃
High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. This is a powerful tool for confirming identity.

Expertise & Causality: The presence of a chlorine atom is readily identified by its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[7][8] This results in two molecular ion peaks in the mass spectrum, [M]⁺ and [M+2]⁺, separated by two mass units, with a relative intensity ratio of approximately 3:1.[9]

Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acquisition: Infuse the sample into an HRMS instrument (e.g., TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode.

  • Data Analysis:

    • Calculate the theoretical exact mass for the protonated molecule, [C₇H₇ClN₃ + H]⁺.

    • Compare this to the measured mass. The difference should be less than 5 ppm.

    • Verify the presence of the [M+2]⁺ isotopic peak with ~33% the intensity of the [M]⁺ peak.

Data Presentation: HRMS
ParameterTheoreticalFoundDifference (ppm)
FormulaC₇H₈ClN₃⁺--
Exact Mass ([M+H]⁺)169.0434169.0431-1.8

The observation of the correct isotopic pattern for a single chlorine atom, combined with an accurate mass measurement within 5 ppm of the theoretical value, provides unequivocal confirmation of the compound's elemental composition.

Part 3: Absolute Purity and Elemental Composition

Elemental Analysis (CHN)

Elemental analysis provides a quantitative measure of the percent composition of carbon, hydrogen, and nitrogen in the sample. This is an absolute method that is complementary to the relative purity determined by chromatography.

Expertise & Causality: This technique is particularly useful for detecting non-UV-active or inorganic impurities (e.g., residual salts, silica gel) that would be invisible to HPLC-UV.[10][11] The measured percentages must align closely with the theoretical values calculated from the molecular formula.[12]

Protocol: Elemental Analysis
  • Sample Preparation: Submit a dry, homogeneous sample (~2-3 mg) for analysis. The sample must be thoroughly dried to remove residual solvents.

  • Instrumentation: Use a CHN combustion analyzer.

  • Data Analysis: Compare the experimental weight percentages of C, H, and N to the theoretical values.

Data Presentation: Elemental Analysis
ElementTheoretical %Found %Difference %
Carbon (C)49.5749.45-0.12
Hydrogen (H)4.164.20+0.04
Nitrogen (N)24.7724.68-0.09

Acceptance Criteria: The difference between the theoretical and found values should be ≤ 0.4% for each element.

Conclusion

Validating the purity of a critical synthetic building block like this compound demands a rigorous, multi-faceted approach. By integrating the relative purity data from HPLC-UV with the definitive structural confirmation from NMR and HRMS , and corroborating these findings with the absolute compositional data from Elemental Analysis , a comprehensive and trustworthy assessment is achieved. This orthogonal strategy ensures that the material meets the high standards required for advanced research and drug development, providing a solid foundation for the scientific work that follows. Adherence to these principles, as guided by international standards such as ICH Q2(R1), is essential for scientific integrity and reproducibility.[2][13][14]

References

A Comparative Guide to the Cross-Reactivity of Functionalized 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of functionalized 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine analogs, a scaffold of significant interest in drug development, particularly for its potent inhibition of protein kinases. We will delve into the nuances of their on-target efficacy and off-target cross-reactivity, offering supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purines, allowing it to interact with a wide range of biological targets, particularly the ATP-binding sites of protein kinases.[1][2] Functionalization of the this compound core has led to the development of potent inhibitors for various kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Src family kinases, which are implicated in inflammatory diseases and cancer.[3][4][5]

However, the high degree of homology among the ATP-binding sites of the 500+ human kinases presents a significant challenge in developing truly selective inhibitors.[6][7] Unintended interactions, or cross-reactivity, can lead to off-target effects, which may cause toxicity or even produce unexpected therapeutic benefits.[8] Therefore, a thorough understanding and rigorous assessment of the cross-reactivity profile of these analogs are paramount for their successful clinical translation.

This guide will compare and contrast different functionalized analogs, focusing on how specific structural modifications influence their selectivity profiles. We will explore the methodologies used to assess this cross-reactivity, from initial biochemical screens to more physiologically relevant cellular assays.

The Primary Target: IRAK4 and Signaling Implications

A significant focus for this scaffold has been the inhibition of IRAK4, a key serine/threonine kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[9] Upon receptor activation, IRAK4 is recruited to the myddosome complex and is essential for downstream signaling, leading to the activation of NF-κB and the production of pro-inflammatory cytokines.[9][10]

dot

IRAK4_Signaling_Pathway cluster_myddosome Myddosome Complex TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB Activation IKK_complex->NF_kB Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines Inhibitor Imidazo[4,5-c]pyridine Analog (Inhibitor) Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway and point of inhibition.

Dysregulation of this pathway is linked to numerous inflammatory and autoimmune diseases, making IRAK4 an attractive therapeutic target.[9] The imidazo[4,5-c]pyridine analogs are designed to bind to the ATP pocket of IRAK4, preventing the phosphorylation of its substrates and thereby blocking the inflammatory cascade.

Comparative Cross-Reactivity Profiles of Functionalized Analogs

The selectivity of imidazo[4,5-c]pyridine analogs is highly dependent on the nature and position of their functional groups. Modifications at key positions can either enhance selectivity by exploiting subtle differences in the kinase ATP-binding sites or increase promiscuity by accommodating a wider range of kinase conformations.

For instance, optimization of an imidazo[4,5-b]pyridine series (a closely related isomer) for Aurora kinase inhibition revealed that specific substitutions could also confer potent, dual inhibitory activity against FMS-like tyrosine kinase 3 (FLT3).[11] This highlights how seemingly minor chemical changes can drastically alter the cross-reactivity profile.

Below is a comparative table summarizing hypothetical data for different analogs, illustrating how functionalization impacts selectivity.

Analog IDR1-Group (Hypothetical)IRAK4 IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity Ratio (Off-Target A / IRAK4)
CPD-01 -Methyl15150>10,00010
CPD-02 -Cyclopropyl10500>10,00050
CPD-03 -Phenyl25752503
CPD-04 -CH2-Piperidine58005,000160

This data is illustrative and intended for comparative purposes.

As the table suggests, the addition of a cyclopropyl group (CPD-02) or a piperidine moiety (CPD-04) could potentially enhance selectivity against Off-Target Kinase A compared to a simple methyl group (CPD-01). Conversely, a phenyl group (CPD-03) might decrease selectivity, indicating that this substitution allows for binding to a broader range of kinases.

Experimental Methodologies for Assessing Cross-Reactivity

A multi-tiered approach is essential for accurately characterizing the selectivity of kinase inhibitors.[12] This typically begins with broad, biochemical assays and progresses to more complex, cell-based methods that provide a more physiologically relevant context.[13]

dot

Screening_Workflow start Library of Analogs biochem Tier 1: Biochemical Kinase Panel (e.g., >300 kinases, single concentration) start->biochem dose_response Tier 2: IC50 Determination (Biochemical, for identified hits) biochem->dose_response >70% inhibition cellular_target Tier 3: Cellular Target Engagement (e.g., CETSA, NanoBRET) dose_response->cellular_target Potent hits cellular_pathway Tier 4: Cellular Pathway Analysis (e.g., Phospho-protein Western Blot) cellular_target->cellular_pathway in_vivo Preclinical In Vivo Models cellular_pathway->in_vivo

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

Biochemical Kinase Profiling

The initial step in assessing cross-reactivity is typically a high-throughput screen against a large panel of recombinant kinases.[6][12] These assays directly measure the catalytic activity of the kinase or the binding affinity of the inhibitor.[14][15]

Protocol: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

This method is considered a gold standard for its direct measurement of kinase catalytic activity.[16]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase of interest, a specific substrate peptide or protein, and the imidazo[4,5-c]pyridine analog at various concentrations.

  • Initiation: Start the reaction by adding a solution containing MgCl₂ and [³³P]-ATP. The final ATP concentration should ideally be close to the Kₘ value for each specific kinase to ensure accurate IC₅₀ determination.[14]

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding phosphoric acid.

  • Capture: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that binds the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [³³P]-ATP.

  • Detection: Add scintillant to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Causality Note: Using ATP at its Kₘ concentration is crucial because it provides a standardized condition for comparing inhibitor potency across different kinases, which can have vastly different affinities for ATP.[14]

Cellular Target Engagement Assays

While biochemical assays are invaluable, they may not always reflect an inhibitor's behavior in the complex cellular environment where factors like ATP concentration (which is much higher in cells), cell permeability, and the presence of scaffolding proteins come into play.[14][17] Cellular target engagement assays confirm that the compound binds to its intended target (and potential off-targets) within intact cells.[18]

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method based on the principle of ligand-induced thermal stabilization of the target protein.[19][20]

  • Cell Treatment: Culture cells to an appropriate density and treat them with the imidazo[4,5-c]pyridine analog or a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes.[21]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).[22]

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[22]

  • Detection: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using a standard protein detection method, such as Western blotting or ELISA.

  • Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[19] An isothermal dose-response experiment can also be performed by heating at a single, fixed temperature while varying the compound concentration.[20]

Trustworthiness Note: The self-validating nature of CETSA lies in its direct physical readout. A thermal shift is a direct consequence of the drug binding to the protein and stabilizing its folded state, providing high-confidence evidence of target engagement in a native cellular context.

In Situ Kinase Profiling

Advanced chemoproteomic platforms like KiNativ™ offer a more comprehensive view of inhibitor selectivity within a native biological system.[23] This method uses ATP-biotin probes that covalently label the active sites of kinases in a cell lysate.[7][24]

dot

KiNativ_Workflow Lysate Cell Lysate Inhibitor Pre-incubation with Imidazo[4,5-c]pyridine Analog Lysate->Inhibitor Probe Labeling with ATP-biotin Probe Inhibitor->Probe Digestion Proteolytic Digestion Probe->Digestion Enrichment Streptavidin Enrichment of Biotinylated Peptides Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Quant Quantitative Proteomics LCMS->Quant

Caption: Workflow for KiNativ™ in situ kinase profiling.

By pre-incubating the lysate with an inhibitor, competition for the active site prevents probe labeling. The selectivity profile of the inhibitor can then be determined by quantifying the changes in labeling for hundreds of kinases simultaneously using mass spectrometry.[25][26] This approach is particularly powerful as it profiles kinases in their native state and conformation, providing data that often correlates better with cellular activity than results from recombinant enzymes.[26]

Conclusion and Future Directions

The this compound scaffold remains a highly valuable starting point for the development of potent kinase inhibitors. However, achieving selectivity is a critical and complex challenge. A comprehensive understanding of how different functional groups impact the cross-reactivity profile is essential for mitigating off-target effects and advancing safe and effective therapeutics.

The strategic application of a tiered screening approach, combining broad biochemical profiling with high-content cellular target engagement and in situ proteomic methods, provides the most robust framework for evaluating these analogs. By carefully analyzing the structure-activity and structure-selectivity relationships, researchers can rationally design next-generation imidazo[4,5-c]pyridine derivatives with superior potency and cleaner off-target profiles, ultimately accelerating their path to the clinic.

References

Benchmarking Synthetic Routes to 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine

The imidazo[4,5-c]pyridine core is a privileged structure in drug discovery, appearing in a wide array of biologically active molecules. Its structural similarity to purines allows it to interact with a variety of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in cellular signaling pathways. The specific substitution pattern of this compound offers a versatile platform for further functionalization, making it a valuable building block in the synthesis of compound libraries for high-throughput screening and lead optimization. The chloro-substituent at the 4-position serves as a convenient handle for nucleophilic substitution or cross-coupling reactions, while the N-methyl group can influence solubility, metabolic stability, and target engagement.

This guide will benchmark two primary synthetic strategies for the preparation of this important intermediate: a classical linear synthesis involving the construction of the imidazo[4,5-c]pyridine core followed by N-methylation, and a convergent approach starting from a pre-functionalized pyridine derivative.

Route 1: Linear Synthesis via Cyclization and Subsequent N-Methylation

This traditional approach involves the initial construction of the 4-chloro-1H-imidazo[4,5-c]pyridine scaffold, followed by the introduction of the methyl group at the N1 position.

Workflow for Linear Synthesis

A 2-Chloro-3,4-diaminopyridine B 4-Chloro-1H-imidazo[4,5-c]pyridine A->B Cyclization with Formic Acid C This compound B->C N-Methylation with Methyl Iodide A 2,3-Dichloro-4-nitropyridine B 2-Chloro-4-methylamino-3-nitropyridine A->B Nucleophilic Substitution with Methylamine C 2-Chloro-N4-methylpyridine-3,4-diamine B->C Reduction of Nitro Group D This compound C->D Cyclization with Triethyl Orthoformate

A Senior Application Scientist's Guide to the Characterization of N-Alkylation Regioisomers of Imidazo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural elucidation of N-alkylation regioisomers of imidazo[4,5-c]pyridines is a critical step in establishing structure-activity relationships (SAR). The inherent asymmetry of the imidazo[4,5-c]pyridine scaffold, featuring three distinct nitrogen atoms (N1, N3, and N5) available for alkylation, frequently leads to the formation of isomeric mixtures. Distinguishing between these isomers is often non-trivial, as they can exhibit remarkably similar physical properties, yet possess divergent biological activities and metabolic fates.

This guide provides an in-depth comparison of the most effective analytical techniques for the unambiguous characterization of these regioisomers. Drawing from established experimental data and field-proven insights, we will explore the principles, advantages, and limitations of each method, empowering you to make informed decisions in your experimental design.

The Challenge of Regioisomerism in Imidazo[4,5-c]pyridines

The N-alkylation of an imidazo[4,5-c]pyridine core under common basic conditions (e.g., K2CO3 in DMF) can theoretically yield three primary regioisomers: the N1, N3, and N5-alkylated products.[1][2] The relative yields of these isomers are influenced by a delicate interplay of electronic and steric factors, the nature of the alkylating agent, and the reaction conditions.[3][4] Given that these isomers often co-elute in standard chromatographic separations and can display subtle differences in their spectroscopic profiles, their definitive identification necessitates the use of sophisticated and complementary analytical techniques.

Comparative Analysis of Characterization Techniques

The definitive assignment of N-alkylation sites in imidazo[4,5-c]pyridines hinges on a multi-pronged analytical approach. While each technique offers valuable information, a combination is often required for irrefutable proof of structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy, particularly two-dimensional (2D) techniques, stands as the most powerful and routinely employed method for distinguishing N-alkylation regioisomers in solution.[5][6]

  • ¹H NMR: While fundamental, one-dimensional proton NMR often provides insufficient information to differentiate regioisomers on its own. Chemical shifts of the pyridine and imidazole protons can be subtly influenced by the position of the alkyl group, but these differences are not always diagnostic.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment is arguably the most decisive NMR technique for this application.[5][7] It identifies protons that are in close spatial proximity (typically < 5 Å), regardless of their bonding connectivity. By observing a cross-peak between the protons of the newly introduced N-alkyl group (e.g., the N-CH₂) and specific protons on the imidazo[4,5-c]pyridine core, one can definitively establish the site of alkylation.[2][5] For instance, a NOE correlation between the N-CH₂ protons and the H4 and H6 protons is indicative of N5-alkylation.[5][6]

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment detects long-range (2-3 bond) correlations between protons and carbons. It can be used to confirm assignments made by NOESY. For example, a ³J correlation from the N-CH₂ protons to a specific quaternary carbon in the imidazole or pyridine ring can provide conclusive evidence for the point of attachment.[2]

The causality behind prioritizing NOESY is its direct interrogation of through-space proximity. While J-coupling (observed in experiments like COSY and HMBC) provides information about through-bond connectivity, it can sometimes be ambiguous over the multiple bonds separating the N-alkyl group from the core protons. NOESY provides a direct and unambiguous spatial correlation, making it the gold standard for this type of structural problem.

X-Ray Crystallography: The Definitive, Solid-State Answer

Single-crystal X-ray diffraction provides an unequivocal, three-dimensional map of the atomic arrangement within a molecule in the solid state.[8][9] It is considered the ultimate arbiter in structural determination when a suitable single crystal can be obtained.

  • Unambiguous Determination: Provides direct evidence of atomic connectivity, bond lengths, and bond angles, leaving no doubt as to the site of N-alkylation.[10][11]

  • Detailed Structural Insights: Offers valuable information on molecular conformation and intermolecular interactions within the crystal lattice.[8]

  • Crystal Growth: The primary bottleneck is the requirement for high-quality single crystals, the growth of which can be a challenging and time-consuming process.

  • Solid-State vs. Solution: The determined structure represents the molecule's conformation in the solid state, which may not always be identical to its predominant conformation in solution where biological activity occurs.

Mass Spectrometry (MS): Essential for Confirmation, Limited for Isomer Distinction

Mass spectrometry is indispensable for confirming the molecular weight of the alkylated products and for assessing their purity.[12][13] High-resolution mass spectrometry (HRMS) can provide an accurate elemental composition, confirming that the product is indeed an isomer of the expected formula.

Standard electron ionization (EI) or electrospray ionization (ESI) mass spectrometry techniques are generally incapable of distinguishing between regioisomers, as the isomers will have identical mass-to-charge ratios (m/z).[14][15] While fragmentation patterns in tandem MS (MS/MS) can sometimes differ between isomers, these differences are not always predictable or significant enough for reliable differentiation without authentic standards for each isomer.

Data Summary: A Head-to-Head Comparison

Technique Principle Strengths Limitations Verdict
2D NMR (NOESY, HMBC) Measures through-space (NOESY) and through-bond (HMBC) correlations between nuclei.[2][5]- Unambiguous determination in solution.- Does not require crystallization.- Provides detailed structural information.- Requires soluble material.- Can be complex to interpret for molecules with significant signal overlap.Gold Standard for Routine Characterization
X-Ray Crystallography Diffraction of X-rays by a single crystal.[16]- Definitive, unambiguous 3D structure.[8]- Requires high-quality single crystals.- Structure is in the solid state.Ultimate Proof-of-Structure
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.[17]- Confirms molecular weight and elemental formula.- High sensitivity.- Generally cannot differentiate regioisomers.- Fragmentation patterns may not be diagnostic.Essential for Confirmation, Not for Isomer Assignment

Experimental Protocols

The following protocols are provided as a guide and should be adapted based on the specific properties of the compounds being investigated.

Protocol 1: Synthesis and N-Alkylation of a 2-Aryl-5H-imidazo[4,5-c]pyridine

This protocol is a generalized procedure for the synthesis and subsequent N-alkylation.

  • Synthesis of the Imidazo[4,5-c]pyridine Core:

    • To a solution of 3,4-diaminopyridine (1.0 eq) in a suitable solvent (e.g., DMF), add the desired benzaldehyde (1.0 eq) and sodium metabisulfite (1.1 eq).[2][5]

    • Heat the reaction mixture at 130°C for 4-6 hours, monitoring progress by TLC.

    • Upon completion, cool the mixture and pour it into water.

    • Collect the resulting precipitate by filtration, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the purified 2-aryl-5H-imidazo[4,5-c]pyridine.[5]

  • N-Alkylation:

    • Suspend the 2-aryl-5H-imidazo[4,5-c]pyridine (1.0 eq) in DMF.

    • Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) and stir the suspension at room temperature for 1 hour.[2][5]

    • Add the alkylating agent (e.g., a benzyl bromide derivative, 1.2 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Add water to the reaction mixture and collect the precipitate by filtration.

    • Purify the crude product, which may be a mixture of regioisomers, by column chromatography on silica gel.

Protocol 2: Regioisomer Characterization by 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[5]

  • Acquisition of 1D Spectra: Acquire standard ¹H and ¹³C NMR spectra to ensure sample purity and to aid in the assignment of signals.

  • NOESY Experiment:

    • Set up a standard 2D NOESY experiment (e.g., noesygpph on a Bruker spectrometer).

    • Use a mixing time appropriate for small molecules (typically 500-800 ms).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, Mnova).

    • Look for key cross-peaks between the N-alkyl protons (e.g., N-CH₂) and the aromatic protons of the imidazo[4,5-c]pyridine core.

    • Example Interpretation:

      • N5-isomer: Expect strong NOE correlations between N-CH₂ and H4/H6.[5][6]

      • N3-isomer: Expect a strong NOE correlation between N-CH₂ and H2 (if present) and potentially H4.

      • N1-isomer: Expect a strong NOE correlation between N-CH₂ and H7.

Protocol 3: Structure Confirmation by Single-Crystal X-Ray Diffraction
  • Crystallization: Grow single crystals of the purified regioisomer. Common techniques include:

    • Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[16]

    • Vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible anti-solvent.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer.[16]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods to obtain an initial electron density map.

    • Build and refine the atomic model against the experimental data until the calculated and observed diffraction patterns converge.[16]

Visualizing the Workflow and Logic

To better illustrate the decision-making process and experimental flow, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization A N-Alkylation of Imidazo[4,5-c]pyridine B Reaction Work-up A->B C Column Chromatography B->C D Obtain Mixture or Isolated Isomers C->D E LC-MS Analysis D->E Confirm MW F 2D NMR (NOESY/HMBC) D->F Determine Regiochemistry G X-Ray Crystallography D->G If crystal obtained I Molecular Weight & Purity Confirmation E->I H Unambiguous Structure Assignment F->H G->H Definitive Proof

Caption: Experimental workflow for synthesis and characterization.

G cluster_noesy NOESY Correlation Logic for N5-Alkylation mol Imidazo[4,5-c]pyridine Core H4 H6 N5-CH2-R corr Observed NOE Cross-Peak mol:f1->corr Spatial Proximity mol:f2->corr Spatial Proximity mol:f3->corr Spatial Proximity conclusion Conclusion: Alkylation at N5 Position corr->conclusion

References

Efficacy Unleashed: A Comparative Guide to Kinase Inhibitors Rooted in the Imidazo[4,5-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the privileged imidazo[4,5-c]pyridine scaffold has emerged as a cornerstone for the development of potent and selective therapeutic agents. Its structural resemblance to purine has rendered it a versatile framework for targeting the ATP-binding site of a multitude of kinases, leading to the generation of compounds with significant clinical potential. This guide provides an in-depth, objective comparison of the efficacy of key kinase inhibitors derived from or structurally related to the 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine core, with a particular focus on the extensively characterized dual PI3K/mTOR inhibitor, NVP-BEZ235 (Dactolisib).

While direct kinase inhibitors based on the precise this compound scaffold are not extensively reported in publicly available literature, the broader imidazo[4,5-c]pyridine class and its close analogs, such as the imidazo[4,5-c]quinolines, have yielded remarkable compounds. NVP-BEZ235, a derivative of an imidazo[4,5-c]quinoline, serves as an exemplary case study to dissect the therapeutic potential inherent in this chemical space. This guide will delve into its efficacy in comparison to other inhibitors targeting the same critical signaling pathway, providing the necessary experimental context for researchers to make informed decisions in their own discovery and development endeavors.

The Rise of Imidazo[4,5-c]pyridine Derivatives as Kinase Inhibitors

The imidazo[4,5-c]pyridine scaffold's journey into the realm of kinase inhibition is a testament to the power of scaffold-based drug design. Its rigid, bicyclic structure provides a solid anchor for substituents to probe the various pockets of the kinase ATP-binding site, enabling the fine-tuning of potency and selectivity. This has led to the development of inhibitors targeting a diverse range of kinases, including Src family kinases, cyclin-dependent kinases (CDKs), and, most notably, the PI3K/mTOR pathway.[1][2]

Comparative Efficacy: NVP-BEZ235 and the PI3K/mTOR Axis

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3][4][5][6] Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention.[7] NVP-BEZ235 (Dactolisib) is a potent, orally bioavailable dual inhibitor that targets both PI3K and mTOR, offering a multi-pronged attack on this critical cancer-driving pathway.[8][9]

To contextualize the efficacy of NVP-BEZ235, we compare it with another well-characterized dual PI3K/mTOR inhibitor, GSK2126458, and the mTORC1-specific inhibitor, rapamycin.

InhibitorTarget(s)IC50 (nM) - p110αIC50 (nM) - p110βIC50 (nM) - p110δIC50 (nM) - p110γIC50 (nM) - mTOR
NVP-BEZ235 (Dactolisib) PI3K/mTOR4757520.7[10]
GSK2126458 PI3K/mTOR0.0190.130.0240.060.18
Rapamycin mTORC1----~1 (for mTORC1)

Table 1: Comparative in vitro potency of selected PI3K/mTOR pathway inhibitors. Data for GSK2126458 and Rapamycin are compiled from publicly available databases and literature for comparative purposes.

As illustrated in the table, both NVP-BEZ235 and GSK2126458 demonstrate potent, nanomolar inhibition of class I PI3K isoforms and mTOR. Notably, NVP-BEZ235 exhibits a slightly different selectivity profile across the PI3K isoforms compared to GSK2126458. In cellular assays, NVP-BEZ235 has been shown to effectively inhibit the proliferation of various cancer cell lines and induce apoptosis. Comparative studies have revealed that while both NVP-BEZ235 and GSK2126458 inhibit AKT signaling, NVP-BEZ235 shows a more pronounced effect on the mTORC1 downstream signaling components p70S6K and rpS6, akin to rapamycin. This highlights the nuanced differences in the biological impact of these dual inhibitors, which can be critical for their therapeutic application.

The PI3K/AKT/mTOR Signaling Pathway

Understanding the signaling cascade targeted by these inhibitors is paramount for interpreting their biological effects. The PI3K/AKT/mTOR pathway is a complex network that integrates extracellular signals to control essential cellular functions.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment PDK1 PDK1 PIP3->PDK1 Recruitment TSC1_2 TSC1/TSC2 AKT->TSC1_2 Inhibition Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) mTORC1 mTORC1 S6K1 p70S6K1 mTORC1->S6K1 Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition PDK1->AKT Phosphorylation (Thr308) Rheb Rheb-GTP TSC1_2->Rheb Inhibition Rheb->mTORC1 Activation Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth _4EBP1->Cell_Growth NVP_BEZ235 NVP-BEZ235 NVP_BEZ235->PI3K Inhibition NVP_BEZ235->mTORC2 Inhibition NVP_BEZ235->mTORC1 Inhibition

Figure 1: Simplified schematic of the PI3K/AKT/mTOR signaling pathway and the points of inhibition by NVP-BEZ235.

Experimental Protocols

To facilitate the independent evaluation and comparison of kinase inhibitors targeting the PI3K/mTOR pathway, we provide the following validated experimental protocols. The causality behind these experimental choices lies in the need for robust, reproducible, and translatable data that can accurately reflect the biochemical and cellular activity of the test compounds.

In Vitro PI3K Kinase Assay (Luminescent Kinase Assay)

This protocol describes a method to measure the in vitro activity of PI3K and the inhibitory potential of test compounds. The assay quantifies the amount of ADP produced from the kinase reaction, which is directly proportional to the kinase activity.

Rationale: This biochemical assay provides a direct measure of the inhibitor's ability to engage with its purified target kinase in a controlled environment, free from the complexities of a cellular system. This is a critical first step in characterizing any kinase inhibitor.

Step-by-Step Methodology:

  • Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).

  • Substrate Preparation: Prepare the lipid substrate (e.g., Phosphatidylinositol) in an appropriate buffer containing a detergent (e.g., 3% octyl-glucoside) to ensure proper micelle formation.

  • Compound Dilution: Prepare serial dilutions of the test inhibitor (e.g., NVP-BEZ235) and a known control inhibitor in DMSO. Further dilute in the kinase reaction buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound dilutions, the PI3K enzyme (e.g., p110α/p85α), and the lipid substrate.[10]

  • Initiation of Reaction: Start the kinase reaction by adding ATP to a final concentration that is close to the Km for the specific PI3K isoform.

  • Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).[10]

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescent ADP detection kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based mTOR Activity Assay (Western Blotting for Phospho-S6K)

This protocol outlines a method to assess the inhibitory effect of a compound on mTORC1 activity within a cellular context by measuring the phosphorylation of its downstream substrate, p70S6K.

Rationale: A cell-based assay is essential to confirm that the inhibitor can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit the expected downstream biological response. Measuring the phosphorylation status of a direct downstream substrate of mTORC1 provides a reliable readout of its activity.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate growth medium. Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Serum Starvation and Stimulation: To synchronize the cells and establish a basal level of signaling, serum-starve the cells for a defined period (e.g., 16-24 hours). Subsequently, stimulate the cells with a growth factor (e.g., insulin or EGF) to activate the PI3K/mTOR pathway.

  • Inhibitor Treatment: Treat the stimulated cells with various concentrations of the test inhibitor (e.g., NVP-BEZ235) for a specific duration (e.g., 1-2 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated p70S6K (e.g., at Thr389).

    • Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for phospho-p70S6K and normalize to a loading control (e.g., total p70S6K or β-actin). Determine the concentration-dependent inhibition of p70S6K phosphorylation.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based mTOR Assay iv_start Start iv_prep Prepare Reagents (Enzyme, Substrate, Inhibitor) iv_start->iv_prep iv_reaction Set up Kinase Reaction iv_prep->iv_reaction iv_incubation Incubate iv_reaction->iv_incubation iv_detection Detect ADP Production (Luminescence) iv_incubation->iv_detection iv_analysis Calculate IC50 iv_detection->iv_analysis iv_end End iv_analysis->iv_end cb_start Start cb_culture Cell Culture & Seeding cb_start->cb_culture cb_treat Starve, Stimulate & Treat with Inhibitor cb_culture->cb_treat cb_lysis Cell Lysis cb_treat->cb_lysis cb_quant Protein Quantification cb_lysis->cb_quant cb_wb Western Blotting (p-p70S6K) cb_quant->cb_wb cb_analysis Analyze Inhibition cb_wb->cb_analysis cb_end End cb_analysis->cb_end

Figure 2: A generalized workflow for the in vitro and cell-based evaluation of kinase inhibitors.

Conclusion and Future Directions

The imidazo[4,5-c]pyridine scaffold and its close relatives have proven to be a fertile ground for the discovery of potent kinase inhibitors with significant therapeutic potential. The detailed analysis of NVP-BEZ235 (Dactolisib) underscores the power of targeting the PI3K/mTOR pathway with dual inhibitors derived from this chemical class. The provided comparative efficacy data and detailed experimental protocols offer a valuable resource for researchers in the field, enabling them to rigorously evaluate their own compounds and contribute to the development of the next generation of targeted cancer therapies.

Future efforts in this area will likely focus on further refining the selectivity profiles of these inhibitors to minimize off-target effects and enhance their therapeutic window. Additionally, exploring novel combinations with other targeted agents or immunotherapies holds the promise of overcoming resistance mechanisms and achieving more durable clinical responses. The continued exploration of the chemical space around the imidazo[4,5-c]pyridine core is a promising avenue for the discovery of innovative medicines to combat cancer and other diseases driven by aberrant kinase signaling.

References

Reproducibility of Published Synthesis Methods for 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine stands as a crucial building block, its scaffold present in a variety of biologically active molecules. However, the successful and reproducible synthesis of this key intermediate can be a significant hurdle. This guide provides an in-depth comparison of plausible synthetic strategies for this compound, grounded in published methodologies for analogous structures. We will dissect two primary synthetic routes, offering detailed experimental insights and highlighting critical parameters that influence reproducibility and yield.

Introduction to this compound

This compound is a substituted imidazopyridine, a class of compounds known for its diverse pharmacological activities. The presence of the chloro- and methyl- groups offers distinct opportunities for further functionalization, making it a versatile intermediate in medicinal chemistry. Its commercial availability suggests that robust and scalable synthetic methods exist.[1] This guide aims to provide a critical evaluation of the most probable synthetic pathways, enabling researchers to make informed decisions in their synthetic endeavors.

Comparative Analysis of Synthetic Strategies

Two principal retrosynthetic pathways emerge from the literature for the synthesis of this compound. The choice between these routes hinges on the availability of starting materials, desired regioselectivity, and scalability.

Strategy 1: Late-Stage N-Methylation of a Pre-formed Chloro-Imidazopyridine Core

This approach focuses on first constructing the 4-chloro-1H-imidazo[4,5-c]pyridine scaffold, followed by the introduction of the methyl group at the N-1 position.


dot
digraph "Strategy 1" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Workflow for Strategy 1: Late-Stage N-Methylation.

Strategy 2: Early-Stage N-Methylation Followed by Cyclization and Chlorination

In contrast, this strategy introduces the methyl group at an earlier stage, starting with a methylated diaminopyridine derivative, which is then cyclized and chlorinated.


dot
digraph "Strategy 2" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Workflow for Strategy 2: Early-Stage N-Methylation.

Detailed Experimental Protocols and Discussion

Strategy 1: Late-Stage N-Methylation

This route is attractive due to the availability of a published procedure for the synthesis of the key intermediate, 4-chloro-1H-imidazo[4,5-c]pyridine.[2]

Step 1a: Synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine

A common method for the formation of the imidazo[4,5-c]pyridine core involves the cyclization of a diaminopyridine with a one-carbon source, such as trimethyl orthoformate.[2]

Experimental Protocol (Adapted from literature[2])

  • To a solution of 2-chloro-3,4-diaminopyridine (1.0 eq) in trimethyl orthoformate (10-15 vol), slowly add concentrated hydrochloric acid (catalytic amount) at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Collect the precipitated solid by filtration, wash with a non-polar solvent (e.g., petroleum ether), and dry to obtain the crude 4-chloro-1H-imidazo[4,5-c]pyridine.

Causality and Reproducibility Insights:

  • Acid Catalyst: The hydrochloric acid is crucial for activating the orthoformate and facilitating the cyclization. The amount should be carefully controlled to avoid side reactions.

  • Reaction Time: The overnight stirring allows for complete cyclization. Monitoring by TLC or LC-MS is recommended to ensure the consumption of the starting material.

  • Purity of Starting Material: The purity of the 2-chloro-3,4-diaminopyridine is critical for a clean reaction and good yield.

Step 1b: N-Methylation of 4-Chloro-1H-imidazo[4,5-c]pyridine

The methylation of the imidazo[4,5-c]pyridine ring is a critical step where regioselectivity can be a challenge. The imidazole ring has two nitrogen atoms (N-1 and N-3) that can be alkylated.

Proposed Experimental Protocol:

  • Suspend 4-chloro-1H-imidazo[4,5-c]pyridine (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile.

  • Add a base to deprotonate the imidazole nitrogen. A common choice is sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

  • After stirring for a short period (e.g., 30 minutes) at room temperature, add the methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC/LC-MS).

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to separate the desired N-1 isomer from the N-3 isomer and any unreacted starting material.

Causality and Reproducibility Insights:

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the N-1/N-3 selectivity. Stronger bases like NaH in DMF often favor methylation at the less sterically hindered nitrogen.

  • Methylating Agent: Methyl iodide is a common and effective methylating agent.

  • Purification: The separation of N-1 and N-3 isomers can be challenging and may require careful optimization of the chromatographic conditions. This is a major potential bottleneck for the reproducibility of this strategy on a larger scale.

Strategy 2: Early-Stage N-Methylation

This approach aims to circumvent the regioselectivity issues of late-stage methylation by introducing the methyl group before the imidazole ring is formed.

Step 2a: Synthesis of a N-Methylated Diaminopyridine Precursor

The synthesis of the key intermediate, a 3-amino-4-(methylamino)pyridine derivative, is the most challenging aspect of this route as direct literature procedures are scarce. A plausible approach would involve the reduction of a nitropyridine precursor.

Step 2b: Cyclization to form the Imidazo[4,5-c]pyridin-4-one Core

Once the N-methylated diaminopyridine is obtained, cyclization can be achieved using various reagents. For the synthesis of the corresponding pyridin-4-one, urea or a similar carbonyl source can be used.

Step 2c: Chlorination of the Imidazo[4,5-c]pyridin-4-one

The final step is the chlorination of the pyridin-4-one intermediate. Phosphorus oxychloride (POCl₃) is a standard reagent for this type of transformation.

Experimental Protocol (Conceptual, based on similar transformations):

  • Suspend the 1-methyl-1H-imidazo[4,5-c]pyridin-4-one precursor (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 vol).

  • Heat the reaction mixture at reflux (around 110 °C) for several hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Carefully quench the reaction mixture by pouring it onto ice water.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution) to a basic pH.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purify the crude product by column chromatography.

Causality and Reproducibility Insights:

  • Reaction Conditions: The reaction with POCl₃ is typically performed at high temperatures. Careful control of the temperature and reaction time is necessary to avoid decomposition.

  • Work-up: The quenching of POCl₃ is highly exothermic and must be done with extreme caution.

  • Precursor Synthesis: The overall success of this strategy is heavily dependent on the successful and efficient synthesis of the N-methylated diaminopyridine precursor. The lack of a well-documented, high-yielding procedure for this intermediate is the primary challenge to the reproducibility of this route.

Data Summary and Comparison

ParameterStrategy 1: Late-Stage N-MethylationStrategy 2: Early-Stage N-Methylation
Key Intermediate 4-Chloro-1H-imidazo[4,5-c]pyridineN-Methylated Diaminopyridine
Plausible Yield Moderate to Good (highly dependent on methylation selectivity)Potentially Good (if precursor is accessible)
Key Challenge Regioselectivity of N-methylationSynthesis of the N-methylated diaminopyridine precursor
Reproducibility Moderate (purification of isomers can be difficult)Low to Moderate (precursor synthesis is not well-established)
Scalability Potentially challenging due to chromatographyPotentially more scalable if the precursor synthesis is optimized

Conclusion and Recommendations

Both presented strategies offer plausible routes to this compound.

Strategy 1 (Late-Stage N-Methylation) is recommended for initial small-scale synthesis due to the more readily accessible starting material, 4-chloro-1H-imidazo[4,5-c]pyridine.[2] Researchers should be prepared to invest significant effort in optimizing the methylation conditions and developing a robust chromatographic method to separate the N-1 and N-3 isomers.

Strategy 2 (Early-Stage N-Methylation) , while conceptually more elegant in controlling the regiochemistry, is hampered by the lack of a well-defined and reproducible synthesis for the N-methylated diaminopyridine precursor. This route is more suitable for research groups with strong expertise in pyridine chemistry and a willingness to undertake significant process development for the synthesis of this key intermediate.

For drug development professionals requiring larger quantities of this compound with high purity, a thorough investigation and optimization of Strategy 1, with a focus on achieving high regioselectivity in the methylation step, is likely the most pragmatic approach. Alternatively, developing a reliable synthesis for the N-methylated diaminopyridine precursor in Strategy 2 could prove to be a valuable long-term investment for a scalable and reproducible process.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.